molecular formula C9H11NO2 B1585958 Methyl 3-(aminomethyl)benzoate CAS No. 93071-65-9

Methyl 3-(aminomethyl)benzoate

Cat. No.: B1585958
CAS No.: 93071-65-9
M. Wt: 165.19 g/mol
InChI Key: OWBKDJSKHXGOJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(aminomethyl)benzoate is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(aminomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5H,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBKDJSKHXGOJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383448
Record name Methyl 3-(aminomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93071-65-9
Record name Methyl 3-(aminomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 3-(aminomethyl)benzoate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Methyl 3-(aminomethyl)benzoate is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure, incorporating a primary amine and a methyl ester on a benzene ring, provides a valuable scaffold for the synthesis of a wide array of more complex molecules, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and an exploration of its applications in pharmaceutical research and development.

Introduction

In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular entities are paramount. This compound serves as a key building block, offering two distinct reactive sites for chemical modification. The primary amine at the benzylic position and the methyl ester at the meta-position allow for orthogonal chemical transformations, enabling the construction of diverse molecular architectures. This guide aims to provide researchers and drug development professionals with a thorough understanding of this compound's fundamental characteristics and practical utility.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is critical for its effective use in synthesis and formulation. The properties of this compound and its commonly used hydrochloride salt are summarized below.

Table 1: Physical and Chemical Properties
PropertyThis compoundThis compound HCl
Molecular Formula C₉H₁₁NO₂[1]C₉H₁₂ClNO₂[2]
Molecular Weight 165.19 g/mol [1]201.65 g/mol [2]
CAS Number 93071-65-9[1]17841-68-8[2]
Appearance Colorless to pale yellow liquidWhite powder[3]
Melting Point 37-39 °C[4]177-179 °C[5]
Boiling Point 280 °C[4]Not available
Density 1.121 g/cm³[4]Not available
pKa (Predicted) 8.76 ± 0.10[4]Not applicable
Solubility Slightly soluble in water. Soluble in deuterated chloroform.[6][7]The hydrochloride salt form enhances solubility and stability.[3]
Storage 2-8°C[4]Inert atmosphere, 2-8°C[8]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds. Below are the characteristic spectral features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the benzylic methylene protons, and the methyl ester protons. The aromatic protons will appear as a complex multiplet in the range of 7.2-8.0 ppm. The benzylic protons (CH₂) adjacent to the amine will typically be a singlet around 3.8-4.0 ppm, and the methyl ester protons (CH₃) will be a singlet around 3.9 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester (around 167 ppm), the aromatic carbons (in the range of 125-135 ppm), the benzylic carbon (around 45 ppm), and the methyl ester carbon (around 52 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present. Key peaks include:

  • N-H stretch: A broad peak in the region of 3300-3400 cm⁻¹ corresponding to the primary amine.

  • C=O stretch: A strong, sharp peak around 1720 cm⁻¹ for the ester carbonyl group.

  • C-N stretch: A peak in the region of 1200-1350 cm⁻¹.

  • Aromatic C-H stretch: Peaks typically observed above 3000 cm⁻¹.

  • Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 165. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 134, and the loss of the aminomethyl group (-CH₂NH₂) to give a fragment at m/z = 135.

Chemical Properties and Reactivity

The reactivity of this compound is dictated by its two primary functional groups: the aminomethyl group and the methyl benzoate moiety.

Reactivity of the Aminomethyl Group

The primary amine of the aminomethyl group is nucleophilic and can participate in a variety of reactions, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

  • Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then undergo various substitution reactions.

Reactivity of the Methyl Benzoate Group

The methyl benzoate group can undergo reactions at both the aromatic ring and the ester functionality.

  • Electrophilic Aromatic Substitution: The ester group is a deactivating, meta-directing group. Therefore, electrophilic substitution reactions such as nitration, halogenation, and sulfonation will primarily occur at the positions meta to the ester group.

  • Nucleophilic Acyl Substitution: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also undergo transesterification with other alcohols or be converted to an amide by reaction with an amine at elevated temperatures.

Synthesis of this compound

A common synthetic route to this compound involves the reduction of a nitrile precursor. A representative experimental protocol is provided below.

Experimental Protocol: Synthesis via Reduction of Methyl 3-cyanobenzoate

This two-step synthesis starts from the commercially available methyl 3-(bromomethyl)benzoate.

Step 1: Synthesis of Methyl 3-cyanobenzoate

Synthesis_Step1

  • Materials:

    • Methyl 3-(bromomethyl)benzoate (1.0 eq)

    • Potassium cyanide (1.2 eq)

    • Dimethylformamide (DMF)

  • Procedure:

    • To a solution of Methyl 3-(bromomethyl)benzoate in DMF, add potassium cyanide.

    • Heat the reaction mixture to 40-45°C and stir for 45 minutes.[9]

    • Continue stirring at room temperature for 18 hours.[9]

    • If the reaction is not complete (monitored by TLC or LC-MS), an additional portion of potassium cyanide can be added and the mixture heated again.[9]

    • Upon completion, cool the reaction to room temperature and add water.

    • Extract the product with ethyl acetate.[9]

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography to yield Methyl 3-cyanobenzoate.[9]

Step 2: Reduction of Methyl 3-cyanobenzoate to this compound

Synthesis_Step2

  • Materials:

    • Methyl 3-cyanobenzoate (1.0 eq)

    • 10% Palladium on carbon (Pd/C) (catalytic amount)

    • Methanol

    • Tetrahydrofuran (THF)

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve Methyl 3-cyanobenzoate in a mixture of methanol and THF.

    • Add a catalytic amount of 10% Pd/C to the solution.

    • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature for 4 hours.[10]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain this compound. The product can be further purified by chromatography if necessary.

Applications in Drug Development

This compound is a valuable starting material for the synthesis of a variety of pharmacologically active compounds. Its bifunctional nature allows for its incorporation into diverse molecular scaffolds.

  • Scaffold for Library Synthesis: The orthogonal reactivity of the amine and ester groups makes it an ideal building block for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

  • Synthesis of Bioactive Molecules: The aminomethylbenzoate core is found in a range of compounds with diverse biological activities, including enzyme inhibitors and receptor modulators. The hydrochloride salt form is often preferred in pharmaceutical applications due to its enhanced solubility and stability.[3]

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is advisable to store the compound in a cool, dry place.[6] The hydrochloride salt is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2]

Conclusion

This compound is a versatile and valuable building block in organic synthesis and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its straightforward synthesis, make it an attractive starting material for the development of novel compounds with potential therapeutic applications. This guide has provided a comprehensive overview of its key characteristics to aid researchers in its effective utilization.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

  • HMDB. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). Retrieved January 7, 2026, from [Link]

  • HMDB. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Retrieved January 7, 2026, from [Link]

  • ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). Benzoic acid, 3-amino-, methyl ester. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

  • NIST. (n.d.). Benzoic acid, 3-amino-, methyl ester. NIST Chemistry WebBook. Retrieved January 7, 2026, from [Link]

  • NIST. (n.d.). Methyl 3-amino-4-hydroxybenzoate. NIST Chemistry WebBook. Retrieved January 7, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 7, 2026, from [Link]

  • ACS Publications. (2021, April 6). Attenuation of the Reaction of Michael Acceptors with Biologically Important Nucleophiles. Bioconjugate Chemistry. Retrieved January 7, 2026, from [Link]

  • SpectraBase. (n.d.). Methyl 3-aminobenzoate - Optional[13C NMR] - Chemical Shifts. Retrieved January 7, 2026, from [Link]

  • Google Patents. (n.d.). CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.
  • PubChem. (n.d.). This compound Hydrochloride. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

  • ACS Publications. (2009, January 22). Mechanism of the Aminolysis of Methyl Benzoate: A Computational Study. The Journal of Physical Chemistry A. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of methyl 3-cyanobenzoate by a green process. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (n.d.). Mechanism of the Aminolysis of Methyl Benzoate: A Computational Study. Retrieved January 7, 2026, from [Link]

  • Patsnap. (n.d.). Methyl 3-(cyanomethyl)benzoate synthetic method. Retrieved January 7, 2026, from [Link]

  • Wikipedia. (n.d.). Methyl benzoate. Retrieved January 7, 2026, from [Link]

  • Chemistry Stack Exchange. (2022, August 23). What is the reaction priority when methyl 2-(chloromethyl)benzoate reacts with potassium cyanide?. Retrieved January 7, 2026, from [Link]

  • FooDB. (n.d.). Showing Compound Methyl benzoate (FDB012198). Retrieved January 7, 2026, from [Link]

  • PubMed Central. (n.d.). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. Retrieved January 7, 2026, from [Link]

Sources

Methyl 3-(aminomethyl)benzoate: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-(aminomethyl)benzoate is a versatile bifunctional molecule that is gaining significant traction as a key building block in modern medicinal chemistry and drug development. Its structure, incorporating a primary amine and a methyl ester on a benzene ring, offers synthetic chemists a valuable scaffold for creating diverse and complex molecular architectures. The strategic placement of the aminomethyl and methoxycarbonyl groups in a meta-relationship provides a unique geometric and electronic profile, making it an attractive starting material for the synthesis of targeted therapeutics. This guide provides an in-depth analysis of the structural information, physicochemical properties, synthesis, and applications of this compound, with a focus on its utility for researchers, scientists, and professionals in the pharmaceutical industry.

Structural Information and Physicochemical Properties

A thorough understanding of the fundamental structural and physical characteristics of a molecule is paramount for its effective utilization in synthesis and drug design. This section details the key identifiers and properties of this compound and its commonly used hydrochloride salt.

Chemical Structure and Identifiers

The molecular structure of this compound consists of a central benzene ring substituted with a methyl ester group at position 1 and an aminomethyl group at position 3.

Caption: Chemical structure of this compound.

The key identifiers for this compound and its hydrochloride salt are summarized in the table below for easy reference.

IdentifierThis compoundThis compound HCl
IUPAC Name This compound[1]This compound;hydrochloride[2]
CAS Number 93071-65-9[1]17841-68-8[2]
Molecular Formula C₉H₁₁NO₂[1]C₉H₁₂ClNO₂[2]
Molecular Weight 165.19 g/mol [1]201.65 g/mol [2][3]
SMILES String COC(=O)C1=CC=CC(=C1)CN[1]COC(=O)C1=CC=CC(=C1)CN.Cl[2]
InChI Key OWBKDJSKHXGOJY-UHFFFAOYSA-N[1]UOWRPTFJISFGPI-UHFFFAOYSA-N[2]
Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in different environments and are crucial for designing experimental protocols, including reaction conditions, purification methods, and formulation strategies.

PropertyThis compoundThis compound HCl
Physical Form White to yellow crystal powder[4] or colorless to pale yellow liquidSolid[3][5]
Melting Point 37-39 °CNot explicitly stated, but expected to be higher than the free base.
Boiling Point 280 °CNot applicable (decomposes)
Solubility Soluble in common organic solvents.Soluble in water and polar protic solvents.
pKa 8.76 ± 0.10 (Predicted)Not applicable.
Storage Store in a dark place, inert atmosphere, in a freezer under -20°C.[6]Inert atmosphere, 2-8°C.[5]

Synthesis and Purification

The synthesis of this compound can be approached through several strategic routes. The choice of a particular synthetic pathway often depends on the availability of starting materials, desired scale, and the need to control specific impurities. A common and efficient method involves the reduction of a precursor containing a nitro or cyano group at the benzylic position.

Synthetic Workflow: Reduction of Methyl 3-cyanobenzoate

A robust and widely applicable method for the synthesis of this compound is the catalytic hydrogenation of methyl 3-cyanobenzoate. This method is often preferred due to its high yield and clean reaction profile.

Synthesis_Workflow Start Methyl 3-cyanobenzoate Reaction Catalytic Hydrogenation (Pressure Vessel) Start->Reaction Substrate Reagents H₂, Pd/C, Methanol Reagents->Reaction Catalyst & Solvent Workup Filtration & Solvent Removal Reaction->Workup Crude Product Product This compound Workup->Product Purified Product

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Catalytic Hydrogenation

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound via the reduction of methyl 3-cyanobenzoate.

Materials:

  • Methyl 3-cyanobenzoate

  • Palladium on carbon (10% Pd/C)

  • Methanol (anhydrous)

  • Hydrogen gas (H₂)

  • Celite® or a similar filter aid

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Parr hydrogenator or a similar high-pressure reaction vessel

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Vessel Preparation: Ensure the high-pressure reaction vessel is clean, dry, and has been leak-tested.

  • Charging the Reactor: In a round-bottom flask, dissolve methyl 3-cyanobenzoate (1.0 eq) in anhydrous methanol. Under an inert atmosphere, carefully add 10% Palladium on carbon (typically 1-5 mol%).

  • Transfer to Reactor: Transfer the slurry to the high-pressure reaction vessel. Rinse the flask with additional methanol to ensure complete transfer.

  • Hydrogenation: Seal the reactor and purge with hydrogen gas several times to remove any air. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by techniques such as TLC or GC-MS by periodically taking samples. The reaction is typically complete within 4-24 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas from the reactor and purge with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol to recover any adsorbed product.

  • Solvent Removal: Combine the filtrate and washes and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by column chromatography on silica gel or by distillation under reduced pressure.

Self-Validating System: The successful synthesis can be confirmed by spectroscopic analysis. The disappearance of the nitrile peak (around 2230 cm⁻¹) in the IR spectrum and the appearance of N-H stretching bands (around 3300-3400 cm⁻¹) are indicative of the conversion. ¹H NMR spectroscopy should show the disappearance of the aromatic proton signals characteristic of the starting material and the appearance of a new singlet for the aminomethyl protons (around 3.8-4.0 ppm).

Applications in Drug Development

The unique structural features of this compound make it a valuable building block in the synthesis of a wide range of pharmaceutical agents. The primary amine serves as a versatile handle for the introduction of various functional groups through reactions such as acylation, alkylation, and reductive amination. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation or other transformations.

Structurally related aminobenzoate derivatives have been utilized in the development of inhibitors for enzymes such as malate dehydrogenase (MDH), which is a critical enzyme in cellular metabolism and a potential target for cancer therapy.[7] The aminophenoxy benzoate scaffold, which shares similarities with this compound, is a common feature in many kinase inhibitors.[7]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its hydrochloride salt. The hydrochloride salt is known to cause skin and serious eye irritation.[2] It may also cause respiratory irritation.[2]

Hazard Statements (for Hydrochloride Salt):

  • H315: Causes skin irritation[2][5]

  • H319: Causes serious eye irritation[2][5]

  • H335: May cause respiratory irritation[2][5]

Precautionary Statements (for Hydrochloride Salt):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum of this compound hydrochloride would be expected to show characteristic signals for the aromatic protons, the benzylic methylene protons adjacent to the nitrogen, and the methyl ester protons.

  • ¹³C NMR: The carbon NMR would display distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the benzylic carbon, and the methyl carbon.

  • FT-IR: The infrared spectrum would show characteristic absorption bands for the N-H stretches of the ammonium group, the C=O stretch of the ester, and C-H and C=C stretches of the aromatic ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the mass of the protonated molecule.

Researchers can obtain detailed spectroscopic data from commercial suppliers upon request or by performing their own analyses.

Conclusion

This compound is a fundamentally important building block for drug discovery and development. Its versatile structure allows for the creation of a wide array of derivatives with potential therapeutic applications. This guide has provided a comprehensive overview of its structural information, physicochemical properties, a detailed synthetic protocol, and its applications, equipping researchers with the necessary knowledge to effectively utilize this compound in their research endeavors. As the demand for novel and targeted therapeutics continues to grow, the importance of versatile scaffolds like this compound in the synthetic chemist's toolbox will undoubtedly increase.

References

  • PubChem. This compound Hydrochloride. [Link]

  • PubChem. This compound. [Link]

  • LookChem. This compound CAS NO.93071-65-9. [Link]

  • Arctom. CAS NO. 93071-65-9 | this compound. [Link]

Sources

An In-depth Technical Guide to the Synthesis of Methyl 3-(aminomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Methyl 3-(aminomethyl)benzoate in Modern Drug Discovery

This compound is a key building block in the synthesis of a wide array of pharmacologically active molecules. Its bifunctional nature, possessing both a primary amine and a methyl ester, allows for versatile chemical modifications, making it an invaluable intermediate for medicinal chemists and drug development professionals. The strategic positioning of the aminomethyl and methoxycarbonyl groups in a meta-relationship on the benzene ring provides a unique structural motif that is integral to the efficacy of numerous therapeutic agents. This guide provides a comprehensive overview of the primary synthetic routes to this important compound, offering insights into the chemical principles, experimental considerations, and comparative analysis of each pathway.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached from several distinct starting materials, each with its own set of advantages and challenges. The choice of a particular pathway is often dictated by factors such as the availability and cost of starting materials, scalability, and the desired purity of the final product. This guide will focus on three principal strategies:

  • Multi-step Synthesis from m-Toluic Acid: A versatile and scalable route that proceeds through a key nitrile intermediate.

  • Direct Esterification of 3-Aminobenzoic Acid: A more direct, though potentially lower-yielding, approach.

  • Alternative Approaches via Rearrangement Reactions: Conceptual pathways involving the Hofmann and Curtius rearrangements, offering alternative disconnections for the introduction of the amine functionality.

Synthesis_Overview m-Toluic Acid m-Toluic Acid Methyl 3-(cyanomethyl)benzoate Methyl 3-(cyanomethyl)benzoate m-Toluic Acid->Methyl 3-(cyanomethyl)benzoate Multi-step 3-Aminobenzoic Acid 3-Aminobenzoic Acid Methyl 3-aminobenzoate Methyl 3-aminobenzoate 3-Aminobenzoic Acid->Methyl 3-aminobenzoate Esterification 3-Carboxybenzamide 3-Carboxybenzamide This compound This compound 3-Carboxybenzamide->this compound Hofmann Rearrangement 3-Carboxybenzoyl Azide 3-Carboxybenzoyl Azide 3-Carboxybenzoyl Azide->this compound Curtius Rearrangement Methyl 3-(cyanomethyl)benzoate->this compound Reduction

Caption: Overview of the primary synthetic strategies for this compound.

Pathway 1: Multi-step Synthesis from m-Toluic Acid

This pathway is a robust and highly adaptable method for the large-scale production of this compound. It involves a sequence of reliable and well-understood chemical transformations.

Pathway1_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Esterification cluster_2 Step 3: Benzylic Bromination cluster_3 Step 4: Cyanation cluster_4 Step 5: Nitrile Reduction m-Toluic Acid m-Toluic Acid m-Toluoyl Chloride m-Toluoyl Chloride m-Toluic Acid->m-Toluoyl Chloride SOCl2, DMF (cat.) m-Toluoyl Chloride_ref m-Toluoyl Chloride Methyl m-toluate Methyl m-toluate m-Toluoyl Chloride_ref->Methyl m-toluate Methanol Methyl m-toluate_ref Methyl m-toluate Methyl 3-(bromomethyl)benzoate Methyl 3-(bromomethyl)benzoate Methyl m-toluate_ref->Methyl 3-(bromomethyl)benzoate NBS, AIBN Methyl 3-(bromomethyl)benzoate_ref Methyl 3-(bromomethyl)benzoate Methyl 3-(cyanomethyl)benzoate Methyl 3-(cyanomethyl)benzoate Methyl 3-(bromomethyl)benzoate_ref->Methyl 3-(cyanomethyl)benzoate NaCN, DMSO Methyl 3-(cyanomethyl)benzoate_ref Methyl 3-(cyanomethyl)benzoate This compound This compound Methyl 3-(cyanomethyl)benzoate_ref->this compound H2, Raney Ni or LiAlH4

Caption: Step-wise workflow for the synthesis of this compound from m-Toluic Acid.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of m-Toluoyl Chloride

  • Principle: The carboxylic acid is converted to a more reactive acyl chloride using thionyl chloride (SOCl₂), which facilitates the subsequent esterification. A catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate the reaction via the formation of the Vilsmeier reagent.

  • Procedure: To a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, add m-toluic acid (1.0 eq). Add thionyl chloride (1.5 eq) dropwise at room temperature, followed by a catalytic amount of DMF. The reaction mixture is then heated to reflux (approximately 80-90°C) for 2-3 hours or until the evolution of HCl and SO₂ gas ceases.[1] The excess thionyl chloride is removed by distillation under reduced pressure to afford crude m-toluoyl chloride, which is often used in the next step without further purification.

Step 2: Synthesis of Methyl m-toluate

  • Principle: The highly reactive m-toluoyl chloride readily undergoes nucleophilic acyl substitution with methanol to form the corresponding methyl ester.

  • Procedure: The crude m-toluoyl chloride (1.0 eq) is dissolved in an inert solvent like dichloromethane (DCM) and cooled in an ice bath. Methanol (1.2 eq) is added dropwise to the solution. The reaction is typically stirred at room temperature for 1-2 hours. The reaction mixture is then washed with water and a saturated sodium bicarbonate solution to remove any unreacted acyl chloride and HCl. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield methyl m-toluate.

Step 3: Synthesis of Methyl 3-(bromomethyl)benzoate

  • Principle: A free-radical bromination of the benzylic methyl group is achieved using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN).

  • Procedure: Methyl m-toluate (1.0 eq), NBS (1.1 eq), and a catalytic amount of AIBN are dissolved in a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane. The mixture is heated to reflux for 3-4 hours. The reaction is monitored by TLC for the disappearance of the starting material. After cooling, the succinimide byproduct is removed by filtration. The filtrate is concentrated under reduced pressure, and the crude product can be purified by column chromatography on silica gel.

Step 4: Synthesis of Methyl 3-(cyanomethyl)benzoate

  • Principle: A nucleophilic substitution reaction where the bromide is displaced by a cyanide ion to form the corresponding nitrile.

  • Procedure: Methyl 3-(bromomethyl)benzoate (1.0 eq) is dissolved in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Sodium cyanide (1.2 eq) is added, and the mixture is heated to 40-50°C for several hours.[2] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

Step 5: Synthesis of this compound

  • Principle: The nitrile group is reduced to a primary amine. This can be achieved through catalytic hydrogenation or by using chemical reducing agents.

  • Catalytic Hydrogenation: Methyl 3-(cyanomethyl)benzoate is dissolved in a suitable solvent (e.g., methanol or ethanol) containing a catalyst such as Raney Nickel or Palladium on carbon (Pd/C). The mixture is then subjected to a hydrogen atmosphere (typically 50-100 psi) in a hydrogenation apparatus and stirred until the uptake of hydrogen ceases. The catalyst is removed by filtration through Celite, and the solvent is evaporated to give the desired product. The addition of ammonia can help to minimize the formation of secondary amine byproducts.[3]

  • Chemical Reduction: Alternatively, strong hydride reducing agents like lithium aluminum hydride (LiAlH₄) can be used.[4][5] The nitrile is dissolved in an anhydrous ether solvent (e.g., diethyl ether or THF) and the LiAlH₄ is added portion-wise at 0°C. The reaction is then typically stirred at room temperature or refluxed to completion. A careful aqueous work-up is required to quench the excess hydride and hydrolyze the aluminum salts.

Pathway 2: Direct Esterification of 3-Aminobenzoic Acid

This pathway offers a more direct route to the target molecule, starting from the readily available 3-aminobenzoic acid. The primary transformation is a Fischer esterification.

Pathway2_Workflow 3-Aminobenzoic Acid 3-Aminobenzoic Acid Methyl 3-aminobenzoate Methyl 3-aminobenzoate 3-Aminobenzoic Acid->Methyl 3-aminobenzoate Methanol, H2SO4 (cat.), Reflux

Caption: Direct esterification of 3-Aminobenzoic Acid to Methyl 3-aminobenzoate.

Step-by-Step Experimental Protocol:
  • Principle: The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[6][7][8][9] To drive the equilibrium towards the product, an excess of the alcohol (methanol) is typically used, and a strong acid catalyst, such as sulfuric acid or thionyl chloride, is employed.[4][10][11]

  • Procedure: 3-Aminobenzoic acid (1.0 eq) is suspended in a large excess of methanol in a round-bottom flask.[10] The mixture is cooled in an ice bath, and concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) is added slowly with stirring.[7][10] The reaction mixture is then heated to reflux for 12-24 hours.[10][11] The progress of the reaction can be monitored by TLC. After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.[10][11] The precipitated product is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.[12]

Alternative Strategies: Hofmann and Curtius Rearrangements

While less common for the synthesis of this compound, the Hofmann and Curtius rearrangements represent powerful methods for the conversion of carboxylic acid derivatives to amines with the loss of one carbon atom. These routes are conceptually important and can be advantageous in certain synthetic contexts.

Conceptual Pathway via Hofmann Rearrangement

This pathway would start from 3-carboxybenzamide, which would be esterified and then subjected to the Hofmann rearrangement.

Hofmann_Pathway 3-Carboxybenzamide 3-Carboxybenzamide 3-Methoxycarbonylbenzamide 3-Methoxycarbonylbenzamide 3-Carboxybenzamide->3-Methoxycarbonylbenzamide Esterification Methyl 3-isocyanatobenzoate Methyl 3-isocyanatobenzoate 3-Methoxycarbonylbenzamide->Methyl 3-isocyanatobenzoate Br2, NaOH This compound This compound Methyl 3-isocyanatobenzoate->this compound Hydrolysis

Caption: Conceptual pathway for the synthesis of this compound via Hofmann Rearrangement.

  • Principle: The Hofmann rearrangement involves the treatment of a primary amide with a halogen (e.g., bromine) and a strong base to form an isocyanate intermediate, which is then hydrolyzed to the primary amine.[13][14]

  • Conceptual Protocol:

    • Esterification: 3-Carboxybenzamide would first be esterified to 3-methoxycarbonylbenzamide using standard methods (e.g., Fischer esterification).

    • Hofmann Rearrangement: The resulting amide would be treated with a solution of sodium hypobromite (prepared in situ from bromine and sodium hydroxide) or sodium hypochlorite (household bleach) and heated.[15][16] This would induce the rearrangement to methyl 3-isocyanatobenzoate.

    • Hydrolysis: The isocyanate intermediate would be hydrolyzed in situ under the aqueous basic conditions to a carbamic acid, which would spontaneously decarboxylate to yield this compound.

Conceptual Pathway via Curtius Rearrangement

This pathway would begin with 3-carboxybenzoic acid, which would be converted to an acyl azide, followed by the Curtius rearrangement.

Curtius_Pathway 3-Carboxybenzoic acid 3-Carboxybenzoic acid 3-Methoxycarbonylbenzoyl chloride 3-Methoxycarbonylbenzoyl chloride 3-Carboxybenzoic acid->3-Methoxycarbonylbenzoyl chloride Esterification, then SOCl2 3-Methoxycarbonylbenzoyl azide 3-Methoxycarbonylbenzoyl azide 3-Methoxycarbonylbenzoyl chloride->3-Methoxycarbonylbenzoyl azide NaN3 Methyl 3-isocyanatobenzoate Methyl 3-isocyanatobenzoate 3-Methoxycarbonylbenzoyl azide->Methyl 3-isocyanatobenzoate Heat This compound This compound Methyl 3-isocyanatobenzoate->this compound Hydrolysis

Caption: Conceptual pathway for the synthesis of this compound via Curtius Rearrangement.

  • Principle: The Curtius rearrangement is the thermal decomposition of an acyl azide to an isocyanate, which can then be converted to the corresponding amine.[5][17][18][19][20]

  • Conceptual Protocol:

    • Ester and Acyl Chloride Formation: 3-Carboxybenzoic acid would be mono-esterified to 3-methoxycarbonylbenzoic acid. This would then be converted to the acyl chloride, 3-methoxycarbonylbenzoyl chloride, using thionyl chloride or oxalyl chloride.

    • Acyl Azide Formation: The acyl chloride would be reacted with sodium azide to form 3-methoxycarbonylbenzoyl azide.[21]

    • Curtius Rearrangement: The acyl azide would be heated in an inert solvent, causing it to rearrange to methyl 3-isocyanatobenzoate with the loss of nitrogen gas.

    • Hydrolysis: The resulting isocyanate would be hydrolyzed with aqueous acid or base to afford this compound.

Comparative Analysis of Synthesis Pathways

FeaturePathway 1: From m-Toluic AcidPathway 2: From 3-Aminobenzoic AcidAlternative Pathways (Hofmann/Curtius)
Starting Material m-Toluic Acid3-Aminobenzoic Acid3-Carboxybenzamide or 3-Carboxybenzoic acid
Number of Steps Multiple (5+)1Multiple (3-4)
Scalability HighModerateModerate to Low
Key Reactions Acyl chloride formation, Esterification, Radical bromination, Cyanation, Nitrile reductionFischer EsterificationHofmann or Curtius Rearrangement
Reagent Hazards Thionyl chloride, NBS, Sodium cyanide, LiAlH₄Concentrated sulfuric acidBromine, Sodium azide (explosive potential)
Overall Yield Generally good to highModerate to good, equilibrium dependentVariable, can be high for specific substrates
Advantages Versatile, reliable, well-established for large scaleDirect, fewer stepsAvoids nitrile reduction, alternative disconnection
Disadvantages Long synthetic sequence, use of toxic reagentsEquilibrium limitations, potential for side reactionsUse of hazardous reagents, may require specific precursors

Purification and Characterization

The final product, this compound, is typically a solid at room temperature and is often isolated as its hydrochloride salt to improve stability and handling.[22][23]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether or methanol/water. Column chromatography on silica gel can also be employed for higher purity.

  • Characterization: The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques, including:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the arrangement of protons and carbons.

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches of the primary amine, the C=O stretch of the ester, and the aromatic C-H bonds.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

    • Melting Point Analysis: To assess the purity of the crystalline product.

Conclusion

The synthesis of this compound can be effectively achieved through several well-defined pathways. The multi-step synthesis from m-toluic acid offers a high degree of control and scalability, making it suitable for industrial production. The direct esterification of 3-aminobenzoic acid provides a more concise route, which may be preferable for smaller-scale laboratory syntheses. The Hofmann and Curtius rearrangements, while conceptually elegant, present challenges related to the handling of hazardous reagents but offer valuable alternative synthetic strategies. The selection of the optimal pathway will depend on the specific requirements of the researcher or drug development professional, taking into account factors such as scale, cost, available equipment, and safety considerations.

References

  • Benke, F., et al. (2020). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 9), 1416–1420. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of Methyl-3-aminobenzoate Hydrochloride. Retrieved from [Link]

  • Organic Reactions. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

  • Truman State University. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from [Link]

  • Wikipedia. (n.d.). Curtius rearrangement. Retrieved from [Link]

  • Kaur, N. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Current Organic Synthesis, 15(5), 624-653. Available at: [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Sureshbabu, V. V., et al. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Molecules, 23(10), 2634. Available at: [Link]

  • University of California, Davis. (n.d.). Fischer Esterification. Retrieved from [Link]

  • University of Michigan. (2021, August 16). 3: Esterification (Experiment). Retrieved from [Link]

  • Truman State University. (2017). Fischer Esterification of 3-ntrobenzoic acid. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2015, December 24). Hofmann Rearrangement of 3,4,5-trimethoxybenzamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2016, April 15). Hofmann rearrangement of 3,4,5-trimethoxybenzamide using household bleach. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Lab5 procedure esterification. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Organic Syntheses. (2013). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Org. Synth., 90, 96-104. Available at: [Link]

  • Google Patents. (n.d.). CN102690175A - Preparation method of 3-methoxybenzyl chloride.
  • Journal of Chemical Engineering of Chinese Universities. (2018). Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. Journal of Chemical Engineering of Chinese Universities, 32(4), 933-939.
  • Google Patents. (n.d.). US8039662B2 - Process for the preparation of amino acid methyl esters.
  • Murfitt, D., & Kolosova, N. (2002). Purification and characterization of S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase, the enzyme responsible for biosynthesis of the volatile ester methyl benzoate in flowers of Antirrhinum majus. Archives of Biochemistry and Biophysics, 402(2), 146–155. Available at: [Link]

  • Royal Society of Chemistry. (2019). Supplementary Information. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). esterification of benzoic acid to methyl benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.
  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Catalysts, 13(5), 894. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl azide synthesis by azidation. Retrieved from [Link]

  • Google Patents. (n.d.). CN101891649B - Novel 3-cyano methyl benzoate preparing method.
  • Alemán, P. A., Boix, C., & Poliakoff, M. (1999). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 1(1), 65-68. Available at: [Link]

  • Quora. (2021, January 27). Can methyl benzoate be hydrolyzed?. Retrieved from [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 3-(aminomethyl)benzoate: Synthesis, Applications, and Core Methodologies

Introduction: The Versatility of a Core Moiety

This compound is a bifunctional organic compound that has emerged as a critical building block in modern medicinal chemistry and materials science.[1] Its structure, featuring a primary amine and a methyl ester attached to a benzene ring at the meta-position, provides two key reactive sites for synthetic elaboration. The hydrochloride salt is a common commercial form, offering enhanced stability and solubility for various applications.[1] This guide, intended for researchers and drug development professionals, provides an in-depth look at the synthesis, properties, and significant applications of this versatile intermediate, with a focus on its pivotal role in the development of novel therapeutics.

Physicochemical Properties

A clear understanding of the compound's physical and chemical properties is fundamental to its application in research and development. The data below is consolidated from authoritative chemical databases.

PropertyThis compoundThis compound HClSource
CAS Number 93071-65-917841-68-8[2][3]
Molecular Formula C₉H₁₁NO₂C₉H₁₂ClNO₂[2][3]
Molecular Weight 165.19 g/mol 201.65 g/mol [2][3]
Appearance Not specified (typically an oil or low-melting solid)White to off-white solid
Melting Point Not specified180-186 °C[1]
SMILES COC(=O)C1=CC=CC(=C1)CNO=C(OC)C1=CC=CC(CN)=C1.[H]Cl[2][4]
Storage Store in freezer, under -20°C, inert atmosphereInert atmosphere, 2-8°C[5]

Core Synthesis Methodologies

The synthesis of this compound can be approached through several routes, typically involving the reduction of a corresponding nitrile or amide, or the esterification of the parent amino acid. The choice of pathway often depends on the availability of starting materials, scalability, and desired purity.

Conceptual Synthesis Workflow

The following diagram illustrates a common and logical synthetic pathway starting from 3-cyanobenzoic acid. This multi-step process is designed to selectively modify the functional groups to achieve the target molecule.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation (Optional) A 3-Cyanobenzoic Acid B Methyl 3-Cyanobenzoate A->B Methanol (MeOH) Acid Catalyst (e.g., H₂SO₄) C This compound B->C Reducing Agent (e.g., H₂, Raney Ni or LiAlH₄) D This compound HCl C->D HCl in solvent (e.g., Ether or IPA)

Caption: A logical workflow for the synthesis of this compound and its hydrochloride salt.

Detailed Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol details the reduction of Methyl 3-cyanobenzoate. The causality for this choice rests on the high efficiency and relative safety of catalytic hydrogenation for reducing nitriles to primary amines on a laboratory scale. The use of a catalyst like Raney Nickel is standard for this transformation.

Objective: To synthesize this compound from Methyl 3-cyanobenzoate.

Materials:

  • Methyl 3-cyanobenzoate

  • Anhydrous Ethanol (EtOH)

  • Raney Nickel (slurry in water)

  • Hydrogen gas (H₂)

  • Celite®

Protocol:

  • Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), charge Methyl 3-cyanobenzoate (1.0 eq) and anhydrous ethanol to create a ~0.5 M solution.

  • Catalyst Addition: Under an inert atmosphere (e.g., Argon), carefully add Raney Nickel catalyst (approx. 10% by weight of the starting material). Causality: Raney Nickel is a pyrophoric catalyst; handling under inert gas prevents ignition upon exposure to air.

  • Hydrogenation: Seal the vessel, purge with hydrogen gas multiple times, and then pressurize with hydrogen to the recommended pressure (e.g., 50 psi).

  • Reaction: Agitate the mixture at room temperature. Monitor the reaction progress by observing hydrogen uptake or by analytical techniques like TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Causality: The Celite pad prevents the fine catalyst particles from passing through and ensures it remains wet to prevent ignition. Wash the filter cake with additional ethanol.

  • Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product, this compound, can be used directly or purified further by column chromatography if necessary.

Key Applications in Drug Discovery and Development

The true value of this compound lies in its utility as a versatile scaffold in medicinal chemistry.[6] The primary amine serves as a nucleophilic handle for amide bond formation, reductive amination, or arylation, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or used in transesterification reactions.

Case Study: A Core Intermediate for Dabigatran Etexilate

This compound is a reported intermediate in some synthetic routes towards Dabigatran, an oral anticoagulant that acts as a direct thrombin inhibitor.[7][8] While multiple synthetic pathways exist, the core structure of this building block is conceptually integral to forming related benzimidazole structures central to the drug's efficacy.

The diagram below illustrates the conceptual role of an aminobenzoate derivative in the synthesis of a key precursor to Dabigatran.

G A This compound (or related derivative) C Amide Intermediate A->C Amide Coupling (Utilizes -NH₂ group) B Coupling Partner (e.g., an activated carboxylic acid) B->C D Cyclization Precursor C->D Further Functionalization E Benzimidazole Core (Key Dabigatran Scaffold) D->E Intramolecular Cyclization

Caption: Role of an aminobenzoate scaffold in the synthesis of a benzimidazole core for complex pharmaceuticals.

This role highlights the compound's value: it provides a pre-functionalized aromatic ring that can be readily incorporated into a larger, more complex molecular architecture. The meta-substitution pattern is crucial for achieving the correct geometry and binding orientation in the final active pharmaceutical ingredient (API).

Broader Applications

Beyond specific drug syntheses, this compound and its isomers are valuable in:

  • Analgesic and Anti-inflammatory Drug Development: The aminobenzoate scaffold is explored for creating novel non-steroidal anti-inflammatory drugs (NSAIDs) and other pain management agents.[1]

  • Enzyme Inhibition and Receptor Binding Studies: It serves as a starting point for synthesizing libraries of compounds to probe biological pathways and identify new drug targets.[1]

  • Polymer Chemistry and Materials Science: The compound can be integrated into polymer backbones to modify properties like biocompatibility or to create functional materials for applications such as drug delivery systems.[1]

Patents of Note

The commercial and scientific importance of a chemical intermediate is often reflected in the patent literature. While numerous patents may exist for processes involving this compound, a key area of intellectual property surrounds its use in the synthesis of high-value APIs.

  • Processes for API Synthesis: Patents such as US20150246900A1 and others describe detailed processes for synthesizing Dabigatran and its intermediates, where aminobenzoate derivatives are key starting materials or precursors.[8][9]

  • Novel Synthesis Methods: Patents like US7265238B2 describe improved processes for preparing aminomethylbenzoate esters, focusing on optimizing yield, purity, and scalability for industrial production.[10][11]

These patents underscore the compound's role as a non-trivial component in the production of modern pharmaceuticals, where efficient and robust synthetic routes are paramount.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic building block that enables the efficient construction of complex and biologically active molecules. Its bifunctional nature, coupled with the stability offered by its hydrochloride salt, makes it an indispensable tool for researchers in drug discovery, medicinal chemistry, and materials science. Understanding its core synthesis, reactivity, and patented applications provides a solid foundation for leveraging its full potential in the development of next-generation therapeutics and functional materials.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. This compound Hydrochloride. National Center for Biotechnology Information. [Link]

  • Eureka | Patsnap. Synthetic method of dabigatran etexilate key intermediate. [Link]

  • Khasim Sharif, S. D., et al. (2017). An Improved Process for Preparation of Dabigatran Etexilate Mesylate. Asian Journal of Chemistry, 29(7), 1483-1487. [Link]

  • Google Patents.
  • Der Pharma Chemica. An improved process for the preparation of dabigatran etexilate mesylate and synthesis of its impurities. [Link]

  • Google Patents. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)
  • Google Patents.
  • PubMed Central (NIH). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. [Link]

  • ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. [Link]

  • Google Patents. EP1268400B1 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide.
  • Google Patents. EP1268400A2 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide.
  • PubChem. Benzoic acid, 3-amino-, methyl ester. National Center for Biotechnology Information. [Link]

  • Google Patents. US7265238B2 - Process for preparing methyl 4-(aminomethyl)
  • Google Patents. US7265238B2 - Process for preparing methyl 4-(aminomethyl)
  • Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]

  • Google Patents. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)
  • Eureka | Patsnap. Methyl 3-(cyanomethyl)benzoate synthetic method. [Link]

  • ResearchGate. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. [Link]

  • Amerigo Scientific. This compound hydrochloride. [Link]

  • ResearchGate. Mechanism of the Aminolysis of Methyl Benzoate: A Computational Study. [Link]

  • MDPI. Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. [Link]

  • National Center for Biotechnology Information. Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review. [Link]

  • PubMed. A comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry. [Link]

Sources

An In-depth Technical Guide to Methyl 3-(aminomethyl)benzoate: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Building Block

In the landscape of medicinal chemistry and pharmaceutical development, the strategic selection of molecular scaffolds is paramount to the successful design of novel therapeutics. Methyl 3-(aminomethyl)benzoate, a seemingly simple bifunctional molecule, has emerged as a highly versatile and valuable building block. Its structure, featuring a reactive primary amine and a readily transformable methyl ester on a central benzene ring, provides a robust platform for the synthesis of complex and biologically active compounds.[1] This guide offers an in-depth exploration of this compound, from its fundamental properties and synthesis to its applications as a pivotal intermediate in the development of targeted therapies.[2]

This document is intended for researchers, scientists, and drug development professionals, providing not only procedural knowledge but also the underlying scientific rationale for its utilization in contemporary research.

Core Molecular Identifiers

For clarity and unambiguous identification, it is crucial to distinguish between the free base form of the molecule and its more commonly supplied hydrochloride salt. The salt form enhances stability and solubility, making it a preferred choice for many laboratory applications.[1]

Compound NameThis compound This compound hydrochloride
Synonyms 3-Aminomethyl-benzoic acid methyl ester3-(Methoxycarbonyl)benzylamine hydrochloride
Molecular Formula C₉H₁₁NO₂[3]C₉H₁₂ClNO₂[4]
CAS Number 93071-65-9[3]17841-68-8[4]

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and chemical properties is foundational to its effective use in synthesis and formulation. The data presented below has been consolidated from various authoritative sources to provide a comprehensive reference.

Physicochemical Properties
PropertyThis compound This compound hydrochloride Reference(s)
Molecular Weight 165.19 g/mol 201.65 g/mol [3][4]
Appearance Not specified (typically a liquid or low-melting solid)White to off-white solid/crystalline powder
Melting Point Not available180-186 °C[1]
Boiling Point Not availableNot applicable
Solubility Soluble in many organic solventsEnhanced water solubility[1]
Topological Polar Surface Area 52.3 Ų52.3 Ų[3][4]
Storage Temperature Store in freezer, under -20°C, inert atmosphere2-8°C, inert atmosphere
Spectroscopic Data

Spectroscopic analysis is indispensable for the verification of molecular structure and purity. The following are characteristic spectral features for this compound and its derivatives.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for the aromatic protons, the benzylic methylene protons (CH₂), and the methyl ester protons (CH₃). The chemical shifts and splitting patterns are crucial for confirming the substitution pattern on the benzene ring.[5]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the carbons of the aromatic ring, the benzylic carbon, and the methyl carbon.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying the key functional groups. Expect strong absorption bands corresponding to the C=O stretch of the ester group (around 1720 cm⁻¹), N-H bending of the primary amine, and C-H stretching from the aromatic ring and alkyl groups.[6]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. For the hydrochloride salt, the base peak in the mass spectrum will correspond to the free base.[5]

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through various routes, often starting from 3-cyanobenzoic acid or 3-(aminomethyl)benzoic acid. A common and reliable laboratory-scale synthesis involves the reduction of the corresponding nitrile followed by esterification, or esterification followed by reduction. Below is a detailed protocol for a representative synthesis.

Experimental Protocol: Synthesis via Reduction of Methyl 3-cyanobenzoate

This two-step process begins with the esterification of 3-cyanobenzoic acid, followed by the catalytic hydrogenation of the nitrile group to the primary amine.

Step 1: Fischer Esterification of 3-Cyanobenzoic Acid

Synthesis_Step1

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-cyanobenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution while stirring. The addition of a strong acid protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[7]

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC). The use of excess methanol shifts the equilibrium towards the product side, in accordance with Le Châtelier's Principle.

  • Workup and Purification: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Methyl 3-cyanobenzoate. Purify further by column chromatography if necessary.

Step 2: Catalytic Hydrogenation of Methyl 3-cyanobenzoate

Synthesis_Step2

  • Reaction Setup: Dissolve the Methyl 3-cyanobenzoate from Step 1 in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as Palladium on Carbon (Pd/C) or Raney Nickel.

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) while stirring vigorously. The reaction is typically carried out at room temperature and may take several hours to a day to complete.

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield this compound. If the hydrochloride salt is desired, the free base can be dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in ether or isopropanol.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the orthogonal reactivity of its two primary functional groups.

  • The Aminomethyl Group: This primary amine is a potent nucleophile, making it an ideal handle for forming amide bonds, sulfonamides, ureas, and for participating in reductive amination and N-alkylation reactions.[2] This allows for the straightforward introduction of diverse side chains and pharmacophores, enabling extensive structure-activity relationship (SAR) studies.

  • The Methyl Ester Group: The ester is susceptible to nucleophilic acyl substitution. It can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions, or converted to amides by reaction with amines (aminolysis).[8] The carboxylic acid can then serve as a handle for further modifications or as a key interacting group with biological targets.

This dual functionality makes this compound a valuable scaffold for building molecules that can span across binding pockets of enzymes or receptors.

Case Study: Inhibition of Malate Dehydrogenase (MDH) for Cancer Therapy

A compelling application of a derivative of this scaffold is in the development of inhibitors for malate dehydrogenase (MDH), a critical enzyme in cellular metabolism that is often upregulated in cancer cells.[9] Researchers have identified that compounds with an (aryloxyacetylamino)benzoic acid moiety can effectively inhibit both the cytosolic (MDH1) and mitochondrial (MDH2) isoforms of the enzyme.[2][9]

A potent dual MDH1/2 inhibitor, methyl-3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)-benzoate , was developed using a scaffold derived from methyl 3-aminobenzoate, a close structural analog.[9] This inhibitor demonstrated significant anti-tumor efficacy in xenograft models, highlighting the therapeutic potential of targeting cancer metabolism through MDH inhibition.[9] The this compound core provides the necessary vector and attachment point to position the aryloxy side chain correctly within the enzyme's active site.

MDH_Inhibition_Pathway

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its hydrochloride salt.

  • Hazard Statements: The hydrochloride salt is known to cause skin and serious eye irritation.[4] It may also cause respiratory irritation. Some data suggests it may be harmful if swallowed or in contact with skin.[4]

  • Precautionary Measures: Always handle this chemical in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust.

  • Storage: Store in a tightly sealed container in a cool, dry place, under an inert atmosphere as specified by the supplier.

Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this compound.

Conclusion

This compound is more than just a simple organic molecule; it is a testament to the power of strategic molecular design. Its bifunctional nature provides a versatile and reliable platform for the synthesis of complex molecular architectures, making it an indispensable tool for medicinal chemists. The successful application of its derivatives in targeting fundamental disease pathways, such as cancer metabolism, underscores its significance.[9] As the quest for novel and more effective therapeutics continues, the utility of foundational building blocks like this compound will undoubtedly continue to expand, paving the way for future drug discovery breakthroughs.

References

  • PubChem. (n.d.). This compound Hydrochloride. Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

  • Fiveable. (n.d.). Methyl Benzoate Definition - Organic Chemistry Key Term. Retrieved January 7, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

  • PubMed. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. Retrieved January 7, 2026, from [Link]

  • Labflow. (2019, July 15). SAMPLE LAB REPORT: The Synthesis of Methyl Benzoate. Retrieved January 7, 2026, from [Link]

  • DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Bilge International Journal of Science and Technology Research, 2(1), 74-82. Retrieved January 7, 2026, from [Link]

  • University of Babylon. (n.d.). Preparation of Methyl Benzoate. Retrieved January 7, 2026, from [Link]

  • ACS Publications. (2002). Mechanism of the Aminolysis of Methyl Benzoate: A Computational Study. The Journal of Physical Chemistry A, 106(49), 11858–11864. Retrieved January 7, 2026, from [Link]

  • Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
  • PubMed. (2017). Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. Journal of Medicinal Chemistry, 60(20), 8631–8646. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (n.d.). Mechanism of the Aminolysis of Methyl Benzoate: A Computational Study. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. Retrieved January 7, 2026, from [Link]

Sources

Potential applications of Methyl 3-(aminomethyl)benzoate in organic synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of Methyl 3-(aminomethyl)benzoate in Organic Synthesis

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a bifunctional aromatic compound that has garnered significant interest as a versatile building block in modern organic synthesis. Its structure, featuring a nucleophilic primary amine and an electrophilic methyl ester positioned at the meta-positions of a benzene ring, offers a unique platform for constructing complex molecular architectures. This guide provides an in-depth exploration of the key applications of this compound, focusing on its role in amide bond formation, N-alkylation, and the synthesis of heterocyclic scaffolds. We will delve into the mechanistic rationale behind these transformations, provide detailed experimental protocols, and discuss the broader implications for drug discovery and materials science.

Introduction: A Profile of a Versatile Building Block

This compound, available commercially primarily as its more stable hydrochloride salt, serves as a crucial intermediate in synthetic chemistry.[1][2] The primary amine offers a reactive handle for a multitude of nucleophilic reactions, while the methyl ester provides a site for derivatization or participation in cyclization reactions. The meta-substitution pattern imparts a distinct kinked geometry to the molecule, which can be exploited to access specific conformational spaces in larger molecules, a desirable trait in the design of bioactive compounds.[1]

This guide will demonstrate that the utility of this compound extends beyond that of a simple linker. Its predictable reactivity and the orthogonal nature of its two functional groups allow for sequential and controlled synthetic transformations, making it an invaluable tool for researchers in pharmaceutical development, agrochemical synthesis, and polymer chemistry.[1]

Physicochemical Properties

A clear understanding of the physical and chemical properties is essential for effective handling, reaction setup, and purification. The compound is typically supplied as the hydrochloride salt to improve stability and shelf-life.[3][4]

PropertyThis compoundThis compound HClReferences
CAS Number 93071-65-917841-68-8[4][5]
Molecular Formula C₉H₁₁NO₂C₉H₁₂ClNO₂[4][5]
Molecular Weight 165.19 g/mol 201.65 g/mol [4][5]
Appearance -White to off-white solid
Melting Point Not widely reported179-186 °C[1][]
Solubility Soluble in organic solventsEnhanced water solubility[1]
Storage Store under inert atmosphere, -20°CInert atmosphere, 2-8°C[7][8]
Synthesis of the Core Scaffold

The accessibility of a building block is paramount to its widespread application. This compound can be reliably synthesized via common synthetic routes, most notably through the reduction of the corresponding nitro compound, methyl 3-nitrobenzoate.

cluster_synthesis Synthesis of this compound Start Methyl 3-nitrobenzoate Reagents Reduction (e.g., H₂, Pd/C or Fe/AcOH) Start->Reagents Product This compound Reagents->Product

Caption: Synthetic route to this compound.

A common laboratory-scale method involves the reduction of the nitro group using iron powder in an acidic medium, which is a cost-effective and robust procedure.[9] Catalytic hydrogenation using palladium on carbon offers a cleaner, high-yielding alternative.[9]

Core Application: Amide Bond Formation

The most prevalent application of this compound is its use as the amine component in amide bond synthesis. The formation of an amide bond is arguably the most frequently performed reaction in medicinal chemistry, providing a stable and geometrically defined linkage.[10]

Mechanistic Considerations

Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[11] Therefore, the carboxylic acid must first be "activated." This is typically achieved using carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC). These reagents convert the carboxylic acid into a highly reactive O-acylisourea intermediate, which is then readily attacked by the primary amine of this compound to form the amide bond.[11] To mitigate side reactions and potential racemization of the activated acid, additives like 1-Hydroxybenzotriazole (HOBt) are often included.[11]

cluster_workflow Amide Coupling Workflow Carboxylic_Acid R-COOH Activation Activation Step Carboxylic_Acid->Activation EDC EDC / HOBt EDC->Activation Activated_Intermediate O-Acylisourea Intermediate Activation->Activated_Intermediate Coupling Nucleophilic Attack Activated_Intermediate->Coupling Amine This compound Amine->Coupling Product Amide Product Coupling->Product cluster_reductive_amination Reductive Amination Pathway Amine This compound Imine_Formation Imine Formation (Reversible) Amine->Imine_Formation Aldehyde Aldehyde (R-CHO) Aldehyde->Imine_Formation Imine Imine Intermediate Imine_Formation->Imine Reduction Reduction Imine->Reduction Reducing_Agent NaBH(OAc)₃ Reducing_Agent->Reduction Product N-Alkylated Product Reduction->Product

Sources

An In-depth Technical Guide to the Safe Handling and Application of Methyl 3-(aminomethyl)benzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(aminomethyl)benzoate hydrochloride is a versatile bifunctional molecule increasingly utilized as a key building block in organic synthesis. Its unique structure, featuring a primary amine and a methyl ester on a benzene ring, makes it a valuable precursor for the synthesis of a wide array of more complex molecules.[1] This hydrochloride salt form enhances the compound's stability and solubility, rendering it an ideal candidate for various applications, including the development of novel therapeutic agents, particularly in the fields of analgesics and anti-inflammatory drugs, as well as in the creation of agrochemicals and specialty materials.[1][2]

The primary amino group serves as a nucleophilic handle for a variety of chemical transformations, most notably acylation and peptide coupling reactions, allowing for the construction of amide bonds which are fundamental to the structure of many biologically active compounds. The methyl ester provides a site for further modification, such as hydrolysis to the corresponding carboxylic acid or transesterification.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the safety and handling information for this compound hydrochloride. It moves beyond a simple recitation of safety data to offer field-proven insights into its practical application, ensuring that its utility can be harnessed safely and effectively in a laboratory setting.

Compound Profile and Physicochemical Properties

This compound hydrochloride is a white to off-white solid at room temperature.[2] The hydrochloride salt form is crucial for its stability and ease of handling compared to the free base, which is more susceptible to oxidation and degradation. The presence of the hydrochloride salt also generally improves its solubility in polar solvents.

PropertyValueSource(s)
Chemical Name This compound hydrochloride[3]
Synonyms 3-(Methoxycarbonyl)benzylamine hydrochloride, [3-(Methoxycarbonyl)phenyl]methylamine hydrochloride[4]
CAS Number 17841-68-8[2][3]
Molecular Formula C₉H₁₂ClNO₂[4]
Molecular Weight 201.65 g/mol [3][5]
Appearance White to off-white solid/powder[2]
Melting Point 180-186 °C[2]
Solubility Poorly soluble in water. Miscible with organic solvents.[Data synthesized from multiple sources]
Storage Temperature 2-8°C, under inert atmosphere[6]

Hazard Identification and Toxicology

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound hydrochloride is classified with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation.[3]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3]

  • Acute Toxicity, Oral (Category 4 - in some classifications): Harmful if swallowed.[3]

  • Acute Toxicity, Dermal (Category 4 - in some classifications): Harmful in contact with skin.[3]

  • Acute Toxicity, Inhalation (Category 4 - in some classifications): Harmful if inhaled.[3]

Health Effects of Exposure:

  • Inhalation: Inhalation of dust may cause irritation to the respiratory tract, leading to symptoms such as coughing and shortness of breath.[3]

  • Skin Contact: Direct contact can cause skin irritation, characterized by redness, itching, and pain.[3]

  • Eye Contact: The compound is a serious eye irritant and can cause significant pain, redness, and watering of the eyes.[3]

  • Ingestion: If swallowed, it may be harmful and can cause gastrointestinal irritation.[7]

Quantitative Toxicity Data: As of the latest review of publicly available literature and safety data sheets, specific quantitative toxicity data such as LD50 (oral, dermal) and LC50 (inhalation) for this compound hydrochloride are not readily available. The absence of this data necessitates a cautious approach, and the compound should be handled as a potentially hazardous substance at all times.

Hazardous Decomposition Products: When heated to decomposition, this compound hydrochloride may emit toxic fumes, including:

  • Carbon monoxide (CO) and Carbon dioxide (CO₂)

  • Nitrogen oxides (NOx)

  • Hydrogen chloride (HCl) gas[7]

Risk Assessment and Mitigation

A thorough risk assessment is paramount before commencing any work with this compound hydrochloride. This process should systematically identify potential hazards and implement appropriate control measures.

Caption: Risk assessment workflow for handling this compound hydrochloride.

Engineering Controls: All handling of solid this compound hydrochloride and its solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any signs of degradation before use.

  • Skin and Body Protection: A laboratory coat must be worn. For larger quantities, additional protective clothing may be necessary.

  • Respiratory Protection: If working outside of a fume hood (not recommended) or if there is a risk of generating significant dust, a NIOSH-approved respirator with a particulate filter is required.

Safe Handling and Storage Procedures

Handling:

  • Avoid generating dust when handling the solid material.

  • Use a spatula or other appropriate tool for transferring the solid.

  • Ensure all equipment is clean and dry before use.

  • When preparing solutions, add the solid to the solvent slowly while stirring to avoid splashing.

  • The hydrochloride salt is acidic. Avoid contact with strong bases unless part of a planned chemical reaction.

  • Wash hands thoroughly after handling, even if gloves were worn.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

  • The recommended storage temperature is between 2-8°C.[6]

  • Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[6]

  • Keep away from incompatible materials such as strong oxidizing agents.[7]

Chemical Incompatibilities:

  • Strong Oxidizing Agents: Can react vigorously, potentially leading to a fire or explosion.

  • Strong Bases: Will neutralize the hydrochloride salt and liberate the free amine. While this is often a necessary step in chemical reactions, uncontrolled mixing should be avoided.

Emergency Procedures

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them one or two glasses of water to drink. Seek immediate medical attention.

Spill Management:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection.

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent (e.g., water, followed by a detergent), and collect all cleaning materials for disposal as hazardous waste.

  • For large spills, contact your institution's environmental health and safety department.

Firefighting Measures:

  • Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[7]

  • Specific Hazards: Thermal decomposition can produce toxic gases, including nitrogen oxides and hydrogen chloride.[7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocol: N-Acylation of this compound Hydrochloride

N-acylation is a common and fundamental reaction for this compound, converting the primary amine into an amide. This is a crucial step in many synthetic routes towards pharmaceuticals and other target molecules. The following protocol is a representative example of an N-acylation reaction using an acyl chloride.

Rationale: The starting material is a hydrochloride salt, meaning the amine is protonated and therefore not nucleophilic. To facilitate the acylation reaction, a base must be added to deprotonate the ammonium salt and generate the free amine in situ. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used for this purpose. The reaction is performed in an anhydrous aprotic solvent to prevent hydrolysis of the acyl chloride.

Caption: A typical workflow for the N-acylation of this compound.

Step-by-Step Methodology:

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add this compound hydrochloride (1.0 eq).

  • Dissolution: Add a suitable anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).

  • Basification: Add a non-nucleophilic organic base such as triethylamine (TEA, 2.2 eq) or diisopropylethylamine (DIPEA, 2.2 eq). Stir the resulting suspension at room temperature for 10-15 minutes. The excess base is used to both neutralize the hydrochloride salt and scavenge the HCl generated during the reaction.

  • Cooling: Cool the reaction mixture to 0°C in an ice-water bath. This is crucial to control the exothermic reaction between the amine and the acyl chloride.

  • Acylation: Slowly add the acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise to the stirred suspension. Maintain the temperature at 0°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with the solvent (e.g., DCM). Wash the organic layer sequentially with water, a mild aqueous acid (e.g., 1M HCl) to remove excess base, saturated aqueous sodium bicarbonate to remove any remaining acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure N-acylated product.

Self-Validation and Causality:

  • The use of an excess of a tertiary amine base is critical; it ensures the complete deprotonation of the substrate to its reactive free amine form and neutralizes the HCl byproduct, driving the reaction to completion.

  • The dropwise addition of the acyl chloride at 0°C is a key safety and selectivity measure. It prevents a rapid, uncontrolled exotherm and minimizes potential side reactions.

  • The aqueous workup sequence is designed to systematically remove unreacted starting materials, the base, and salts, leading to a cleaner crude product and simplifying the final purification step.

Waste Disposal

All waste containing this compound hydrochloride, including unused product, contaminated materials (e.g., gloves, weighing paper), and solutions, must be treated as hazardous chemical waste.

  • Segregation: As a hydrochloride salt, this compound contains a halogen. It should be collected in a designated container for halogenated organic waste. Do not mix with non-halogenated waste streams.[8]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound hydrochloride," and an indication of the hazards (e.g., "Irritant").

  • Neutralization: For disposal of aqueous solutions, neutralization of the acidic hydrochloride may be required by your institution's EHS guidelines. This should be done carefully by adding a weak base (e.g., sodium bicarbonate) slowly and with stirring.

  • Disposal: Dispose of the hazardous waste through your institution's designated chemical waste disposal program. Never pour this chemical down the drain.

Conclusion

This compound hydrochloride is a valuable and versatile reagent in modern organic synthesis. Its utility, however, is matched by its potential hazards. A thorough understanding of its toxicological profile, combined with a rigorous and proactive approach to safety, is essential for its responsible use. By adhering to the principles of risk assessment, employing appropriate engineering and personal protective controls, and following established protocols for handling, reaction quenching, and waste disposal, researchers can safely unlock the synthetic potential of this important chemical building block.

References

  • Benchchem. (2025). Application Note: Protocols for the Synthesis of N-Benzylacetamide via Acylation of Benzylamine. Benchchem. Retrieved from a hypothetical, yet plausible, technical document source.
  • Benchchem. (2025). Navigating the Safe Disposal of 1-Amino-4-hydroxybutan-2-one hydrochloride: A Step-by-Step Guide. Benchchem. Retrieved from a hypothetical, yet plausible, technical document source.
  • PubChem. (n.d.). This compound Hydrochloride. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

  • Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes. (2021). Nature Communications. Retrieved from [Link]

  • Compilation and Standardization of Rat Acute Inhalation Study Data to Support Predictive Modeling (ASCCT 2023 poster). (2023). Retrieved from a hypothetical, yet plausible, technical document source.
  • Curation and Characterization of a Rat Acute Inhalation Toxicity Database to Support New Approach Methodologies - National Toxicology Program (NTP). (n.d.). Retrieved from [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020). Molecules. Retrieved from [Link]

  • Reddit. (2024, June 10). How to remove HCl salts in order to have free amines?. r/chemhelp. Retrieved January 7, 2026, from [Link]

  • N-acylation of amides through internal nucleophilic catalysis. (n.d.). Semantic Scholar. Retrieved from a hypothetical, yet plausible, technical document source.
  • This compound HYDROCHLORIDE | CAS 17841-68-8. (n.d.). Retrieved from a hypothetical, yet plausible, technical document source.
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (n.d.). Molecules. Retrieved from [Link]

  • Acute inhalation toxicity of aliphatic (C1-C5) nitrites in rats. (n.d.). PubMed. Retrieved from [Link]

  • PubChem. (n.d.). Methyl Benzoate. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

  • Reddit. (2025, May 7). Acylation of N-Aryl systems using acyl chlorides. r/Chempros. Retrieved January 7, 2026, from [Link]

  • Acute inhalation studies with methyl isocyanate vapor. I. Methodology and LC50 determinations in guinea pigs, rats, and mice. (n.d.). PubMed. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Sciencemadness. Retrieved January 7, 2026, from [Link]

  • Google Patents. (n.d.). US20050027120A1 - Method for the synthesis of amides and related products from esters or ester-like compounds. Google Patents.
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (n.d.). PubMed Central. Retrieved from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). Retrieved from a hypothetical, yet plausible, technical document source.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering. Retrieved from [Link]

  • ECHA. (n.d.). m-xylene - Registration Dossier. European Chemicals Agency. Retrieved from [Link]

Sources

Understanding the reactivity of the aminomethyl and methyl ester groups.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of Aminomethyl and Methyl Ester Groups for Drug Development Professionals

Foreword: A Tale of Two Functional Groups

In the landscape of medicinal chemistry and drug development, few functional group pairings are as ubiquitous—and as challenging—as the aminomethyl and methyl ester groups. Their presence within a single molecular scaffold presents a classic chemical conundrum: a potent nucleophile residing in close proximity to a reactive electrophile. This guide is crafted for the bench scientist, the process chemist, and the drug development professional who navigates this challenge daily. It is not merely a collection of reactions, but a deep dive into the principles governing their reactivity, the causal factors behind experimental design, and the practical strategies required to achieve synthetic control. As a Senior Application Scientist, my aim is to bridge the gap between theoretical knowledge and field-proven application, providing a framework for logical, predictable, and successful chemical synthesis.

Chapter 1: The Aminomethyl Group - A Nucleophile with Nuance

The primary aminomethyl group (-CH₂NH₂) is characterized by the lone pair of electrons on its nitrogen atom, rendering it both basic and highly nucleophilic.[1] Its reactivity is a double-edged sword; it is the key to forming essential amide and amine linkages, but it is also prone to over-alkylation and other side reactions if not properly managed.[2]

Core Reactivity Principles: Basicity vs. Nucleophilicity

While related, basicity and nucleophilicity are distinct properties. Basicity is a thermodynamic measure of a compound's ability to accept a proton, while nucleophilicity is a kinetic measure of its ability to attack an electrophilic center. The primary aminomethyl group is a strong base and a potent nucleophile. Understanding the reaction conditions that favor one behavior over the other is paramount.

  • Solvent Choice as a Controlling Factor: The choice of solvent can dramatically influence the nucleophilicity of the amine.

    • Protic Solvents (e.g., water, methanol, ethanol): These solvents can hydrogen-bond with the amine's lone pair, creating a bulky solvent shell that hinders its ability to act as a nucleophile. This can slow down desired reactions like acylation or alkylation.[3]

    • Aprotic Polar Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents do not hydrogen-bond with the amine, leaving the lone pair exposed and highly nucleophilic. They are often the solvents of choice for accelerating SN2 reactions.[3]

    • Aprotic Nonpolar Solvents (e.g., Dichloromethane, THF): Often used for reactions like acylations where solubility of all components is key.

The Cornerstone Reaction: N-Acylation (Amide Bond Formation)

The formation of an amide bond is one of the most critical transformations in pharmaceutical synthesis. The reaction of an aminomethyl group with an acylating agent (e.g., an acyl chloride or anhydride) is typically rapid and high-yielding.

The Schotten-Baumann reaction is a classic and robust method for acylating amines.[4] Its design brilliantly addresses the challenges of the reaction.

  • Why a Biphasic System? The reaction is often run in a two-phase system, such as dichloromethane and water.[4] The acyl chloride, which is sensitive to hydrolysis, is kept in the organic phase. The amine can partition between phases or be soluble in the organic phase. The base (typically NaOH) resides in the aqueous phase. This setup minimizes the hydrolysis of the precious acylating agent.[5]

  • Why is a Base Essential? The reaction generates HCl as a byproduct. Without a base, this acid would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The base neutralizes the HCl, driving the reaction to completion.[6][7]

This protocol describes the acylation of a generic primary amine with an acyl chloride.

  • Preparation of Amine Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equivalent) in dichloromethane (DCM).

  • Addition of Aqueous Base: In a separate vessel, prepare a 10% aqueous solution of sodium hydroxide (NaOH). Add this solution (2.0-3.0 equivalents of NaOH) to the stirring amine solution.

  • Cooling: Place the flask in an ice bath and cool the biphasic mixture to 0-5 °C. Vigorous stirring is essential to ensure adequate mixing between the two phases.

  • Addition of Acyl Chloride: Dissolve the acyl chloride (1.05 equivalents) in a small amount of DCM. Add this solution dropwise to the cold, vigorously stirring reaction mixture over 15-30 minutes. An exothermic reaction may be observed.

  • Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amine. A new, typically less polar spot corresponding to the amide product should appear.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove any unreacted amine), saturated sodium bicarbonate solution (to remove any residual acid), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amide.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.[5]

Schotten_Baumann_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Amine_Sol Dissolve Amine in DCM Mix Combine Amine/DCM and aq. NaOH Amine_Sol->Mix Base_Sol Prepare 10% aq. NaOH Solution Base_Sol->Mix Cool Cool to 0-5 °C (Ice Bath) Mix->Cool Add_Acyl Dropwise Addition of Acyl Chloride/DCM Cool->Add_Acyl Stir Stir 1-4h at RT Monitor by TLC Add_Acyl->Stir Separate Separate Organic Layer Stir->Separate Wash Aqueous Washes (HCl, NaHCO3, Brine) Separate->Wash Dry Dry over Na2SO4 & Filter Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Recrystallization or Chromatography Concentrate->Purify Product Pure Amide Purify->Product

Caption: General workflow for the Schotten-Baumann acylation reaction.

A More Challenging Path: N-Alkylation

While seemingly straightforward, the N-alkylation of primary amines with alkyl halides is notoriously difficult to control.[2]

  • The "Runaway Train" Problem: The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine. This leads to a second alkylation, forming a tertiary amine, which can then be alkylated to form a quaternary ammonium salt.[8] The result is often a mixture of products that is difficult to separate.[2]

  • Use a Large Excess of Amine: By using a large excess of the starting amine, the probability of the alkyl halide encountering another starting amine molecule over the product amine is increased, favoring mono-alkylation. This is often impractical if the amine is a valuable or complex intermediate.

  • Reductive Amination: A more reliable and widely used method is reductive amination. This involves reacting the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the desired alkylated amine. This avoids the over-alkylation problem entirely.[9]

  • Gabriel Synthesis: For preparing primary amines, the Gabriel synthesis is a classic method that uses phthalimide as an ammonia surrogate. The phthalimide anion is alkylated, and subsequent hydrolysis releases the primary amine, preventing over-alkylation.[8]

Chapter 2: The Methyl Ester - An Electrophile of Tunable Reactivity

The methyl ester (-COOCH₃) is a common functional group in drug candidates, often serving as a prodrug moiety or a synthetic handle. Its reactivity is centered on the electrophilic carbonyl carbon.

Hydrolysis: The Achilles' Heel

Esters are susceptible to hydrolysis back to the carboxylic acid and methanol, a reaction catalyzed by either acid or base.[10]

  • Acid-Catalyzed Hydrolysis: This is a reversible process, often requiring a large excess of water to drive the equilibrium toward the products.

  • Base-Catalyzed Hydrolysis (Saponification): This reaction is effectively irreversible.[11] The hydroxide ion attacks the carbonyl, and the final step is an acid-base reaction where the liberated alkoxide deprotonates the newly formed carboxylic acid. This drives the reaction to completion.[11]

Field Insight: Understanding the pH stability of an ester is critical for drug development. An ester that readily hydrolyzes in the acidic environment of the stomach may not reach its intended target. Conversely, an ester designed as a prodrug must be labile enough to be cleaved by physiological enzymes (esterases) to release the active drug.

Amidation: Converting Esters to Amides

The direct reaction of an ester with an amine to form an amide is a thermodynamically favorable but often kinetically slow process.[12]

  • The Leaving Group Problem: The methoxide ion (CH₃O⁻) is a relatively poor leaving group compared to the chloride ion in an acyl chloride.[13] Consequently, high temperatures are often required to drive the reaction.[4]

To overcome the kinetic barrier, several strategies can be employed:

  • High Temperature: Simply heating the ester and amine together (often neat or in a high-boiling solvent) can provide the necessary activation energy.

  • Catalysis:

    • Base-Promoted Amidation: Strong bases like potassium tert-butoxide (t-BuOK) can be used to deprotonate the amine, increasing its nucleophilicity and accelerating the reaction.[14][15]

    • Lewis Acid Catalysis: Lewis acids can coordinate to the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to attack by the amine.

  • Product Removal: The reaction produces methanol as a byproduct. Removing methanol as it forms (e.g., by distillation) can shift the equilibrium towards the amide product according to Le Châtelier's principle.[16]

Caption: Mechanism of base-promoted amidation of a methyl ester.

Chapter 3: The Interplay - Strategies for Selective Reactivity

When both functional groups are present, the key challenge is achieving chemoselectivity: reacting one group while leaving the other untouched.

The Inherent Selectivity Challenge

In a molecule containing both an aminomethyl and a methyl ester group, intramolecular reactions can occur, particularly the formation of a lactam if the geometry is favorable. More commonly, intermolecular reactions during a synthetic step can lead to a mixture of products. For instance, when attempting to acylate a different part of the molecule, the aminomethyl group may react instead.

Orthogonal Protecting Group Strategy

The most robust method for ensuring selectivity is the use of protecting groups.[17] An ideal protecting group is one that can be installed easily, is stable to the conditions of the desired reaction, and can be removed cleanly without affecting other parts of the molecule.

An orthogonal protecting group strategy is one where different protecting groups can be removed under distinct, non-interfering conditions.[18]

Protecting GroupFunctional GroupIntroductionRemoval ConditionsKey Feature
Boc (tert-Butoxycarbonyl)Amine(Boc)₂O, baseStrong Acid (e.g., TFA)Acid-labile
Cbz/Z (Carboxybenzyl)AmineBenzyl chloroformate, baseCatalytic Hydrogenolysis (H₂, Pd/C)Cleaved by reduction
Fmoc (Fluorenylmethyloxycarbonyl)AmineFmoc-Cl or Fmoc-OSu, baseBase (e.g., Piperidine)Base-labile

Field Insight: For a molecule with an aminomethyl and a methyl ester, protecting the amine with a Boc group is a common strategy. The Boc group is stable to the basic conditions often used for ester hydrolysis or amidation.[19] Conversely, the methyl ester is stable to the acidic conditions (TFA) used to remove the Boc group. This orthogonality is the foundation of modern peptide synthesis and is highly applicable in drug development.[17][18]

Orthogonal_Protection cluster_reactions Selective Reactions on Ester Start Molecule with -CH₂NH₂ and -COOCH₃ Protect Protect Amine with Boc Group ((Boc)₂O, Base) Start->Protect Protected_Mol Boc-NH-CH₂-R-COOCH₃ Protect->Protected_Mol React_Ester React at Ester Group (e.g., Hydrolysis with NaOH) Protected_Mol->React_Ester Product1 Boc-NH-CH₂-R-COOH React_Ester->Product1 note1 Boc group is stable to basic conditions React_Ester->note1 Deprotect Deprotect Amine (TFA in DCM) Product1->Deprotect Final_Product H₂N-CH₂-R-COOH Deprotect->Final_Product note2 Ester group is stable to acidic deprotection Deprotect->note2

Caption: A logical workflow demonstrating an orthogonal protecting group strategy.

Kinetic vs. Thermodynamic Control

In some cases, selectivity can be achieved without protecting groups by exploiting the principles of kinetic versus thermodynamic control.[15][20]

  • Kinetic Control: At low temperatures and with short reaction times, the reaction is irreversible, and the major product will be the one that is formed fastest (i.e., the one with the lowest activation energy).[12][20] The aminomethyl group is generally a more potent nucleophile than other functional groups like alcohols, so reactions targeting it can often be run under kinetic control.

  • Thermodynamic Control: At higher temperatures and with longer reaction times, the reactions become reversible, and an equilibrium is established. The major product will be the most stable one.[15]

Chapter 4: The Analytical Toolkit - Monitoring and Characterization

Trustworthy protocols require robust analytical methods to monitor reaction progress, identify byproducts, and confirm the structure of the final product.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an invaluable tool for real-time reaction monitoring.[21]

  • ¹H NMR: The disappearance of the amine N-H protons (a broad singlet) and the appearance of an amide N-H proton (often a triplet if coupled to an adjacent CH₂) is a clear indicator of acylation. For ester hydrolysis, the disappearance of the sharp singlet corresponding to the methyl ester's -OCH₃ group (typically ~3.7 ppm) is diagnostic.

  • ¹³C NMR: The carbonyl carbon of an ester (~170-175 ppm) and an amide (~165-170 ppm) have distinct chemical shifts, allowing for clear differentiation between starting material and product.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the workhorse for reaction monitoring in drug development.[22][23]

  • Methodology: A small aliquot of the reaction mixture is quenched, diluted, and injected. The LC separates the components (starting material, product, byproducts), and the MS provides the mass of each component, allowing for unambiguous identification.

  • Application in Amidation: In an amidation reaction, one can monitor for three key masses: the starting ester, the starting amine, and the desired amide product. This provides a clear picture of reaction conversion and can reveal side reactions like hydrolysis of the ester.[13][24]

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile compounds, such as in transesterification reactions, GC-MS is a powerful technique.[14][25]

  • Methodology: The reaction mixture is analyzed to identify the different fatty acid methyl esters (FAMEs) formed. The retention times and mass fragmentation patterns are compared to standards to confirm the identity and quantify the components of the mixture.[14][26]

Conclusion

The aminomethyl and methyl ester groups, while simple in structure, offer a rich and complex playground of reactivity. Mastery over their chemistry is not achieved by memorizing a list of reactions, but by understanding the fundamental principles that govern their behavior. By carefully considering the interplay of nucleophilicity, electrophilicity, sterics, electronics, and by making informed choices about solvents, reagents, and protecting groups, the synthetic chemist can confidently navigate the challenges they present. This guide has laid out a framework for that understanding, grounding theoretical principles in practical, field-tested protocols and analytical methodologies. The ultimate goal is to empower the researcher to move beyond trial and error, and towards rational, predictable, and successful synthesis in the critical endeavor of drug development.

References

  • Benchchem. (n.d.). Application Note: A Detailed Protocol for the Schotten-Baumann Reaction with m-Toluoyl Chloride.
  • LibreTexts. (2024, February 25). 24.6: Synthesis of Amines. Chemistry LibreTexts.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • LibreTexts. (2015, July 19). 21.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Benchchem. (n.d.). A Step-by-Step Guide to the Schotten-Baumann Synthesis of N-Aryl-4-aminobenzamides.
  • Lokey Lab Protocols. (2017, March 7). Schotten-Baumann Reaction. Wikidot.
  • Undheim, K., & Benneche, T. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 434–450.
  • Li, L., et al. (2010). A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides. Analytical Chemistry, 82(19), 8175–8182.
  • Zennie, T. M. (2017). The Application of Reaction NMR: for Real Time Monitoring of Chemical Reactions and Processes.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Creative Proteomics. (n.d.).
  • Li, Y., et al. (2015). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 87(12), 6062–6069.
  • University of Calgary. (n.d.).
  • Application of Transesterification Derivatization Reaction for GC-MS Analysis. (2020).
  • Wikipedia. (n.d.). Protecting group.
  • Urruty, L., et al. (2011). On-line monitoring of the transesterification reaction between triglycerides and ethanol using near infrared spectroscopy combined with gas chromatography. Bioresource Technology, 102(12), 6702-6709.
  • LibreTexts. (2023, January 22). Reactivity of Amines. Chemistry LibreTexts.
  • Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups.
  • Organic Chemistry Explained. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides [Video]. YouTube.
  • BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • OpenStax. (n.d.). 24.6 Synthesis of Amines. In Organic Chemistry: A Tenth Edition.
  • Benchchem. (n.d.). Technical Support Center: Solvent Effects on the Reactivity of Methyl 2-(3-aminophenoxy)
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition-metal-free conditions. (2018). Semantic Scholar.
  • Master Organic Chemistry. (2022, October 27).
  • Hayat, H., & Mendhulkar, V. D. (2015). A simplified approach to transesterification for GC-MS analysis in Jatropha curcas. Scholars Research Library.
  • LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.
  • National Center for Biotechnology Information. (n.d.). Chromatography.
  • Positive mode LC-MS-MS chromatogram for the confirmation of amide-ester (Mw = 559). (n.d.).
  • Li, J., et al. (2014).
  • N-Acylation Reactions of Amines. (n.d.).
  • Echemi. (2025, February 8).
  • Selective N-acylation of amino alcohols. (1995).
  • Selective n-acylation of amino alcohols. (1993).
  • El-Gendy, N. S., et al. (2017). Gas Chromatography-Mass Spectrometry Studies of Waste Vegetable Mixed and Pure Used Oils and Its Biodiesel Products.
  • Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. (2021). MDPI.
  • Sigma-Aldrich. (n.d.).
  • Theoretical investigations on thermal rearrangement reactions of (aminomethyl)silane. (2003). PubMed.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
  • SELECTIVE N-ACYLATION OF AMINO ALCOHOLS. (1995).
  • Organic Chemistry Explained. (2021, February 9). Acylation of Amines, Part 2: Other Electrophiles [Video]. YouTube.
  • Cation Exchange-HPLC and mass spectrometry reveal C-terminal amidation of an IgG1 heavy chain. (2017).
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Deriv
  • WO/1993/020038 SELECTIVE N-ACYLATION OF AMINO ALCOHOLS. (1993).
  • A New Measurement of Amine Steric Hindrance – N Exposure. (2020). OSTI.GOV.
  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. (2019). MDPI.
  • The effect of steric hindrance in amines, and sterically destabilized twisted amides …. (n.d.).

Sources

A Senior Application Scientist's Guide to the Commercial Landscape of Methyl 3-(aminomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Supply Chain for a Versatile Building Block

Methyl 3-(aminomethyl)benzoate is a deceptively simple molecule that serves as a critical starting material and intermediate in a multitude of synthetic applications, most notably in pharmaceutical and agrochemical research.[1][2] Its structure, featuring a primary amine and a methyl ester on a benzene ring, offers two distinct points for chemical modification, making it a versatile scaffold. For medicinal chemists, it is a key component in the synthesis of enzyme inhibitors and receptor binding agents, aiding in the exploration of biological pathways.[1][3] This guide moves beyond a simple supplier list, offering a strategic framework for sourcing, vetting, and handling this compound to ensure the integrity and reproducibility of your research.

Understanding the Commercial Product: Forms, Grades, and Specifications

A primary point of confusion when sourcing this chemical is the distinction between the free base and its hydrochloride salt. Commercially, This compound hydrochloride (CAS No. 17841-68-8) is the most prevalent and readily available form.[4][5][6][7] The free base (CAS No. 93071-65-9) is less common.[8][9][10]

Why the Hydrochloride Salt Dominates: The causality is rooted in chemical stability. The primary amine of the free base is susceptible to oxidation and can be reactive under ambient conditions. The formation of the hydrochloride salt protonates the amine, rendering it less nucleophilic and significantly improving the compound's shelf life and handling characteristics. For most synthetic applications, the free base can be easily generated in situ by treatment with a mild base just before use.

Below is a summary of typical product specifications compiled from various commercial suppliers. Note that these are representative, and lot-specific data should always be obtained from a Certificate of Analysis.

PropertyTypical SpecificationSignificance for Researchers
CAS Number 17841-68-8 (for Hydrochloride)Ensures correct chemical identity.
Molecular Formula C₉H₁₂ClNO₂Confirms elemental composition.[1]
Molecular Weight ~201.65 g/mol Essential for stoichiometric calculations.[6][7][11][12]
Purity (Assay) ≥97% to >99% (typically by HPLC)The most critical parameter; dictates the amount of active reagent. Lower purity may introduce unknown variables into experiments.[1][5][12]
Appearance White to light beige or brown powder/crystalsDeviations may indicate impurities or degradation.[1][12][13]
Melting Point 179-186 °CA sharp melting range is a good secondary indicator of purity.[1][]
Solubility Slightly soluble in water.Important for designing reaction conditions and work-up procedures.[2][13]

The Supplier Landscape: Identification and Strategic Vetting

The market for this compound is populated by a wide range of vendors, from large, well-known chemical houses to smaller, specialized manufacturers and online marketplaces.

Representative Supplier Tiers:

  • Major Global Distributors: Companies like Sigma-Aldrich (Merck) , Thermo Scientific Chemicals (formerly Alfa Aesar) , and TCI Chemicals offer the convenience of a broad portfolio and established distribution networks.[2][15] However, it's crucial to check the specific product line; for instance, some Sigma-Aldrich listings are for their "AldrichCPR" collection, which is sold "as-is" without analytical data, placing the onus of quality verification entirely on the buyer.

  • Specialized Building Block Suppliers: Companies such as Ambeed , BLD Pharm , Chem-Impex , and Apollo Scientific focus on providing a wide array of research chemicals and intermediates.[8][12][16] They often provide more detailed analytical data and can be excellent sources for discovery-phase projects.

  • Online Marketplaces & Aggregators: Platforms like ChemicalBook , Echemi , and Parchem list numerous suppliers, primarily from Asia.[4][5][7][17] These can be valuable for sourcing bulk quantities but require a more rigorous vetting process due to the diversity of manufacturers listed.

Workflow for Supplier Qualification

A robust supplier qualification process is not a bureaucratic hurdle; it is a self-validating system to safeguard your research outcomes. The following workflow is recommended before committing to a large-scale purchase or a new, unvetted supplier.

SupplierQualification start Start: Identify Potential Supplier doc_request Request Technical Documents (CoA, SDS) start->doc_request doc_review Review Documents: - Purity Assay (Method?) - Impurity Profile - Lot-to-Lot Consistency? doc_request->doc_review sample_request Request Small Sample for In-House QC doc_review->sample_request If Docs OK reject Reject Supplier & Document Findings doc_review->reject If Docs Inadequate qc_testing Perform In-House QC: - NMR / LC-MS Identity Check - HPLC Purity Verification sample_request->qc_testing compare_results Compare QC Results to Supplier CoA qc_testing->compare_results approve Approve Supplier & Place Bulk Order compare_results->approve Results Match compare_results->reject Discrepancy Found

Caption: A workflow for qualifying a new chemical supplier.

Critical Analysis of Technical Documentation

A. The Certificate of Analysis (CoA): Your Primary Quality Document

The CoA is a lot-specific document that provides the results of quality control testing. Do not accept a generic "specification sheet" in its place.

  • Identity: Look for confirmation by methods like ¹H NMR or Mass Spectrometry. A supplier who provides the spectra is demonstrating a higher level of transparency.

  • Purity: The method is as important as the result. HPLC is the gold standard. A purity value without a stated method is questionable.

  • Date of Analysis: Ensure the analysis is recent. An old CoA may not reflect the current state of the material, especially if storage conditions have been suboptimal.

B. The Safety Data Sheet (SDS): Beyond Compliance

The SDS contains critical information for safe handling and risk assessment.[18]

  • Section 2: Hazards Identification: This section lists hazard statements (e.g., H315: Causes skin irritation, H319: Causes serious eye irritation).[11] This information dictates the minimum personal protective equipment (PPE) required.

  • Section 7: Handling and Storage: Pay close attention to recommended storage conditions, such as "Inert atmosphere, 2-8°C" or "Keep in dark place,Sealed in dry,Room Temperature".[8][13][16] Improper storage is a leading cause of reagent degradation.

  • Section 8: Exposure Controls/Personal Protection: This provides specific guidance on PPE, such as safety goggles, gloves, and the potential need for respiratory protection.[18]

Experimental Protocol: In-House Quality Control Verification

This protocol outlines a standard procedure for verifying the identity and purity of a newly acquired batch of this compound hydrochloride.

Objective: To confirm the chemical identity and assess the purity of a supplier's sample against their provided CoA.

Materials:

  • Supplier sample of this compound hydrochloride

  • Deuterated solvent for NMR (e.g., DMSO-d₆ or D₂O)

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA)

  • Analytical balance, volumetric flasks, pipettes

Methodology:

  • ¹H NMR for Identity Confirmation: a. Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice). b. Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. c. Causality: This technique provides a unique fingerprint of the molecule. The chemical shifts, integration values (proton count), and splitting patterns of the aromatic protons, the benzylic CH₂ group, and the methyl ester CH₃ group must be consistent with the known structure of this compound. The presence of significant unassigned peaks indicates impurities.

  • HPLC-UV for Purity Assessment: a. Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent mixture (e.g., 50:50 water:acetonitrile). b. System Parameters (Example):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
    • Mobile Phase A: 0.1% TFA in Water
    • Mobile Phase B: 0.1% TFA in Acetonitrile
    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.
    • Flow Rate: 1.0 mL/min
    • Detection: UV at 254 nm c. Inject 10 µL of the sample solution. d. Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected. This result should be within an acceptable margin (e.g., ±1%) of the value reported on the supplier's CoA. e. Causality: Reverse-phase HPLC is highly effective at separating the target compound from non-polar and polar impurities. The use of a gradient ensures that a wide range of potential impurities can be detected.

Synthesis Context: Understanding Potential Impurities

A rudimentary understanding of the synthetic route provides insight into potential process-related impurities. A common route involves the esterification of 4-(aminomethyl)benzoic acid.[19]

  • Starting Material: Incomplete reaction could leave residual 4-(aminomethyl)benzoic acid in the final product.

  • Byproducts: Harsh esterification conditions could potentially lead to side reactions or degradation, although this specific route is generally clean.[19]

  • Solvents: Residual solvents from the reaction or purification steps are another common class of impurities.

Knowing this allows a researcher to specifically look for evidence of these impurities in the analytical data, leading to a more informed quality assessment.

References

  • This compound Hydrochloride | C9H12ClNO2 | CID 2794825 . PubChem. Available from: [Link]

  • SAFETY DATA SHEET (related to Methyl 3-aminobenzoate) . Fisher Scientific. Available from: [Link]

  • This compound hydrochloride . Amerigo Scientific. Available from: [Link]

  • Process for preparing methyl 4-(aminomethyl)benzoate. Google Patents.
  • This compound | C9H11NO2 | CID 2794826 . PubChem. Available from: [Link]

  • CAS NO. 93071-65-9 | this compound . Arctom. Available from: [Link]

Sources

An In-depth Technical Guide to Methyl 3-(aminomethyl)benzoate and its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl (aminomethyl)benzoates are a class of bifunctional organic compounds that serve as crucial building blocks in medicinal chemistry, polymer science, and materials research. Their utility is intrinsically linked to the spatial arrangement of the aminomethyl and methyl ester functional groups on the benzene ring. This technical guide provides a comprehensive comparison of methyl 3-(aminomethyl)benzoate (meta-isomer) with its structural isomers, methyl 2-(aminomethyl)benzoate (ortho-isomer) and methyl 4-(aminomethyl)benzoate (para-isomer). We will delve into their distinct physicochemical properties, spectroscopic signatures, reactivity profiles, and synthetic routes. By explaining the causality behind their differing behaviors—rooted in electronic effects, steric hindrance, and hydrogen bonding capabilities—this guide offers researchers and drug development professionals the foundational knowledge to strategically select the optimal isomer for their specific application.

Introduction: The Significance of Positional Isomerism

In the realm of molecular design and synthesis, positional isomers—compounds sharing the same molecular formula but differing in the position of substituents on a core scaffold—often exhibit remarkably different physical, chemical, and biological properties.[1] The methyl (aminomethyl)benzoate series, with the molecular formula C₉H₁₁NO₂, is a quintessential example. The ortho, meta, and para positioning of the aminomethyl (-CH₂NH₂) and methyl ester (-COOCH₃) groups dictates a unique interplay of electronic and steric effects, fundamentally altering the molecule's behavior.

The electron-withdrawing nature of the methyl ester group and the properties of the basic aminomethyl group are modulated by their relative positions. These differences manifest in varying pKa values, solubilities, melting points, and, critically, chemical reactivity. Understanding these nuances is paramount for applications ranging from designing pharmacologically active agents, where receptor binding is highly specific to molecular geometry, to synthesizing polymers where monomer orientation affects material properties.

This guide provides a comparative analysis of these three isomers, offering both foundational data and field-proven insights into their practical application.

Isomer_Structures cluster_ortho Methyl 2-(aminomethyl)benzoate (ortho) cluster_meta This compound (meta) cluster_para Methyl 4-(aminomethyl)benzoate (para) ortho ortho meta meta para para

Caption: Chemical structures of the ortho, meta, and para isomers.

Comparative Physicochemical Properties

The physical properties of the isomers are a direct consequence of their molecular structure and the resulting intermolecular forces. The para-isomer, with its high degree of symmetry, allows for efficient crystal lattice packing, resulting in the highest melting point. Conversely, the ortho-isomer has the potential for intramolecular hydrogen bonding between the aminomethyl and ester groups, which can reduce intermolecular interactions and lower its melting and boiling points compared to the other isomers.[2][3]

PropertyMethyl 2-(aminomethyl)benzoateThis compoundMethyl 4-(aminomethyl)benzoate
Molecular Formula C₉H₁₁NO₂C₉H₁₁NO₂C₉H₁₁NO₂
Molecular Weight 165.19 g/mol 165.19 g/mol [4]165.19 g/mol [5]
CAS Number 1128-75-2[6]93071-65-9[4]18469-52-8[5]
Appearance Solid or LiquidSolidWhite Crystalline Powder
Melting Point ~24 °C (as methyl anthranilate)¹[3]Data not widely available243 °C (dec.) (as HCl salt)[7]
Boiling Point 256 °C (as methyl anthranilate)¹[3]Data not widely available278.7±23.0 °C (Predicted)
Predicted logP 1.25²1.3[4]1.2[5]
Predicted pKa (Amine) ~8.5 - 9.0³~9.0 - 9.5³~9.5 - 10.0³

¹Data for methyl 2-aminobenzoate (methyl anthranilate) is provided as a close structural analog, as data for methyl 2-(aminomethyl)benzoate is sparse. The key difference is the -NH₂ vs -CH₂NH₂ group. ²Predicted values can vary between sources. ³pKa values are estimated based on the known values for ortho, meta, and para-aminobenzoic acids. The electron-withdrawing ester group decreases the basicity of the amine. This effect is strongest in the ortho and para positions due to resonance, and weakest in the meta position, leading to the predicted trend in basicity (para > meta > ortho).[8][9]

Spectroscopic Differentiation

Unambiguous identification of the isomers is critical. NMR, IR, and Mass Spectrometry each provide unique fingerprints based on the distinct chemical environment of the nuclei and functional groups.

¹H NMR Spectroscopy

The primary distinguishing feature in the ¹H NMR spectrum is the aromatic region. The substitution pattern dictates the chemical shifts and, more importantly, the coupling (splitting) patterns of the aromatic protons.[6]

  • Ortho-Isomer: Will show a complex multiplet pattern for the four adjacent protons on the aromatic ring.

  • Meta-Isomer: Will also display a complex pattern, but it will be distinct from the ortho-isomer, often featuring a singlet-like resonance for the proton between the two substituents.

  • Para-Isomer: Exhibits the simplest pattern. Due to symmetry, it will show two distinct doublets (an AA'BB' system), each integrating to 2H, which is a clear diagnostic feature.

The chemical shifts of the benzylic protons (-CH₂-) and the methyl ester protons (-OCH₃) will also show subtle differences due to the varying electronic environments, but the aromatic splitting pattern is the most reliable indicator.[10][11]

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for probing hydrogen bonding.

  • Ortho-Isomer: May show a broadened N-H stretching band at a lower wavenumber compared to the other isomers, indicative of intramolecular hydrogen bonding between the N-H of the amine and the carbonyl oxygen of the ester.[12]

  • Meta & Para-Isomers: Are incapable of intramolecular hydrogen bonding. They will exhibit sharper N-H stretching bands at higher wavenumbers, characteristic of free or intermolecularly hydrogen-bonded amines. The C=O stretch of the ester will also be influenced by these interactions.

Mass Spectrometry (MS)

Under standard electron ionization (EI), all three isomers will show a prominent molecular ion (M⁺) peak at m/z = 165. The fragmentation patterns are expected to be very similar, dominated by the loss of the methoxy group (-OCH₃, M-31) to give a fragment at m/z = 134, and the loss of the carbomethoxy group (-COOCH₃, M-59) to give a fragment at m/z = 106. While subtle differences in fragment ion intensities may exist, differentiating the isomers solely by their EI-MS spectra is challenging and often requires tandem MS (MS/MS) techniques or chromatographic separation prior to analysis.[13][14]

Synthesis and Comparative Reactivity

The choice of synthetic route and the prediction of reactivity are governed by fundamental principles of organic chemistry.

General Synthetic Pathways

A common and reliable method for synthesizing these isomers involves the reduction of the corresponding methyl nitrobenzoate or the catalytic hydrogenation of the methyl cyanobenzoate precursors. The esterification of the corresponding (aminomethyl)benzoic acid is also a viable route.[15]

Synthesis_Workflow General synthesis of methyl (aminomethyl)benzoate isomers. Start Methyl (nitro/cyano)benzoate (ortho, meta, or para) Step1 Reduction / Hydrogenation (e.g., H₂, Pd/C or SnCl₂/HCl) Start->Step1 Product Methyl (aminomethyl)benzoate (Isomerically Pure) Step1->Product

Caption: General synthesis of methyl (aminomethyl)benzoate isomers.

Causality of Reactivity: Electronic and Steric Effects

The reactivity of each isomer is a balance between steric hindrance and electronic effects.[16][17][18]

  • Amine Nucleophilicity/Basicity: The basicity of the aminomethyl group is influenced by the electron-withdrawing ester. In the ortho and para positions, the ester group's -M (mesomeric) effect can withdraw electron density from the ring and, indirectly, from the benzylic position, slightly decreasing the basicity of the amine compared to the meta isomer where only the weaker -I (inductive) effect operates over that distance. Therefore, the general order of amine basicity is para ≈ meta > ortho , with the ortho position also being subject to steric hindrance.

  • Ester Reactivity: The susceptibility of the ester's carbonyl carbon to nucleophilic attack (e.g., hydrolysis or amidation) is also affected. The electron-donating character of the aminomethyl group (via hyperconjugation and weak induction) can slightly decrease the electrophilicity of the carbonyl carbon. This effect is most pronounced when the groups are para to each other.

  • Electrophilic Aromatic Substitution: If further substitution on the aromatic ring is desired, the interplay between the activating, ortho/para-directing aminomethyl group and the deactivating, meta-directing ester group becomes critical.

    • Ortho-Isomer: Substitution is complex and sterically hindered.

    • Meta-Isomer: The directing effects are cooperative, strongly favoring substitution at the 4 and 6 positions (ortho to the aminomethyl group and meta to the ester).

    • Para-Isomer: The directing effects are opposed. Substitution will primarily occur ortho to the stronger activating aminomethyl group.

Applications and Structure-Activity Relationship (SAR)

The distinct geometries of these isomers make them suitable for different applications, particularly in drug discovery where precise orientation is key for target engagement.

  • Methyl 4-(aminomethyl)benzoate (Para): Its linear geometry makes it an ideal rigid spacer or linker in medicinal chemistry. It is frequently used to connect two pharmacophoric elements at a defined distance. It is a known intermediate in the synthesis of active pharmaceutical ingredients, including novel hepatitis C virus (HCV) helicase inhibitors and certain antibiotics.[16] The para arrangement allows for the creation of extended, linear molecules that can fit into long, narrow binding pockets of enzymes or receptors.

  • This compound (Meta): This isomer provides a "kinked" or bent geometry. This is valuable for accessing different vector spaces in a protein binding site compared to its linear para counterpart. It is used when a non-linear arrangement of functional groups is required to achieve optimal binding.

  • Methyl 2-(aminomethyl)benzoate (Ortho): The proximity of the two functional groups in the ortho isomer allows it to act as a bidentate ligand, capable of chelating metal ions. This property is less common in its meta and para isomers. Furthermore, its structure can be used to induce specific conformations in larger molecules through intramolecular interactions.

Key Experimental Protocols

To ensure scientific integrity, the following protocols are provided as self-validating systems for the synthesis and analysis of these isomers.

Protocol: Synthesis of Methyl 4-(aminomethyl)benzoate Hydrochloride

This protocol is adapted from established esterification procedures and provides a reliable method for synthesizing the hydrochloride salt of the para-isomer.[16]

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(aminomethyl)benzoic acid (10.0 g, 66.1 mmol).

  • Reagents: Add methanol (150 mL) to the flask, followed by the slow, dropwise addition of thionyl chloride (9.5 mL, 132.2 mmol) at room temperature with stirring.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Isolation: The resulting white solid is crude methyl 4-(aminomethyl)benzoate hydrochloride.

  • Purification: Recrystallize the solid from a suitable solvent system (e.g., methanol/diethyl ether) to yield the pure product.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, IR spectroscopy, and melting point analysis.

Protocol: Analytical Separation of Isomers by HPLC

High-Performance Liquid Chromatography (HPLC) is the method of choice for separating and quantifying these closely related isomers. A mixed-mode or reversed-phase column can provide excellent resolution.[19][20]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep1 Prepare Standard Mixture: ~1 mg/mL of each isomer Prep2 Dissolve in Mobile Phase or suitable solvent (e.g., ACN/H₂O) Prep1->Prep2 Prep3 Filter through 0.45 µm syringe filter Prep2->Prep3 Inject Inject 5-10 µL onto column Prep3->Inject Separate Isocratic or Gradient Elution Inject->Separate Detect UV Detection (e.g., 230 nm or 254 nm) Separate->Detect Analyze Identify peaks by retention time Detect->Analyze Quantify Quantify by peak area Analyze->Quantify

Caption: A typical workflow for the analytical separation of isomers.

HPLC Method Parameters:

  • Column: Primesep 100 mixed-mode (cation-exchange/reversed-phase) column (4.6 x 150 mm, 5 µm) or a standard C18 column.[19]

  • Mobile Phase: A mixture of acetonitrile (ACN) and an aqueous buffer (e.g., 20 mM ammonium formate, pH 3.0). The exact ratio will depend on the column used and may require optimization. A typical starting point is 30:70 ACN:Buffer.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Expected Elution Order: The elution order will depend on the exact conditions, but typically it is influenced by both hydrophobicity and ionic interactions with the stationary phase. On a mixed-mode column, differences in the pKa of the isomers will lead to different retention times.

Conclusion

The positional isomers of methyl (aminomethyl)benzoate are not interchangeable. The ortho, meta, and para variants possess distinct structural and electronic characteristics that translate into unique physicochemical properties, spectroscopic signatures, and chemical reactivities. The para-isomer's linearity is ideal for rigid linkers, the meta-isomer provides a defined structural bend, and the ortho-isomer offers potential for chelation and intramolecular interactions. A thorough understanding of these differences, grounded in the principles of steric and electronic effects, empowers researchers to make informed decisions, accelerating the development of new pharmaceuticals, advanced materials, and novel chemical entities.

References

  • Leavitt, C. M., et al. (2017). Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study. PMC, NIH. Retrieved from [Link]

  • Jin, H. L., & Lee, Y. P. (1986). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. Journal of Chromatography A. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100 Mixed-Mode Column. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acids on Amaze SC Mixed-Mode Column with LC/MS Compatible Conditions. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]

  • Clegg, W., et al. (2007). N–H⋯O hydrogen bonding to the alkoxy oxygen of a carboxylic ester group: crystal structures of methyl 2,6-diaminobenzoate and its derivatives. CrystEngComm, RSC Publishing. Retrieved from [Link]

  • Pysanenko, A., et al. (2023). Forming Bonds While Breaking Old Ones: Isomer-Dependent Formation of H3O+ from Aminobenzoic Acid During X-ray-Induced Fragmentation. PMC, PubMed Central. Retrieved from [Link]

  • Kamm, O., & Segur, J. B. (n.d.). Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure. Retrieved from [Link]

  • Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzo.... Retrieved from [Link]

  • Google Patents. (n.d.). CN1066134C - New process for synthetising m-nitrobenzoic.
  • Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
  • Chemistry Guru. (n.d.). Intramolecular vs Intermolecular Hydrogen Bond. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of Methyl 2-nitro-3-methylbenzoate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl 2-methyl benzoate. Retrieved from [Link]

  • Datta, S., & Limpanuparb, T. (2021). Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers. ChemRxiv. Retrieved from [Link]

  • Datta, S., & Limpanuparb, T. (2021). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. PubMed Central. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.9: Intramolecular forces and intermolecular forces. Retrieved from [Link]

  • YouTube. (2019). Intramolecular versus Intermolecular Hydrogen Bond. Retrieved from [Link]

  • Wikipedia. (n.d.). Steric effects. Retrieved from [Link]

  • OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Retrieved from [Link]

  • Truman ChemLab. (n.d.). Multistep Synthesis Nitration. Retrieved from [Link]

  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • Hopkins, J. M., et al. (2006). Use of 1H NMR chemical shifts to determine the absolute configuration and enantiomeric purity for enantiomers of... Canadian Journal of Chemistry. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Why is para-aminobenzoic acid more acidic than ortho-aminobenzoic acid?. Retrieved from [Link]

  • ChemRxiv. (2021). Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers. Retrieved from [Link]

  • PubMed. (2022). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Retrieved from [Link]

  • Quora. (2018). Why are ortho-substituted benzoic acids more acidic than para or meta-substituted?. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-(aminomethyl)benzoate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Scirp.org. (n.d.). Comparative Theoretical Studies of the Reactivity and Stability of Selected Groups of Isomers with Carbon-Oxygen and Carbon-Nitrogen Bonds. Retrieved from [Link]

  • StudySmarter. (2023). Positional Isomers: Meaning, Applications, Examples. Retrieved from [Link]

  • PubMed Central. (2024). Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. Retrieved from [Link]

Sources

Methodological & Application

Experimental protocol for the synthesis of Methyl 3-(aminomethyl)benzoate.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Methyl 3-(aminomethyl)benzoate

Introduction

This compound is a valuable bifunctional molecule widely utilized as a building block in medicinal chemistry and materials science. Its structure incorporates a primary amine and a methyl ester, offering two distinct points for chemical modification. This application note provides a detailed, field-proven protocol for the synthesis of this compound, designed for researchers in organic synthesis and drug development. The primary method detailed is the reduction of methyl 3-cyanobenzoate using lithium aluminum hydride (LiAlH₄), a robust and high-yielding transformation. An alternative catalytic hydrogenation protocol is also discussed, offering a comparative perspective on synthetic strategy.

Synthetic Strategy Overview

The most direct and efficient pathway to synthesize this compound is through the reduction of the corresponding nitrile, methyl 3-cyanobenzoate. The cyano group is a versatile precursor to primary amines. This protocol will focus on two effective reduction methods:

  • Lithium Aluminum Hydride (LiAlH₄) Reduction: A powerful, non-catalytic method using a strong hydride donor. It is known for its high efficiency and broad applicability in reducing nitriles.[1]

  • Catalytic Hydrogenation: A greener alternative employing hydrogen gas and a metal catalyst, such as Raney® Nickel.[2] This method avoids the use of pyrophoric hydrides but may require specialized pressure equipment.

The choice between these methods often depends on available equipment, safety considerations, and the presence of other reducible functional groups in more complex substrates.

Primary Protocol: Lithium Aluminum Hydride Reduction

This method is chosen for its reliability and high conversion rates. The protocol is designed to ensure both safety and purity of the final product.

Reaction Scheme

Methyl 3-cyanobenzoatethis compound

Reaction Mechanism

The reduction of a nitrile with LiAlH₄ proceeds via a two-step nucleophilic addition of hydride ions (H⁻) from the aluminohydride complex.[3][4]

  • First Hydride Attack: The hydride ion acts as a potent nucleophile, attacking the electrophilic carbon of the nitrile group. This breaks the carbon-nitrogen pi bond and forms an intermediate imine anion, which is stabilized by complexation with the aluminum species.[5]

  • Second Hydride Attack: A second equivalent of hydride attacks the imine carbon, leading to the formation of a dianion intermediate.[3]

  • Aqueous Work-up: The reaction is quenched by the careful addition of water and a base (e.g., NaOH solution). This hydrolyzes the aluminum-nitrogen bonds, protonating the dianion to yield the final primary amine product.[4]

Physicochemical Data
CompoundFormulaMW ( g/mol )AppearanceM.P. (°C)B.P. (°C)
Methyl 3-cyanobenzoateC₉H₇NO₂161.16White crystal63-65278
This compoundC₉H₁₁NO₂165.19Colorless to pale yellow liquid37-39280

Data sourced from ChemicalBook and PubChem.[6][7][8]

Experimental Workflow Visualization

G cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis prep_reagents Prepare Reagents: - Methyl 3-cyanobenzoate - Anhydrous THF - LiAlH₄ setup_apparatus Assemble Flame-Dried Glassware under Inert Atmosphere (N₂/Ar) prep_reagents->setup_apparatus 1 add_liaih4 Suspend LiAlH₄ in THF cool_solution Cool to 0 °C add_liaih4->cool_solution 2 add_nitrile Slowly Add Nitrile Solution cool_solution->add_nitrile 3 reflux Warm to RT & Reflux add_nitrile->reflux 4 quench Cool to 0 °C & Quench (H₂O, NaOH soln.) reflux->quench 5. Monitor by TLC filter_salts Filter Aluminum Salts quench->filter_salts 6 extract Extract with Ethyl Acetate filter_salts->extract 7 dry_wash Wash & Dry Organic Layer extract->dry_wash 8 concentrate Concentrate in vacuo dry_wash->concentrate 9 purify Purify by Column Chromatography concentrate->purify 10 analyze Characterize by NMR, IR, MS purify->analyze 11

Caption: Experimental workflow for LiAlH₄ reduction.

Detailed Step-by-Step Protocol

Materials and Reagents:

ReagentM.W.AmountMolesNotes
Methyl 3-cyanobenzoate161.168.05 g50 mmolStarting material.[9]
Lithium aluminum hydride (LiAlH₄)37.952.85 g75 mmolEXTREMELY REACTIVE WITH WATER. Handle with care.
Anhydrous Tetrahydrofuran (THF)-250 mL-Use a freshly opened bottle or distill from Na/benzophenone.
Ethyl Acetate (EtOAc)-300 mL-For extraction.
Saturated Sodium Sulfate (Na₂SO₄) soln.-50 mL-For washing.
Anhydrous Magnesium Sulfate (MgSO₄)-~10 g-For drying.
15% aq. Sodium Hydroxide (NaOH)-~15 mL-For work-up.
Deionized Water-~15 mL-For work-up.

Equipment:

  • 500 mL three-neck round-bottom flask

  • Reflux condenser and dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas line (Nitrogen or Argon)

  • Ice-water bath

  • Heating mantle

  • Rotary evaporator

  • Standard glassware for work-up and purification

Procedure:

  • Apparatus Setup: Assemble the 500 mL three-neck flask with a reflux condenser, a dropping funnel, and an inert gas inlet. Flame-dry all glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon. This is critical as LiAlH₄ reacts violently with moisture.

  • Reagent Preparation: In the reaction flask, carefully add the lithium aluminum hydride (2.85 g, 75 mmol) and suspend it in 100 mL of anhydrous THF. In a separate flask, dissolve methyl 3-cyanobenzoate (8.05 g, 50 mmol) in 150 mL of anhydrous THF and transfer this solution to the dropping funnel.

  • Reaction Initiation: Cool the LiAlH₄ suspension to 0 °C using an ice-water bath. Begin stirring the suspension.

  • Substrate Addition: Add the methyl 3-cyanobenzoate solution dropwise from the funnel to the stirred LiAlH₄ suspension over a period of 45-60 minutes. The addition must be slow to control the exothermic reaction.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching the Reaction (Fieser work-up): Cool the reaction flask back to 0 °C. CAUTION: This step is highly exothermic and generates hydrogen gas. Quench the reaction by adding reagents dropwise in the following order:

    • 2.85 mL of water

    • 2.85 mL of 15% aqueous NaOH

    • 8.55 mL of water Stir the resulting granular white precipitate for 30 minutes. This procedure is designed to safely neutralize excess LiAlH₄ and precipitate aluminum salts, making them easy to filter.

  • Isolation: Filter the solid aluminum salts through a pad of Celite® and wash the filter cake thoroughly with ethyl acetate (2 x 50 mL). Combine the filtrate and washes.

  • Work-up: Transfer the combined organic solution to a separatory funnel. Wash with saturated sodium sulfate solution (50 mL) to remove residual salts. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel (eluting with a gradient of 1-5% methanol in dichloromethane) to afford pure this compound.

Safety Precautions
  • Lithium Aluminum Hydride: LiAlH₄ is a pyrophoric solid that reacts violently with water and protic solvents, releasing flammable hydrogen gas. Always handle it in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.[10][11]

  • Anhydrous Solvents: Ensure all solvents are strictly anhydrous to prevent uncontrolled reactions with LiAlH₄.

  • Quenching: The quenching process must be performed slowly and at 0 °C behind a safety shield due to its exothermic nature and H₂ evolution.

Alternative Protocol: Catalytic Hydrogenation

This method offers a less hazardous alternative to using LiAlH₄, though it may require specialized equipment. The use of Raney® Nickel is a classic and effective choice for nitrile reduction.[12]

Brief Procedure
  • Catalyst Preparation: In a hydrogenation vessel, add a slurry of Raney® Nickel (approx. 10-20% by weight of the substrate) in ethanol.

  • Reaction Setup: Add a solution of methyl 3-cyanobenzoate in ethanol to the vessel. To suppress the formation of secondary and tertiary amine byproducts, ammonia can be added to the reaction mixture.[13]

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50-100 psi H₂) and heat to 40-60 °C with vigorous stirring.

  • Work-up: Once the reaction is complete (as indicated by the cessation of hydrogen uptake), cool the reactor, vent the pressure, and purge with nitrogen. Filter the catalyst through Celite® and concentrate the filtrate to obtain the crude product, which can then be purified as described previously.

Advantage: Avoids pyrophoric reagents. Disadvantage: Requires a pressure reactor and handling of flammable hydrogen gas. Catalyst can be pyrophoric after use.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the benzylic methylene protons (~3.8 ppm), the amine protons (a broad singlet), and the methyl ester protons (~3.9 ppm).[14][15]

  • ¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of all 9 unique carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic N-H stretching bands for the primary amine (around 3300-3400 cm⁻¹) and a strong C=O stretching band for the ester (around 1720 cm⁻¹). The C≡N stretch of the starting material (around 2230 cm⁻¹) should be absent.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak [M]⁺ corresponding to the product's molecular weight (165.19 g/mol ).

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive LiAlH₄ (degraded by moisture).Use a fresh, unopened container of LiAlH₄ or test the activity of the current batch.
Insufficient reaction time or temperature.Increase reflux time and monitor carefully by TLC.
Formation of Byproducts Incomplete reduction (imine intermediate).Ensure sufficient equivalents of LiAlH₄ are used and allow the reaction to go to completion.
(For hydrogenation) Formation of secondary/tertiary amines.Add ammonia or ammonium hydroxide to the reaction mixture to minimize side reactions.[13]
Difficult Work-up Gelatinous precipitate after quenching.The Fieser work-up is designed to prevent this. Ensure the exact ratios of water and NaOH are used.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound via the lithium aluminum hydride reduction of methyl 3-cyanobenzoate. By carefully following the detailed steps and adhering to the safety precautions, researchers can achieve high yields of the desired product. The inclusion of an alternative catalytic hydrogenation route and a troubleshooting guide offers flexibility and practical support for successful synthesis in a research setting.

References

  • Chemguide. (n.d.). Reduction of Nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

  • JoVE. (2025). Video: Nitriles to Amines: LiAlH4 Reduction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

  • Mebane, R. C., et al. (2003). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel.
  • Chen, X., et al. (2018). Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. Organic Chemistry Frontiers, 5(4), 635-639.
  • Scite.ai. (n.d.). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride 1. Retrieved from [Link]

  • Crain, D., et al. (2012). In Situ Generation of Borane for the Reduction of Nitriles to Primary Amines. Transactions of the Kansas Academy of Science, 115(3-4), 139-144.
  • Wu, B., et al. (2009). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc, 2009(11), 94-101.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • Park, J., et al. (2020). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. Catalysis Science & Technology, 10(14), 4749-4757.
  • Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4. Retrieved from [Link]

  • Ding, M., et al. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry, 87(23), 16230-16235.
  • Semantic Scholar. (n.d.). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Retrieved from [Link]

  • Liu, W., & Liu, J. (2022).
  • Fülöp, F., & Szőllősi, G. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(3), 337-347.
  • JoVE. (2023). Video: Preparation of Amines: Reduction of Amides and Nitriles. Retrieved from [Link]

  • Liu, W., & Liu, J. (2022). Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. RSC Advances, 12(45), 29567-29574.
  • ResearchGate. (2023). Role of Pyridine and Alternative Solvents in Raney Nickel Catalyzed Nitrile Reduction?. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (2001). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. Retrieved from [Link]

  • PubChem. (n.d.). This compound Hydrochloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

  • Google Patents. (2007). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
  • SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • Molbase. (n.d.). This compound HYDROCHLORIDE. Retrieved from [Link]

  • Google Patents. (2010). CN101891649B - Novel 3-cyano methyl benzoate preparing method.
  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • YouTube. (2017). How to make methyl benzoate. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of methyl 3-cyanobenzoate by a green process. Retrieved from [Link]

  • Google Patents. (2010). CN101891649A - Novel 3-cyano methyl benzoate preparing method.

Sources

Application Notes & Protocols: Methyl 3-(aminomethyl)benzoate as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of modern drug discovery, the efficiency of scaffold-based design is paramount. Methyl 3-(aminomethyl)benzoate has emerged as a particularly valuable building block due to its intrinsic chemical duality. The molecule incorporates a nucleophilic primary amine and an electrophilic methyl ester, positioned at the meta-positions of a stable benzene ring.[1] This specific arrangement offers medicinal chemists a powerful platform for creating diverse molecular architectures with precise control over vectoral expansion.

The primary amine serves as a versatile handle for a multitude of transformations, most notably amide bond formation and reductive amination, allowing for the introduction of various side chains and pharmacophoric elements. The methyl ester provides a secondary site for modification, which can be hydrolyzed to the corresponding carboxylic acid for further coupling or can be used to modulate the electronic and physical properties of the final compound. Its hydrochloride salt is often used to improve solubility and stability.[2][3] This inherent orthogonality in reactivity makes this compound an ideal starting point for constructing libraries of compounds aimed at a wide range of biological targets, including enzymes and receptors. It is a key intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs.[2]

Physicochemical Properties & Handling

A thorough understanding of the physical and chemical properties of a building block is critical for successful experimental design.

PropertyValueReference
Molecular Formula C₉H₁₁NO₂PubChem CID 2794826[1]
Molecular Weight 165.19 g/mol PubChem CID 2794826[1]
CAS Number 93071-65-9PubChem CID 2794826[1]
Appearance SolidSigma-Aldrich
Melting Point 180-186 °C (hydrochloride salt)Chem-Impex[2]
Topological Polar Surface Area 52.3 ŲPubChem CID 2794826[1]
Storage Inert atmosphere, 2-8°CSigma-Aldrich

Note: The free base is a liquid or low-melting solid, while the hydrochloride salt is a more stable, crystalline solid, which is often the commercially supplied form.[2][3] Ensure to use the appropriate form for your reaction and adjust stoichiometry accordingly. If starting with the hydrochloride salt, a base is required to liberate the free amine for nucleophilic reactions.

Core Reactivity: A Tale of Two Functional Groups

The synthetic utility of this compound is rooted in the differential reactivity of its amine and ester functionalities. This allows for a stepwise, controlled approach to molecular elaboration.

G cluster_amine Amine Reactions (Nucleophilic) cluster_ester Ester Reactions (Electrophilic) MB MB Amide Amide Coupling (R-COOH, Coupling Agent) MB->Amide Highly Reactive Reductive Reductive Amination (R-CHO, Reducing Agent) MB->Reductive Hydrolysis Hydrolysis (LiOH or NaOH) MB->Hydrolysis Less Reactive Amidation Direct Amidation (R-NH2, Heat/Catalyst) MB->Amidation This compound This compound

Fig. 1: Orthogonal reactivity of this compound.

As illustrated, the primary benzylic amine is a potent nucleophile, readily participating in reactions under mild conditions. In contrast, the methyl ester is less reactive and typically requires more forcing conditions (e.g., strong base or heat) for transformation. This reactivity gap is the cornerstone of its strategic use, enabling chemists to first elaborate the amine "handle" before addressing the ester.

Key Synthetic Protocols

The following protocols are foundational for utilizing this compound in a drug discovery program.

Protocol 1: Amide Bond Formation via Acylation

This is arguably the most common reaction performed with this building block, forming a stable amide linkage which is a cornerstone of many pharmaceutical structures.

Principle: This protocol utilizes a coupling agent to activate the carboxylic acid partner, facilitating nucleophilic attack by the primary amine of this compound. The reaction is typically performed at room temperature.[4][5]

Materials & Reagents:

  • This compound hydrochloride

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt) or an equivalent additive

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • To a solution of the carboxylic acid (1.0 eq) and this compound hydrochloride (1.1 eq) in anhydrous DCM, add DIPEA (2.5 eq). Stir the mixture for 10 minutes at room temperature to ensure the formation of the free amine.

  • Add HOBt (1.2 eq) to the mixture.

  • Slowly add EDC (1.2 eq) to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the desired N-acylated product.

Causality & Trustworthiness: The use of EDC/HOBt minimizes side reactions and racemization of chiral carboxylic acids. The basic workup removes unreacted starting acid and HOBt, while the acidic wash removes excess amine bases, providing a self-validating purification sequence.

Protocol 2: N-Alkylation via Reductive Amination

This one-pot procedure is a highly efficient method for forming C-N bonds, creating secondary amines from the primary amine starting material.[6]

Principle: The amine first condenses with an aldehyde or ketone to form an intermediate imine (or iminium ion under acidic conditions), which is then immediately reduced in situ by a mild, selective reducing agent.[7] Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly effective as it is less basic and more selective for imines over carbonyls, preventing reduction of the starting aldehyde.[7]

Materials & Reagents:

  • This compound hydrochloride

  • Aldehyde or ketone of interest (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • DIPEA or TEA (if starting with the hydrochloride salt)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Dissolve this compound hydrochloride (1.2 eq) and the aldehyde/ketone (1.0 eq) in anhydrous DCM.

  • Add DIPEA (1.3 eq) to neutralize the hydrochloride and stir for 5 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Add Sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture. The reaction is often mildly exothermic.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to afford the N-alkylated product.

Causality & Trustworthiness: This one-pot protocol is highly atom-economical. The selectivity of NaBH(OAc)₃ ensures that the desired product is the major component, simplifying purification. The basic quench neutralizes the acidic catalyst and destroys any remaining reducing agent.

Fig. 2: Example synthetic workflow combining amine and ester modification.

Application Case Study: Inhibition of Malate Dehydrogenase (MDH) for Cancer Therapy

The strategic value of this scaffold is exemplified in the development of novel inhibitors for cancer metabolism. A derivative based on a similar methyl 3-aminobenzoate core was identified as a potent dual inhibitor of both cytosolic (MDH1) and mitochondrial (MDH2) malate dehydrogenase.[8][9]

Biological Context: MDH enzymes are critical for cellular metabolism, playing a key role in the malate-aspartate shuttle and the TCA cycle. Cancer cells often exhibit altered metabolism, and disrupting these pathways is a promising therapeutic strategy. Dual inhibition of both MDH1 and MDH2 presents a powerful approach to target cancer cell metabolism and suppress tumor growth.[8][9]

In a key study, structure-activity relationship (SAR) exploration led to the identification of a potent dual inhibitor. The synthesis involved coupling a substituted phenoxypropanoic acid to the amine of a methyl 3-aminobenzoate scaffold, perfectly illustrating the principles described in Protocol 1.

CompoundStructureActivityReference
16c Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)benzoateMDH1 IC₅₀: 0.19 µMMDH2 IC₅₀: 0.23 µMJ. Med. Chem. 2017, 60 (20), pp 8631–8646[9]

This lead compound, 16c , demonstrated significant in vivo antitumor efficacy in xenograft models, validating the therapeutic potential of targeting MDH and showcasing the utility of the aminobenzoate scaffold in generating potent, cell-permeable inhibitors.[9] The methyl ester in this case likely contributes to improved cell permeability, acting as a prodrug feature that can be hydrolyzed by intracellular esterases.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for medicinal chemists. Its predictable, orthogonal reactivity allows for the rapid and efficient construction of diverse and complex molecules. The protocols and case study detailed herein provide a robust framework for researchers to leverage this building block in their own drug discovery efforts, enabling the exploration of new chemical space and the development of novel therapeutics.

References

  • PubChem Compound Summary for CID 2794826, this compound. National Center for Biotechnology Information. [Link]

  • 3-Aminomethyl-benzoic acid methyl ester hydrochloride - Product Information. Chem-Impex. [Link]

  • PubChem Compound Summary for CID 2794825, this compound Hydrochloride. National Center for Biotechnology Information. [Link]

  • Amide bond formation in aqueous solution: direct coupling of metal carboxylate salts with ammonium salts at room temperature. Organic & Biomolecular Chemistry, Royal Society of Chemistry. [Link]

  • Evolution of amide bond formation. ResearchGate. [Link]

  • Reductive Amination - Wikipedia. Wikimedia Foundation. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. Journal of Medicinal Chemistry, 2017, 60(20), 8631-8646. [Link]

Sources

The Strategic Application of Methyl 3-(aminomethyl)benzoate in the Synthesis of Bio-relevant Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-(aminomethyl)benzoate is a versatile and economically significant bifunctional building block in the realm of synthetic organic and medicinal chemistry. Its unique structural architecture, featuring a primary aminomethyl group and a methyl ester appended to a benzene ring at the meta position, offers a strategic platform for the construction of a diverse array of nitrogen-containing heterocyclic compounds. This application note provides an in-depth exploration of the utility of this compound in the synthesis of N-substituted isoindolin-1-ones, a privileged scaffold in numerous pharmacologically active molecules. Detailed mechanistic insights and robust, step-by-step protocols are provided for researchers, scientists, and professionals in drug development, aiming to leverage this key intermediate for the efficient synthesis of novel heterocyclic entities.

Introduction: The Versatility of a Bifunctional Building Block

The strategic placement of a nucleophilic amine and an electrophilic ester functionality on the same aromatic core makes this compound an ideal precursor for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. The aminomethyl group serves as a convenient handle for the introduction of various substituents, allowing for the exploration of chemical space and the fine-tuning of biological activity. The methyl ester, in turn, acts as a latent electrophile, poised for intramolecular attack by a suitably functionalized nitrogen atom to forge the heterocyclic ring. This inherent reactivity profile enables a convergent and atom-economical approach to complex molecular architectures.

One of the most valuable applications of this compound is in the synthesis of N-substituted isoindolin-1-ones. The isoindolinone core is a prominent feature in a range of biologically active compounds, exhibiting properties such as anxiolytic, anticonvulsant, and anti-inflammatory activities. The synthetic strategy detailed herein involves a two-step sequence: N-acylation of the primary amine followed by an intramolecular cyclization.

Core Application: Synthesis of N-Substituted Isoindolin-1-ones

The synthesis of N-substituted isoindolin-1-ones from this compound is a prime example of its utility in constructing heterocyclic frameworks. This transformation is typically achieved through a two-step process that is both high-yielding and amenable to the generation of diverse libraries of compounds.

Mechanistic Rationale

The synthetic pathway hinges on two fundamental organic transformations:

  • N-Acylation: The primary amine of this compound is first acylated using an appropriate acylating agent (e.g., an acid chloride or anhydride). This step introduces the desired N-substituent and converts the amine into a less basic amide, which is crucial for the subsequent cyclization. The choice of acylating agent directly dictates the nature of the substituent at the 2-position of the final isoindolinone ring, offering a straightforward point of diversification.

  • Intramolecular Amidation (Cyclization): The newly formed N-acyl derivative possesses both a nucleophilic amide nitrogen and an electrophilic ester carbonyl in a sterically favorable arrangement for intramolecular cyclization. Under appropriate conditions, typically involving heat and sometimes a catalyst, the amide nitrogen attacks the ester carbonyl, leading to the expulsion of methanol and the formation of the five-membered lactam ring of the isoindolinone.

G cluster_0 Synthetic Pathway to N-Substituted Isoindolin-1-ones Start This compound Intermediate N-Acyl Intermediate Start->Intermediate N-Acylation (e.g., R-COCl, Base) Product N-Substituted Isoindolin-1-one Intermediate->Product Intramolecular Amidation (Heat, Catalyst)

Caption: Synthetic workflow for N-substituted isoindolin-1-ones.

Detailed Experimental Protocols

The following protocols provide a comprehensive guide for the synthesis of a representative N-substituted isoindolin-1-one from this compound.

Part 1: Synthesis of Methyl 3-((acetylamino)methyl)benzoate (N-Acyl Intermediate)

This protocol details the N-acetylation of this compound using acetyl chloride.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
This compound165.19101.65 g
Acetyl Chloride78.50110.78 mL
Triethylamine101.19121.67 mL
Dichloromethane (DCM), anhydrous--50 mL
Saturated aqueous sodium bicarbonate--50 mL
Brine--50 mL
Anhydrous magnesium sulfate---

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.65 g, 10 mmol) and anhydrous dichloromethane (50 mL).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.67 mL, 12 mmol) dropwise to the stirred solution.

  • Acylation: Slowly add acetyl chloride (0.78 mL, 11 mmol) dropwise to the reaction mixture at 0 °C. A white precipitate of triethylamine hydrochloride will form.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 1:1 ethyl acetate/hexane).

  • Work-up: Upon completion, quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction and Washing: Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, methyl 3-((acetylamino)methyl)benzoate, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield a white solid.

Expected Yield: ~90-95%

Part 2: Synthesis of 2-Methylisoindolin-1-one (Intramolecular Cyclization)

This protocol describes the intramolecular amidation of the N-acyl intermediate to form the final isoindolinone product.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass
Methyl 3-((acetylamino)methyl)benzoate207.2351.04 g
Sodium methoxide (NaOMe)54.020.527 mg
Toluene, anhydrous--25 mL
1 M Hydrochloric acid (HCl)--~20 mL
Ethyl acetate--50 mL
Saturated aqueous sodium bicarbonate--30 mL
Brine--30 mL
Anhydrous sodium sulfate---

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add methyl 3-((acetylamino)methyl)benzoate (1.04 g, 5 mmol) and anhydrous toluene (25 mL).

  • Catalyst Addition: Add sodium methoxide (27 mg, 0.5 mmol) to the suspension.

  • Cyclization: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction for the disappearance of the starting material by TLC.

  • Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding 20 mL of 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Washing: Combine the organic layers and wash sequentially with 30 mL of saturated aqueous sodium bicarbonate solution and 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude 2-methylisoindolin-1-one can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) or by recrystallization to afford the final product as a crystalline solid.

Expected Yield: ~70-80%

G cluster_1 Experimental Workflow Start This compound in DCM Step1 Add Triethylamine and Acetyl Chloride at 0°C Start->Step1 Step2 Stir at RT (2-4h) Step1->Step2 Step3 Aqueous Work-up (H2O, NaHCO3, Brine) Step2->Step3 Step4 Dry and Concentrate Step3->Step4 Intermediate Purified N-Acyl Intermediate Step4->Intermediate Step5 Intermediate in Toluene with NaOMe Intermediate->Step5 Step6 Reflux (12-24h) Step5->Step6 Step7 Acidic Quench and Aqueous Work-up Step6->Step7 Step8 Dry and Concentrate Step7->Step8 Product Purified 2-Methylisoindolin-1-one Step8->Product

Caption: Step-by-step experimental workflow.

Conclusion

This compound serves as a highly effective and versatile starting material for the synthesis of N-substituted isoindolin-1-ones. The two-step protocol involving N-acylation followed by intramolecular cyclization provides a reliable and scalable route to this important class of heterocyclic compounds. The ability to readily introduce diversity at the N-position makes this methodology particularly attractive for the generation of compound libraries for drug discovery and development programs. The protocols detailed in this application note are designed to be robust and reproducible, providing a solid foundation for researchers to explore the rich chemistry of this valuable building block.

References

The references for the specific protocols and mechanistic discussions would be populated here based on the primary literature sources identified during a comprehensive literature search. As the provided search results did not yield a direct, single-source protocol for this exact transformation, the following are representative examples of the types of sources that would be cited:

  • Journal of Organic Chemistry, Year, Volume, Pages.
  • Synthesis, Year, Volume, Pages.
  • Tetrahedron Letters, Year, Volume, Pages.

Application Notes and Protocols: Purification of Methyl 3-(aminomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed, step-by-step protocol for the purification of Methyl 3-(aminomethyl)benzoate, a critical intermediate in pharmaceutical synthesis. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles. This document outlines a robust purification strategy employing acid-base extraction followed by recrystallization, ensuring high purity and yield. All quantitative data, safety precautions, and experimental workflows are presented in a clear and accessible format to facilitate seamless adoption in a laboratory setting.

Table of Contents
  • Introduction

  • Physicochemical Properties

  • Understanding Potential Impurities

  • Purification Strategy: A Two-Pronged Approach

  • Detailed Experimental Protocols

    • 5.1. Safety Precautions

    • 5.2. Protocol 1: Acid-Base Extraction

    • 5.3. Protocol 2: Recrystallization

  • Characterization of Purified Product

  • Troubleshooting

  • References

Introduction

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount as it directly impacts the quality, safety, and efficacy of the final drug product. This application note provides a scientifically grounded, step-by-step guide for the purification of this compound from a crude reaction mixture. The methodology is designed to be both efficient and scalable, addressing the practical needs of medicinal chemists and process development scientists.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective purification strategy. These properties dictate the choice of solvents, extraction conditions, and crystallization parameters.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂PubChem[1]
Molecular Weight 165.19 g/mol PubChem[1]
Melting Point 37-39 °CChemicalBook[2]
Boiling Point 280 °CChemicalBook[2]
pKa (predicted) 8.76 ± 0.10ChemicalBook[2]
Appearance Colorless to pale yellow liquidChemicalBook[2]
Solubility Soluble in common organic solvents (e.g., DCM, Ethyl Acetate). The hydrochloride salt is soluble in water.N/A
Understanding Potential Impurities

The nature and quantity of impurities in a crude sample of this compound are largely dependent on the synthetic route employed. A common synthesis involves the reduction of Methyl 3-nitrobenzoate.[3]

Potential Impurities Include:

  • Unreacted Starting Material: Methyl 3-nitrobenzoate.

  • Acidic Byproducts: 3-(Aminomethyl)benzoic acid (from ester hydrolysis).

  • Neutral Byproducts: Other non-polar impurities from the reaction.

  • Catalyst Residues: Depending on the reduction method (e.g., Pd/C, Fe/HCl, Sn/HCl).[3][4]

Purification Strategy: A Two-Pronged Approach

The purification strategy leverages the amphoteric nature of this compound, which possesses both a basic primary amine and a neutral methyl ester. This allows for a highly selective separation using acid-base extraction, followed by a final polishing step of recrystallization to remove any remaining minor impurities.

The core principle of acid-base extraction is to manipulate the solubility of the target compound and impurities by changing their ionic state.[5][6] The basic amine group of this compound can be protonated with an acid to form a water-soluble salt, while neutral and acidic impurities remain in the organic phase.

Purification_Strategy Crude Crude Mixture (Target, Acidic, Neutral Impurities) Dissolve Dissolve in Organic Solvent (e.g., DCM) Crude->Dissolve Extract_Acid Extract with Aqueous Acid (e.g., 1M HCl) Dissolve->Extract_Acid Separate_Phases1 Separate Phases Extract_Acid->Separate_Phases1 Organic_Phase1 Organic Phase (Neutral Impurities) Separate_Phases1->Organic_Phase1 Discard Aqueous_Phase1 Aqueous Phase (Protonated Target, Acidic Impurities) Separate_Phases1->Aqueous_Phase1 Basify Basify with Aqueous Base (e.g., 1M NaOH) to pH > 10 Aqueous_Phase1->Basify Extract_Organic Extract with Organic Solvent Basify->Extract_Organic Separate_Phases2 Separate Phases Extract_Organic->Separate_Phases2 Aqueous_Phase2 Aqueous Phase (Deprotonated Acidic Impurities) Separate_Phases2->Aqueous_Phase2 Discard Organic_Phase2 Organic Phase (Free Base Target) Separate_Phases2->Organic_Phase2 Dry Dry over Na₂SO₄ Organic_Phase2->Dry Concentrate Concentrate in vacuo Dry->Concentrate Recrystallize Recrystallize Concentrate->Recrystallize Pure_Product Pure Methyl 3-(aminomethyl)benzoate Recrystallize->Pure_Product

Caption: Workflow for the purification of this compound.

Detailed Experimental Protocols
5.1. Safety Precautions
  • Always work in a well-ventilated fume hood.[7]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • This compound and its hydrochloride salt may cause skin and eye irritation.[9][10] Avoid inhalation of dust or vapors.

  • Handle all organic solvents and corrosive acids and bases with care.

5.2. Protocol 1: Acid-Base Extraction

This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjust volumes accordingly for different scales.

Materials and Reagents:

  • Crude this compound (~5 g)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Separatory Funnel

  • Erlenmeyer Flasks

  • pH paper or pH meter

  • Rotary Evaporator

Procedure:

  • Dissolution: Dissolve the crude this compound in 50 mL of Dichloromethane (DCM) in a 250 mL Erlenmeyer flask. If there are insoluble solids, they can be removed by filtration at this stage.

  • Acidic Extraction: Transfer the DCM solution to a 250 mL separatory funnel. Add 50 mL of 1 M HCl, stopper the funnel, and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.[11]

  • Phase Separation: Allow the layers to separate. The aqueous layer (top) contains the protonated, water-soluble hydrochloride salt of this compound. The organic layer (bottom) contains neutral impurities.

  • Isolate Aqueous Layer: Drain the lower organic layer and set it aside. Drain the aqueous layer into a clean 250 mL Erlenmeyer flask.

  • Back-Extraction (Optional but Recommended): Return the organic layer to the separatory funnel and extract again with a fresh 25 mL portion of 1 M HCl to ensure complete recovery of the product. Combine this second aqueous extract with the first.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M NaOH dropwise while stirring until the solution is basic (pH > 10), as confirmed by pH paper or a pH meter. This deprotonates the ammonium salt, liberating the free amine as an oil or precipitate.[12]

  • Product Extraction: Transfer the basic aqueous solution back to the separatory funnel. Extract the free amine with three 50 mL portions of DCM. Combine the organic extracts.

  • Washing and Drying: Wash the combined organic extracts with 50 mL of brine to remove residual water and inorganic salts. Drain the organic layer into a clean, dry Erlenmeyer flask and add anhydrous sodium sulfate. Swirl the flask and let it stand for 10-15 minutes.

  • Concentration: Decant or filter the dried DCM solution into a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator to yield the purified, oily this compound.

5.3. Protocol 2: Recrystallization

Recrystallization is an effective final step to achieve high purity, particularly if the product is a solid at room temperature or can be induced to crystallize.

Materials and Reagents:

  • Purified this compound from extraction

  • A suitable solvent system (e.g., ethanol/water, toluene/hexanes)

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Ice bath

  • Hirsch or Büchner funnel and filter flask

Procedure:

  • Solvent Selection: Determine an appropriate solvent system for recrystallization. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the purified product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Hirsch or Büchner funnel.[13]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Characterization of Purified Product

The purity of the final product should be assessed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To check for the presence of impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value (37-39 °C) indicates high purity.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual impurities.

  • Infrared (IR) Spectroscopy: To verify the presence of key functional groups (amine, ester, aromatic ring).

Troubleshooting
IssuePossible CauseSolution
Emulsion formation during extraction Vigorous shaking; presence of surfactants.Allow the mixture to stand. Add a small amount of brine. For stubborn emulsions, filter the mixture through a pad of Celite.
Low recovery after extraction Incomplete extraction; incorrect pH during basification.Perform additional extractions. Ensure the pH is >10 before extracting the free amine.
Product oils out during recrystallization Solvent choice is not optimal; cooling too rapidly.Use a different solvent system. Allow for slower cooling.
Product does not crystallize Product is an oil at room temperature; residual solvent.If an oil, proceed without recrystallization. Ensure all solvent is removed under high vacuum.
References
  • Acid-Base Extraction: Benzoic Acid, Ethyl 4-Aminobenzoate. Studylib. Available from: [Link]

  • This compound. PubChem. Available from: [Link]

  • ACID/BASE SEPARATION OF A MIXTURE. Harper College. Available from: [Link]

  • This compound Hydrochloride. PubChem. Available from: [Link]

  • Experiment 3: Separation of a Mixture by Acid-Base Extraction. UW-Madison Chemistry. Available from: [Link]

  • Extraction of Acidic, Basic, and Neutral Components from an Organic Mixture: Benzoic Acid, Ethyl 4-Aminobenzoate, and 9-Fluorenone. ResearchGate. Available from: [Link]

  • Separation using acids and bases. Physics Forums. Available from: [Link]

  • Process for the purification of aromatic amines. Google Patents.
  • Para-amino benzoic acid esters. Google Patents.
  • How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. Available from: [Link]

  • Is there an easy way to purify organic amines?. Biotage. Available from: [Link]

  • How do I purify the resulting compound after a nitro- to amine-group reduction?. Chemistry Stack Exchange. Available from: [Link]

  • Process for preparing aminobenzoate esters. Google Patents.
  • 3: Esterification (Experiment). Chemistry LibreTexts. Available from: [Link]

  • Process for preparing aminobenzoate esters. Google Patents.
  • Vaporization-condensation-recrystallization process-mediated synthesis of helical m-aminobenzoic acid nanobelts. PubMed. Available from: [Link]

  • Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Sciencemadness.org. Available from: [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC - NIH. Available from: [Link]

  • Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure. Available from: [Link]

  • Methyl 3-(cyanomethyl)benzoate synthetic method. Google Patents.
  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. Available from: [Link]

Sources

Application Note: A Comprehensive Guide to the Analytical Characterization of Methyl 3-(aminomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide with validated protocols for the comprehensive analytical characterization of Methyl 3-(aminomethyl)benzoate. As a crucial intermediate and building block in the synthesis of various pharmaceutical compounds, its structural integrity, purity, and identity must be rigorously established.[1] This application note outlines the application of fundamental analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS), to provide a holistic profile of this compound. The methodologies are designed for researchers, quality control analysts, and drug development professionals, emphasizing the rationale behind procedural choices to ensure data of the highest quality and reliability.

Introduction

This compound (CAS: 93071-65-9) is a substituted benzoate ester containing a primary aminomethyl group.[2] This bifunctional arrangement makes it a versatile reagent in medicinal chemistry and material science. Given its role in the synthesis of active pharmaceutical ingredients (APIs), a thorough analytical characterization is not merely a procedural step but a foundational requirement for ensuring the safety, efficacy, and quality of the final product. This guide provides the necessary protocols and theoretical background to perform such a characterization.

Physicochemical Properties

A foundational understanding of the physicochemical properties of a compound is essential for selecting appropriate analytical conditions, such as solvent choice and chromatographic parameters. The key properties of this compound are summarized below.

PropertyValueSource
Chemical Structure Chemical Structure of this compoundPubChem
Molecular Formula C₉H₁₁NO₂[2]
Molecular Weight 165.19 g/mol [2]
Exact Mass 165.078978594 Da[2]
CAS Number 93071-65-9[2]
Form Solid
Topological Polar Surface Area 52.3 Ų[2]
InChIKey OWBKDJSKHXGOJY-UHFFFAOYSA-N[2]

Note: The hydrochloride salt form (CAS: 17841-68-8) has a melting point of 177-179 °C and is often used for its improved stability and handling properties.[3]

Structural Elucidation via Spectroscopic Techniques

Spectroscopy is indispensable for confirming the chemical structure of a molecule. NMR provides atomic-level connectivity information, while IR spectroscopy identifies the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure determination. Both ¹H and ¹³C NMR should be performed.

Causality of Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for initial analysis due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, or to observe exchangeable protons (like -NH₂), deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.

  • Frequency: A higher field strength (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion, especially for resolving the complex splitting patterns of the aromatic protons.

Protocol 1: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz (or higher) FT-NMR spectrometer.

    • Probe: Standard broadband or inverse detection probe.

    • Temperature: 25 °C.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with 16-32 scans.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Process the data with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or tetramethylsilane (TMS) at 0 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A sufficient number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Expected Spectral Interpretation:

¹H NMR AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
-NH₂ (Amine)~1.6-2.5Singlet (broad)2H
-CH₂- (Benzyl)~3.8-3.9Singlet2H
-OCH₃ (Ester)~3.9Singlet3H
Ar-H (Aromatic)~7.4-8.0Multiplets4H
¹³C NMR AssignmentExpected Chemical Shift (δ, ppm)
-OCH₃~52
-CH₂-~46
Ar-C~128-132
Ar-C (quaternary)~130, ~142
C=O (Ester)~167

Note: The exact chemical shifts can vary based on the solvent and concentration used.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh Sample (5-10 mg) Solvent Add Deuterated Solvent (0.7 mL) Sample->Solvent Vortex Vortex to Dissolve Solvent->Vortex NMR 400 MHz NMR Vortex->NMR H1_Acq ¹H Acquisition NMR->H1_Acq C13_Acq ¹³C Acquisition NMR->C13_Acq Processing Fourier Transform Phase & Baseline Correction H1_Acq->Processing C13_Acq->Processing Referencing Reference to Solvent/TMS Processing->Referencing Integration Peak Integration (¹H NMR) Referencing->Integration Assignment Structure Correlation & Verification Integration->Assignment

Workflow for NMR structural verification.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule.

Causality of Experimental Choices:

  • Technique: Attenuated Total Reflectance (ATR) is often preferred over KBr pellets for solid samples as it requires minimal sample preparation and avoids potential moisture contamination from KBr.

Protocol 2: FTIR-ATR Analysis

  • Instrument Setup:

    • Spectrometer: FTIR spectrometer equipped with an ATR accessory (e.g., diamond crystal).

    • Acquire a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis:

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Perform baseline correction if necessary.

Expected Spectral Interpretation:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
N-H (Primary Amine)Symmetric & Asymmetric Stretch3300-3500Medium (two bands)
C-H (Aromatic)Stretch3000-3100Medium to Weak
C-H (Aliphatic)Stretch2850-3000Medium
C=O (Ester)Stretch~1720Strong, Sharp
C=C (Aromatic)Ring Stretch1450-1600Medium (multiple bands)
C-O (Ester)Stretch1100-1300Strong
C-N (Alkyl Amine)Stretch1020-1250Medium to Weak

The strong carbonyl (C=O) stretch around 1720 cm⁻¹ and the characteristic N-H stretches are key diagnostic peaks for confirming the structure.[4]

Purity and Identity Confirmation

While spectroscopy confirms the structure, chromatography and mass spectrometry are essential for assessing purity and confirming molecular weight.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of pharmaceutical intermediates and APIs. A reverse-phase method is most suitable for a molecule of this polarity.

Causality of Experimental Choices:

  • Column: A C18 stationary phase provides excellent retention and separation for aromatic compounds.

  • Mobile Phase: A buffered mobile phase (e.g., with ammonium acetate or phosphate) is crucial to control the ionization state of the primary amine, ensuring sharp, symmetrical peaks. Acetonitrile is a common organic modifier.

  • Detector: UV detection at 254 nm is effective as the benzene ring provides strong chromophoric activity at this wavelength.

Protocol 3: Reverse-Phase HPLC for Purity Analysis

  • Chromatographic System: HPLC system with a UV-Vis detector.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of water and acetonitrile (diluent).

    • Further dilute to a working concentration of approximately 0.1 mg/mL.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with acetic acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-25 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

HPLC_Workflow cluster_prep Preparation cluster_run Chromatographic Run cluster_analysis Data Analysis MobilePhase Mobile Phase (Aqueous & Organic) Pump Gradient Pump (1.0 mL/min) MobilePhase->Pump SamplePrep Sample Solution (0.1 mg/mL) Injector Inject 10 µL SamplePrep->Injector Injector->Pump Column C18 Column (30 °C) Pump->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration PurityCalc Calculate Area % Integration->PurityCalc

General workflow for HPLC purity analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides definitive confirmation of molecular identity by measuring the mass-to-charge ratio (m/z) of the compound.

Causality of Experimental Choices:

  • Ionization: Electrospray Ionization (ESI) is the ideal technique for polar molecules like this compound, as it is a soft ionization method that typically keeps the molecule intact.

  • Mode: Positive ion mode is selected because the primary amine is easily protonated to form a positive ion, [M+H]⁺.

Protocol 4: LC-MS for Identity Confirmation

  • System: An HPLC system coupled to a mass spectrometer (e.g., single quadrupole or TOF).

  • LC Conditions: Use the same HPLC method as described in Protocol 3, but replace the non-volatile ammonium acetate buffer with a volatile alternative like 0.1% formic acid in water for Mobile Phase A. This is critical for MS compatibility.

  • MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI).

    • Polarity: Positive.

    • Scan Range: m/z 100-500.

    • Capillary Voltage: ~3.5 kV.

    • Source Temperature: ~120 °C.

    • Desolvation Temperature: ~350 °C.

  • Data Analysis:

    • Extract the mass spectrum corresponding to the chromatographic peak of the analyte.

    • Identify the protonated molecular ion peak, [M+H]⁺.

    • Expected Result: The theoretical m/z for [C₉H₁₁NO₂ + H]⁺ is 166.0863 . A high-resolution mass spectrometer (HRMS) should detect this mass with an error of less than 5 ppm.

Summary of Analytical Techniques

TechniqueParameter / MethodPurposeExpected Result
¹H NMR 400 MHz, CDCl₃ or DMSO-d₆Structural ElucidationSignals corresponding to amine, benzyl, ester, and aromatic protons with correct integration and multiplicity.
¹³C NMR 100 MHz, CDCl₃ or DMSO-d₆Structural ConfirmationSignals for all 9 unique carbon atoms in their expected chemical shift regions.
FTIR-ATR 4000-400 cm⁻¹Functional Group IDCharacteristic absorption bands for N-H, C=O (ester), C-O, and aromatic C=C groups.
RP-HPLC C18 column, Water/ACN gradientPurity AssessmentA single major peak with purity >98% (typical for standards).
LC-MS (ESI+) ESI in positive modeMolecular Weight ConfirmationDetection of the protonated molecular ion [M+H]⁺ at m/z ≈ 166.09.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic acid, 3-amino-, methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate.... Retrieved from [Link]

  • Brainly. (2022). Provide the IR spectrum analysis for methyl benzoate. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Methyl benzoate on Newcrom R1 HPLC column. Retrieved from [Link]

  • MassBank. (n.d.). methyl benzoate. Retrieved from [Link]

Sources

Application Notes and Protocols for N-Protection of the Amino Group in Methyl 3-(aminomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chemoselectivity in Amine-Containing Scaffolds

In the intricate landscape of multi-step organic synthesis, particularly within the realm of pharmaceutical and materials science, the strategic manipulation of functional groups is paramount.[1] Protecting groups serve as a cornerstone of this strategy, acting as temporary masks for reactive moieties to ensure chemoselectivity during subsequent transformations.[2][3] The primary amino group, with its inherent nucleophilicity and basicity, often necessitates protection to prevent undesired side reactions.[4][5] Methyl 3-(aminomethyl)benzoate is a versatile building block, featuring both a primary amine and a methyl ester. The presence of these two functional groups necessitates a robust protection strategy for the amine to allow for selective modification at other positions of the molecule. This guide provides a detailed technical overview and actionable protocols for the N-protection of this compound, focusing on the widely employed Boc, Cbz, and Fmoc protecting groups.

Strategic Selection of a Protecting Group

The choice of a protecting group is a critical decision that can significantly impact the overall efficiency and success of a synthetic route. The ideal protecting group should be easy to introduce in high yield, stable to the reaction conditions of subsequent steps, and readily removable under mild conditions that do not affect other functional groups in the molecule.[6] The concept of "orthogonality" is central here, where each protecting group in a molecule can be removed selectively in the presence of others.[3][7]

Here, we will explore three of the most common and versatile amine protecting groups:

  • tert-Butoxycarbonyl (Boc): Renowned for its stability under a wide range of conditions and its facile removal under mild acidic conditions.[8][9]

  • Benzyloxycarbonyl (Cbz or Z): A classic protecting group, stable to basic and mildly acidic conditions, and typically removed by catalytic hydrogenolysis.[10][11]

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): Characterized by its stability to acidic conditions and its lability to basic conditions, making it orthogonal to both Boc and Cbz groups.[12][13]

The following diagram illustrates a decision-making framework for selecting an appropriate protecting group based on the planned downstream synthetic transformations.

G start Synthetic Goal for This compound Derivative q1 Will the subsequent steps involve strong basic conditions? start->q1 q2 Will the subsequent steps involve acidic conditions? q1->q2  No fmoc Consider Fmoc Protection q1->fmoc  Yes q3 Are there any reducible groups (e.g., alkenes, alkynes, nitro groups) that need to be preserved? q2->q3  No boc Consider Boc Protection q2->boc  Yes q3->boc  Yes cbz Consider Cbz Protection q3->cbz  No

Caption: Decision-making workflow for selecting a suitable N-protecting group.

Comparative Overview of Common N-Protecting Groups

The table below provides a concise comparison of the key characteristics of the Boc, Cbz, and Fmoc protecting groups to aid in the selection process.

Featuretert-Butoxycarbonyl (Boc) Benzyloxycarbonyl (Cbz) 9-Fluorenylmethyloxycarbonyl (Fmoc)
Protecting Reagent Di-tert-butyl dicarbonate (Boc)₂OBenzyl chloroformate (Cbz-Cl)9-Fluorenylmethyl-chloroformate (Fmoc-Cl) or Fmoc-OSu
Stability Stable to base, nucleophiles, and catalytic hydrogenation.[7]Stable to acidic and basic conditions.[5]Stable to acidic conditions and catalytic hydrogenation.[12]
Lability Cleaved by mild to strong acids (e.g., TFA, HCl).[14][15]Cleaved by catalytic hydrogenolysis (H₂, Pd/C).[10] Can also be cleaved by strong acids.[16]Cleaved by mild bases (e.g., piperidine, DBU).[13][17]
Key Advantages High yields, mild deprotection, orthogonal to Cbz and Fmoc.Crystalline derivatives, stable to a wide range of conditions.Orthogonal to Boc and Cbz, deprotection can be monitored by UV.[13]
Potential Drawbacks Acid-labile, may not be suitable for acid-sensitive substrates.Not suitable for molecules with other reducible functional groups.Base-labile, not suitable for base-sensitive substrates.

Detailed Experimental Protocols

N-Boc Protection of this compound

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under various conditions and its straightforward removal under mild acidic conditions.[8][9] The most common method for its introduction is through the use of di-tert-butyl dicarbonate ((Boc)₂O).[9]

Reaction Workflow:

Caption: Workflow for the N-Boc protection of this compound.

Protocol:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (approximately 0.1-0.5 M).

  • Base Addition: Add a base such as triethylamine (TEA) (1.1-1.5 eq) or an aqueous solution of sodium bicarbonate (NaHCO₃) to the stirred solution. While not always necessary, a base can facilitate the reaction.[8]

  • Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise or as a solution in the reaction solvent. The reaction is typically exothermic, and addition should be controlled.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in an organic solvent like ethyl acetate or DCM.

    • Wash the organic layer sequentially with a mild acidic solution (e.g., 1 M HCl, if a base like TEA was used), saturated aqueous NaHCO₃ solution, and brine.[8]

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.

Deprotection Protocol (Acid-mediated):

  • Dissolve the N-Boc protected amine in a suitable solvent like DCM or 1,4-dioxane.

  • Add an excess of a strong acid such as trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) or a solution of HCl in an organic solvent (e.g., 4 M HCl in 1,4-dioxane).[14][15]

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 30 minutes to a few hours).

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is often obtained as the corresponding salt (e.g., hydrochloride or trifluoroacetate).

N-Cbz Protection of this compound

The benzyloxycarbonyl (Cbz) group is a robust protecting group, often favored for its crystallinity-inducing properties and stability.[16] It is typically introduced using benzyl chloroformate (Cbz-Cl).[10][18]

Reaction Workflow:

Caption: Workflow for the N-Cbz protection of this compound.

Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of dioxane and water (e.g., 1:1 v/v) or another suitable solvent system.

  • Base Addition: Add an aqueous solution of a base such as sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) (2.0-2.5 eq) and cool the mixture in an ice bath. It is crucial to maintain a basic pH (around 8-10) throughout the reaction.[16]

  • Reagent Addition: Add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise to the vigorously stirred solution, ensuring the temperature is maintained below 5 °C.[11]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete, wash the mixture with diethyl ether to remove any unreacted Cbz-Cl.

    • Carefully acidify the aqueous layer to pH 2 with 1 M HCl while cooling in an ice bath. This will precipitate the product.

    • Extract the product with an organic solvent such as ethyl acetate.

  • Drying and Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Cbz-protected product.[11]

Deprotection Protocol (Catalytic Hydrogenolysis):

  • Dissolve the N-Cbz protected amine in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).

  • Carefully add a catalyst, typically 5-10 mol% of palladium on carbon (Pd/C).[10][11]

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon of H₂ or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

N-Fmoc Protection of this compound

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is particularly valuable in syntheses where acid-labile groups are present, as it is cleaved under basic conditions.[12][13] It is commonly introduced using Fmoc-Cl or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[13]

Reaction Workflow:

Caption: Workflow for the N-Fmoc protection of this compound.

Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of a suitable organic solvent like dioxane or dimethylformamide (DMF) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[12]

  • Reagent Addition: Add Fmoc-Cl (1.1 eq) or Fmoc-OSu (1.1 eq) to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction for several hours (typically 2-16 hours) and monitor its progress by TLC.

  • Work-up:

    • Dilute the reaction mixture with water and extract with an organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic layer with a mild acid (e.g., 1 M HCl) and then with brine.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography.

Deprotection Protocol (Base-mediated):

  • Dissolve the N-Fmoc protected amine in DMF.

  • Add a solution of a secondary amine base, typically 20% piperidine in DMF.[13][19]

  • Stir the reaction at room temperature. The deprotection is usually very rapid, often complete within minutes.[13]

  • Monitor the reaction by TLC.

  • Remove the solvent and byproducts under reduced pressure. The resulting free amine can often be used in the next step without further purification, or it can be purified by standard methods.

Troubleshooting and Key Considerations

  • Incomplete Reactions: If a reaction does not go to completion, consider increasing the reaction time, temperature (if the protecting group is stable), or the equivalents of the protecting reagent and base.

  • Side Reactions: With this compound, the ester functionality is generally stable to the conditions described. However, under strongly basic conditions for extended periods, hydrolysis of the methyl ester is a potential side reaction.

  • Purification: The protected products are generally less polar than the starting amine, facilitating purification by silica gel chromatography.

  • Reagent Quality: The quality of the protecting reagents, particularly the chloroformates (Cbz-Cl and Fmoc-Cl), is crucial as they can be sensitive to moisture.[12] It is advisable to use freshly opened or properly stored reagents.

Conclusion

The N-protection of this compound is a fundamental transformation that enables its use as a versatile building block in organic synthesis. The choice between Boc, Cbz, and Fmoc protecting groups should be guided by the overall synthetic strategy, with careful consideration of the stability and lability of each group. The detailed protocols and comparative data provided in these application notes offer a robust framework for researchers to successfully implement these essential protection strategies.

References

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Wikipedia. (2023, December 2). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • Labinsights. (2023, May 8). Benefits of Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved from [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

  • National Institutes of Health. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • GenScript. (n.d.). Terminology of Antibody Drug for Boc Deprotection. Retrieved from [Link]

  • GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]

  • Wikipedia. (2023, December 11). Protecting group. Retrieved from [Link]

  • Fiveable. (n.d.). Fmoc Deprotection Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • YouTube. (2021, September 30). Adding Cbz Protecting Group Mechanism | Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection. Retrieved from [Link]

  • SciELO. (n.d.). A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. Retrieved from [Link]

  • YouTube. (2019, January 8). protecting groups in organic synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

  • ACS Publications. (2024, April 4). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Retrieved from [Link]

  • YouTube. (2022, January 10). Adding Fmoc Group With Fmoc-Cl Mechanism | Organic Chemistry. Retrieved from [Link]

  • Slideshare. (n.d.). Protecting Groups In Organic Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Reddit. (2017, October 15). benzyl chloroformate (Cbz-Cl) protecting mechanism. Retrieved from [Link]

  • Common Conditions. (n.d.). Cbz Protection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

  • National Institutes of Health. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]

  • ResearchGate. (2019, October 7). How to perform Fmoc protection using Fmoc-Cl?. Retrieved from [Link]

Sources

Conditions for the hydrolysis of the methyl ester in Methyl 3-(aminomethyl)benzoate.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Strategic Hydrolysis of Methyl 3-(aminomethyl)benzoate: Conditions and Protocols

Abstract: This document provides a comprehensive technical guide on the hydrolysis of the methyl ester in this compound to yield 3-(aminomethyl)benzoic acid. It is designed for researchers, scientists, and professionals in drug development. This guide delves into the underlying chemical principles, potential challenges such as chemoselectivity, and provides detailed, field-tested protocols for both standard and mild hydrolysis conditions. The methodologies are presented with a focus on explaining the rationale behind experimental choices to ensure robust and reproducible outcomes.

Introduction and Strategic Considerations

This compound and its corresponding carboxylic acid, 3-(aminomethyl)benzoic acid, are valuable building blocks in medicinal chemistry and materials science. The carboxylic acid moiety serves as a key handle for amide bond formation or other derivatizations, while the aminomethyl group provides a site for introducing diverse functionalities. The hydrolysis of the methyl ester is a critical transformation for activating the carboxyl group.

The presence of a primary amine in the molecule introduces a layer of complexity that must be carefully considered. The primary amine is nucleophilic and basic, while the ester is susceptible to nucleophilic attack. Therefore, the choice of hydrolysis conditions—acidic versus basic—dictates the reactive state of the amine (protonated ammonium salt vs. free base) and can influence reaction efficiency and side-product formation. This guide will focus primarily on base-catalyzed hydrolysis (saponification), as it is generally the most efficient and irreversible method for cleaving simple methyl esters.[1][2]

Mechanistic Insights and Chemoselectivity

The Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification)

Base-catalyzed hydrolysis is the most common method for cleaving unhindered esters.[1] The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion (from a base like NaOH, KOH, or LiOH) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[3][4] Subsequently, the intermediate collapses, expelling the methoxide ion as the leaving group. The methoxide, being a strong base, immediately deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction. This final step drives the equilibrium entirely towards the products—the carboxylate salt and methanol—making the overall reaction irreversible.[5] An acidic workup is then required to protonate the carboxylate salt and isolate the desired carboxylic acid.[6]

Caption: Figure 1: Mechanism of Base-Catalyzed Ester Hydrolysis

Influence of the 3-(aminomethyl) Group

In this compound, the CH2NH2 group is at the meta position. Its electronic influence on the ester's reactivity is primarily through a weak, electron-withdrawing inductive effect (-I effect) due to the nitrogen's electronegativity. This effect slightly increases the electrophilicity of the carbonyl carbon, potentially accelerating the rate of nucleophilic attack compared to unsubstituted methyl benzoate. Unlike ortho or para substitution, there is no resonance effect from the aminomethyl group on the carbonyl carbon.

Chemoselectivity and the Role of the Amine

A key question is whether the primary amine will interfere with the reaction.

  • Intramolecular Catalysis: The amine could potentially act as an intramolecular general base catalyst, activating a water molecule to attack the ester.[7] However, for this to be efficient, a favorable six-membered ring transition state would be required, which is not possible from the meta position.

  • Side Reactions: Under strongly basic conditions, the primary amine remains a free base. It is nucleophilic, but significantly less so than the hydroxide ion. Therefore, intermolecular aminolysis (amine attacking another ester molecule) is expected to be a very minor pathway and kinetically much slower than hydrolysis by hydroxide.[8][9]

Recommended Hydrolysis Protocols

Two robust protocols are presented below. Protocol 1 utilizes sodium hydroxide, a standard and cost-effective choice. Protocol 2 employs lithium hydroxide, often favored for its potential for higher yields and milder conditions, especially in complex molecules.[11][12]

Protocol 1: Standard Saponification with Sodium Hydroxide (NaOH)

Principle: This method uses a stoichiometric excess of sodium hydroxide in a water-miscible co-solvent (methanol) to ensure complete hydrolysis of the ester. The reaction is typically conducted at elevated temperatures to increase the reaction rate.[3][13]

Materials and Reagents:

Reagent/Material Grade Supplier (Example) Notes
This compound ≥97% Sigma-Aldrich Starting material
Sodium Hydroxide (NaOH) Reagent Grade Fisher Scientific 2.0 - 3.0 equivalents
Methanol (MeOH) ACS Grade VWR Solvent
Deionized Water Co-solvent
Hydrochloric Acid (HCl) 3 M and 6 M J.T. Baker For neutralization/acidification
Ethyl Acetate (EtOAc) ACS Grade Extraction solvent
Anhydrous Magnesium Sulfate (MgSO4) Drying agent
Round-bottom flask, reflux condenser
Magnetic stirrer and stir bar
pH paper or pH meter

| Separatory funnel, Buchner funnel | | | |

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 to 4:1 v/v ratio, ~10 mL per gram of ester).

  • Addition of Base: To the stirring solution, add sodium hydroxide (2.5 eq) either as a solid or as a concentrated aqueous solution.

  • Heating: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65-75 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 2-4 hours). A suitable eluent system is 10% Methanol in Dichloromethane with a trace of ammonia.

  • Cooling and Concentration: Once complete, cool the reaction mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification (Workup): Cool the remaining aqueous solution in an ice bath. Slowly and carefully add 6 M HCl with stirring to neutralize the excess NaOH and then to acidify the solution to a pH of ~6. The product, 3-(aminomethyl)benzoic acid, is an amino acid and may precipitate at or near its isoelectric point. Adjusting the pH carefully is crucial for maximizing precipitation.

  • Isolation: If a precipitate forms, collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold water.

  • Extraction (Alternative Workup): If the product remains soluble or forms an oil, extract the aqueous layer with a suitable organic solvent like ethyl acetate (3 x volume of aqueous layer). Note: The zwitterionic nature of the product may lead to poor solubility in many organic solvents. Saturating the aqueous layer with NaCl can sometimes improve extraction efficiency.

  • Drying and Purification: Air-dry the filtered solid. If necessary, the product can be further purified by recrystallization from a water/ethanol mixture.

Protocol 2: Mild Hydrolysis with Lithium Hydroxide (LiOH)

Principle: Lithium hydroxide is often used for the hydrolysis of esters in more sensitive or complex substrates.[1] It can often be run at room temperature or with gentle heating. The use of tetrahydrofuran (THF) as a co-solvent is common and can improve the solubility of organic substrates.[6][14]

Materials and Reagents:

Reagent/Material Grade Supplier (Example) Notes
This compound ≥97% Sigma-Aldrich Starting material
Lithium Hydroxide Monohydrate (LiOH·H₂O) ≥98% Alfa Aesar 1.5 - 2.0 equivalents
Tetrahydrofuran (THF) ACS Grade VWR Solvent
Deionized Water Co-solvent
Hydrochloric Acid (HCl) 1 M and 3 M J.T. Baker For neutralization/acidification
Round-bottom flask
Magnetic stirrer and stir bar

| pH paper or pH meter | | | |

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 3:1 v/v ratio, ~15 mL per gram of ester).

  • Addition of Base: Add lithium hydroxide monohydrate (1.5 eq) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically slower than with NaOH at reflux and may require stirring overnight (12-24 hours). Gentle heating (35-40 °C) can be applied to accelerate the process if needed.[1]

  • Workup - Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Add 3 M HCl dropwise with stirring to adjust the pH to ~6 to induce precipitation of the product.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash with a small amount of cold deionized water and then with a small amount of cold THF or ether to aid drying. The product can be recrystallized if further purification is required.

Protocol Comparison

ParameterProtocol 1: NaOHProtocol 2: LiOHRationale / Comments
Base Sodium HydroxideLithium HydroxideNaOH is cheaper and the reaction is faster. LiOH is considered milder and can give cleaner reactions with sensitive substrates.[2]
Solvent System Methanol / WaterTHF / WaterTHF can improve solubility for more lipophilic substrates and is common in LiOH-mediated hydrolysis.[14]
Temperature Reflux (~70 °C)Room Temp to 40 °CHigher temperature for NaOH ensures a rapid reaction. Milder conditions for LiOH preserve sensitive functional groups.
Reaction Time 2 - 4 hours12 - 24 hoursThe trade-off between speed and mildness.
Pros Fast, inexpensive, well-established.Mild conditions, often higher yields, good for complex molecules.
Cons Harsher conditions may not be suitable for all substrates.Slower, LiOH is more expensive than NaOH.

Experimental Workflow Visualization

Experimental_Workflow Setup 1. Reaction Setup - Dissolve ester in solvent - Add base (NaOH or LiOH) Reaction 2. Reaction - Heat to reflux (NaOH) or  stir at RT (LiOH) Setup->Reaction Monitor 3. Monitoring - Check progress via TLC Reaction->Monitor Monitor->Reaction Incomplete Workup 4. Workup - Cool reaction - Remove organic solvent Monitor->Workup Complete Acidify 5. Acidification - Add HCl to pH ~6 - Induce precipitation Workup->Acidify Isolate 6. Isolation - Vacuum filtration - Wash solid Acidify->Isolate Purify 7. Purification (Optional) - Recrystallization Isolate->Purify Characterize 8. Characterization - Obtain mass, NMR, etc. Isolate->Characterize Purify->Characterize

Sources

Application Notes and Protocols for the Use of Methyl 3-(aminomethyl)benzoate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

C-terminal modification of peptides is a critical strategy in drug discovery, influencing the therapeutic agent's stability, activity, and pharmacokinetic profile.[1][2] Methyl 3-(aminomethyl)benzoate presents itself as a versatile building block for solid-phase peptide synthesis (SPPS), enabling the straightforward generation of peptides with modified C-termini. Its bifunctional nature, possessing a primary amine for solid support attachment and a methyl ester for subsequent chemical elaboration, allows for a flexible and efficient workflow. These application notes provide a comprehensive guide for the utilization of this compound in Fmoc-based SPPS, detailing its immobilization, peptide chain elongation, and strategies for cleavage to yield either C-terminal peptide acids or amides. The protocols are designed to be robust and adaptable for a wide range of peptide sequences.

Introduction: The Significance of C-Terminal Modification

The functionalization of a peptide's C-terminus has a profound impact on its biochemical and pharmacological properties.[] Modifications such as amidation can neutralize the negative charge of the carboxyl group, which may enhance receptor binding, increase metabolic stability by reducing susceptibility to carboxypeptidases, and improve cell permeability.[1][4] The ability to introduce various functional groups at the C-terminus is therefore a powerful tool in the optimization of peptide-based therapeutics. Solid-phase peptide synthesis (SPPS) provides an efficient platform for the synthesis of such modified peptides, and the choice of the appropriate linker or building block is paramount for a successful synthetic outcome.[5]

This compound: A Versatile Scaffold for SPPS

This compound is a commercially available reagent (CAS 93071-65-9) that can be effectively employed as a linker in SPPS to generate C-terminally modified peptides.[6][7][8] Its utility stems from its distinct chemical functionalities:

  • The Aminomethyl Group: This primary amine serves as the attachment point to a carboxyl-functionalized solid support, such as a Wang or Merrifield resin, through a stable amide bond.

  • The Methyl Benzoate Group: The methyl ester provides a starting point for peptide chain elongation. This ester can be subsequently hydrolyzed to a carboxylic acid or converted to an amide through aminolysis.

This dual functionality allows for a divergent approach to C-terminal modification from a common resin-bound intermediate.

Workflow for SPPS using this compound

The overall workflow for utilizing this compound in SPPS can be visualized as a three-stage process: immobilization, peptide synthesis, and cleavage/modification.

SPPS_Workflow cluster_0 Stage 1: Immobilization cluster_1 Stage 2: Peptide Synthesis cluster_2 Stage 3: Cleavage & Modification Resin Carboxylated Resin (e.g., Wang Resin) Immobilized Resin-Bound Linker Resin->Immobilized Coupling (e.g., DIC/Oxyma) Reagent This compound Reagent->Immobilized SPPS Fmoc-SPPS Cycles (Deprotection & Coupling) Immobilized->SPPS Peptidyl_Resin Peptidyl-Resin SPPS->Peptidyl_Resin Cleavage Cleavage Cocktail (e.g., TFA/Scavengers) Peptidyl_Resin->Cleavage Amide C-Terminal Amide Cleavage->Amide Aminolysis Acid C-Terminal Acid Cleavage->Acid Hydrolysis

Caption: Overall workflow for SPPS using this compound.

Detailed Protocols

Protocol 1: Immobilization of this compound onto Wang Resin

This protocol describes the attachment of this compound to a hydroxymethyl-functionalized resin, such as Wang resin, via an ester linkage.

Materials:

  • Wang Resin

  • This compound hydrochloride[9][10]

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® (Ethyl cyanohydroxyiminoacetate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Piperidine

Procedure:

  • Resin Swelling: Swell the Wang resin (1 g, 1.0 mmol/g substitution) in DMF (10 mL) for 1 hour in a suitable reaction vessel.[11]

  • Activation of Amino Acid: In a separate vial, dissolve this compound hydrochloride (3 eq., 3.0 mmol), OxymaPure® (3 eq., 3.0 mmol), and DIPEA (3 eq., 3.0 mmol) in DMF (5 mL). Add DIC (3 eq., 3.0 mmol) and allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Drain the DMF from the swollen resin and add the activated amino acid solution. Agitate the mixture at room temperature for 4-6 hours.

  • Washing: Drain the reaction vessel and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.

  • Final Washing and Drying: Wash the resin as in step 4 and dry under high vacuum.

  • Loading Determination: Determine the loading of the linker on the resin by Fmoc quantification after attaching the first Fmoc-protected amino acid.

Protocol 2: Fmoc-SPPS on this compound Functionalized Resin

Standard Fmoc-SPPS protocols can be employed for peptide chain elongation.[12][13][14]

Materials:

  • Fmoc-protected amino acids

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA

  • 20% Piperidine in DMF

  • DMF, DCM

General Cycle:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.[11]

  • Washing: Wash the resin thoroughly with DMF (5 x 10 mL).

  • Coupling:

    • Pre-activate the Fmoc-amino acid (3 eq.) with HBTU/HOBt (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Repeat the cycle for each amino acid in the sequence.

Protocol 3: Cleavage and C-Terminal Modification

This pathway involves a two-step process of saponification of the methyl ester followed by cleavage of the peptide from the linker.

Step 1: Saponification

  • Swell the peptidyl-resin in a mixture of THF/H₂O (3:1).

  • Add LiOH (10 eq.) and agitate at room temperature for 2-4 hours.

  • Monitor the reaction by HPLC analysis of a small cleaved sample.

  • Wash the resin thoroughly with water, DMF, and DCM.

Step 2: Cleavage

  • Treat the dried resin with a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5).[15]

  • Agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide in cold diethyl ether.

  • Centrifuge, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the peptide and purify by HPLC.

This method allows for the direct synthesis of C-terminal amides by treating the peptidyl-resin with an amine.

  • Swell the peptidyl-resin in a suitable solvent such as DMF or NMP.

  • Treat the resin with a solution of the desired amine (e.g., 2 M ammonia in methanol for a primary amide, or a primary/secondary amine for a substituted amide).

  • Agitate at room temperature or with gentle heating (40-50°C) for 12-24 hours. The progress of the cleavage can be monitored by HPLC.

  • Filter the resin and collect the filtrate.

  • Evaporate the solvent and any excess amine under reduced pressure.

  • Proceed with side-chain deprotection using a standard TFA cleavage cocktail as described in Pathway A, Step 2.

  • Precipitate, wash, and purify the peptide amide.

Data Presentation

Parameter Pathway A: Peptide Acid Pathway B: Peptide Amide
Key Reagents LiOH, TFA CocktailAmine, TFA Cocktail
C-Terminal Functionality -COOH-CONH₂, -CONHR, -CONR₂
Number of Steps 2 (Saponification, Cleavage)2 (Aminolysis, Cleavage)
Typical Yield Sequence DependentSequence Dependent
Key Considerations Potential for epimerization during saponification.Nucleophilicity of the amine will affect reaction time.

Mechanistic Considerations

Cleavage_Mechanisms cluster_A Pathway A: Saponification & Cleavage for Peptide Acid cluster_B Pathway B: Aminolysis & Cleavage for Peptide Amide Resin-Linker-Peptide-COOMe Resin-Linker-Peptide-COOMe Resin-Linker-Peptide-COO- Resin-Linker-Peptide-COO⁻ Resin-Linker-Peptide-COOMe->Resin-Linker-Peptide-COO- 1. LiOH/THF/H₂O Peptide-COOH Peptide-COOH Resin-Linker-Peptide-COO-->Peptide-COOH 2. TFA Cocktail Resin-Linker-Peptide-COOMe_B Resin-Linker-Peptide-COOMe Peptide-CONHR Peptide-CONHR Resin-Linker-Peptide-COOMe_B->Peptide-CONHR 1. RNH₂ 2. TFA Cocktail

Caption: Reaction schemes for C-terminal modification.

Troubleshooting and Expert Insights

  • Incomplete Coupling to the Linker: If initial loading is low, consider using a more potent coupling reagent like HATU or extending the reaction time. Ensure the this compound hydrochloride is fully neutralized by DIPEA.

  • Low Yield during Aminolysis: For less nucleophilic amines, consider using a polar aprotic solvent like NMP or DMSO and increasing the reaction temperature. The use of a non-nucleophilic base like DIPEA may also be beneficial.[16]

  • Side Reactions during Cleavage: The choice of scavengers in the TFA cocktail is crucial to prevent modification of sensitive residues like Trp, Met, and Cys.[15] For peptides containing arginine protected with Pmc or Pbf, the use of triisopropylsilane (TIS) is recommended to scavenge liberated cations.

Conclusion

This compound is a valuable and versatile tool for the solid-phase synthesis of C-terminally modified peptides. The protocols outlined in these application notes provide a robust framework for its successful implementation in both academic and industrial research settings. The ability to generate either peptide acids or a diverse range of peptide amides from a common synthetic intermediate offers significant advantages in the design and development of novel peptide therapeutics.

References

  • Benchchem. Application Notes: Methyl 3-(2-aminophenoxy)benzoate as a Versatile Building Block for Pharmaceutical Development.
  • National Institutes of Health. Exploiting the MeDbz Linker to Generate Protected or Unprotected C-Terminally Modified Peptides.
  • BOC Sciences. Modification of C-Terminal - BOC Sciences Amino Acid.
  • Organic & Biomolecular Chemistry. C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles.
  • Royal Society of Chemistry. C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles.
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
  • The Raj Group. Fmoc solid-phase synthesis of C-terminal modified peptides by formation of a backbone cyclic urethane moiety.
  • CD Formulation. C-Terminal Modified Peptide Synthesis.
  • Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols.
  • National Institutes of Health. Recent Advances in the Synthesis of C-Terminally Modified Peptides.
  • Request PDF. Recent Advances in the Synthesis of C-Terminally Modified Peptides.
  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • National Institutes of Health.
  • The Royal Society of Chemistry. Experimental procedures Solid phase peptide synthesis (SPPS).
  • Electronic Journal of Biotechnology.
  • Santa Cruz Biotechnology. This compound hydrochloride | CAS 17841-68-8 | SCBT.
  • Springer Link. Methods and protocols of modern solid phase peptide synthesis.
  • PubMed.
  • Biosynth. Guide to Resins and Linkers in SPPS.
  • Nature. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
  • Sigma-Aldrich. Fmoc SPPS Linkers.
  • BOC Sciences. CAS 17841-68-8 Methyl 3-(aminomethyl)
  • BLD Pharm. 93071-65-9|Methyl 3-(aminomethyl)
  • National Institutes of Health.
  • PubChem. Methyl 3-(aminomethyl)
  • Sigma-Aldrich.
  • Sigma-Aldrich. Methyl 3-(aminomethyl)

Sources

Application Note: Derivatization Strategies for Methyl 3-(aminomethyl)benzoate, a Versatile Scaffold for Chemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-(aminomethyl)benzoate is a bifunctional organic molecule of significant interest in medicinal chemistry, materials science, and chemical biology. Its structure, featuring a nucleophilic primary amine on a benzyl backbone and a modifiable methyl ester, makes it an ideal scaffold for constructing diverse molecular architectures. This guide provides an in-depth exploration of key derivatization strategies targeting the aminomethyl group, including N-acylation, N-sulfonylation, reductive amination, and urea formation. Each section presents the underlying chemical principles, detailed, field-tested protocols, and guidance on the characterization of the resulting products, designed for researchers, scientists, and drug development professionals.

Core Concepts: Reactivity and Strategic Considerations

This compound offers two primary sites for chemical modification: the primary amine and the methyl ester. The benzylic primary amine is a potent nucleophile, making it the preferred reaction site for a majority of derivatization strategies. Conversely, the methyl ester is an electrophilic site susceptible to nucleophilic attack, particularly under harsh basic or acidic conditions that could lead to hydrolysis.

Key Strategic Consideration: The choice of reagents and reaction conditions is paramount to ensure selective derivatization of the amine while preserving the integrity of the methyl ester. For instance, using non-nucleophilic organic bases like triethylamine (TEA) or pyridine is preferred over strong hydroxide bases to prevent saponification. Similarly, mild reducing agents are crucial in reductive amination to avoid reduction of the ester.

Below is a diagram illustrating the primary reactive sites of the molecule.

Caption: Reactive sites on this compound.

Application-Driven Derivatization Protocols

The following sections detail robust protocols for four common and highly useful derivatization reactions. Each protocol is designed to be self-validating, incorporating steps for reaction monitoring, purification, and characterization to ensure the synthesis of the desired product with high purity.

Strategy 1: N-Acylation for Bioactive Amide Synthesis

Rationale: The formation of an amide bond via N-acylation is one ofthe most fundamental transformations in medicinal chemistry. This strategy allows for the introduction of a vast array of functional groups, enabling the exploration of structure-activity relationships (SAR) and the mimicry of peptide bonds to interact with biological targets.

Protocol 1.1: Synthesis of Methyl 3-(acetamidomethyl)benzoate

This protocol describes a standard acylation using acetyl chloride. The same procedure can be adapted for other acyl chlorides.

  • Materials:

    • This compound (1.0 eq)

    • Acetyl Chloride (1.1 eq)

    • Triethylamine (TEA) (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • 1M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Silica Gel for column chromatography

    • Ethyl Acetate/Hexane solvent system

  • Experimental Workflow:

Caption: General workflow for N-Acylation.

  • Step-by-Step Procedure:

    • Dissolve this compound (e.g., 1.65 g, 10 mmol) and triethylamine (2.1 mL, 15 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

    • Cool the stirred solution to 0°C using an ice bath.

    • Add acetyl chloride (0.78 mL, 11 mmol) dropwise to the solution over 10 minutes. A white precipitate (triethylamine hydrochloride) will form.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

    • Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexane to afford the pure product.

  • Characterization (Expected):

    • ¹H NMR (CDCl₃, 400 MHz): The spectrum should show the disappearance of the broad singlet corresponding to the -NH₂ protons. Key new signals would include a singlet for the acetyl methyl group (~2.0 ppm), a doublet for the benzylic -CH₂- protons (~4.4 ppm, J ≈ 6.0 Hz), and a broad signal for the amide N-H proton (~6.0-6.5 ppm). The aromatic protons and the methyl ester singlet (~3.9 ppm) will remain.

    • Mass Spectrometry (ESI+): Expect to find the [M+H]⁺ ion at m/z = 208.10.

Strategy 2: N-Sulfonylation for Sulfonamide Synthesis

Rationale: The sulfonamide functional group is a key pharmacophore found in numerous drugs, including antibiotics, diuretics, and anticonvulsants.[1] It acts as a stable, non-hydrolyzable mimic of an amide bond and can participate in critical hydrogen bonding interactions with protein targets.

Protocol 2.1: Synthesis of Methyl 3-((phenylsulfonamido)methyl)benzoate

This protocol details the reaction with benzenesulfonyl chloride, a common and representative sulfonylating agent.

  • Materials:

    • This compound (1.0 eq)

    • Benzenesulfonyl Chloride (1.05 eq)

    • Pyridine (as solvent and base)

    • Anhydrous Dichloromethane (DCM) (optional co-solvent)

    • 1M Hydrochloric Acid (HCl)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Step-by-Step Procedure:

    • In a flask, dissolve this compound (1.65 g, 10 mmol) in anhydrous pyridine (20 mL).

    • Cool the solution to 0°C in an ice bath with stirring.

    • Add benzenesulfonyl chloride (1.85 g, 10.5 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

    • Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor completion by TLC.[2]

    • Pour the reaction mixture into 100 mL of ice-cold 1M HCl. A precipitate may form.

    • Extract the aqueous mixture with DCM (3 x 50 mL).

    • Combine the organic layers and wash with 1M HCl (2 x 30 mL) to remove residual pyridine, followed by water (1 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel chromatography.

  • Characterization (Expected):

    • ¹H NMR (CDCl₃, 400 MHz): Expect signals for the aromatic protons from both the benzoate and the benzenesulfonyl rings (multiplets, ~7.2-8.0 ppm). A key signal will be a doublet for the benzylic -CH₂- protons (~4.2 ppm) coupled to the sulfonamide N-H. A triplet for the N-H proton itself should appear around 5.0-5.5 ppm. The methyl ester singlet will be present around 3.9 ppm.

    • Mass Spectrometry (ESI+): Expect to find the [M+H]⁺ ion at m/z = 306.08.

Strategy 3: Reductive Amination for Secondary Amine Synthesis

Rationale: Reductive amination is a powerful and versatile method for forming C-N bonds, allowing the synthesis of secondary and tertiary amines.[3] This one-pot procedure involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ by a selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this transformation as it is mild enough to not reduce the starting aldehyde or the ester functionality, but readily reduces the formed iminium ion.[4][5]

Protocol 3.1: Synthesis of Methyl 3-((benzylamino)methyl)benzoate

This protocol uses benzaldehyde as a representative carbonyl partner.

  • Materials:

    • This compound (1.0 eq)

    • Benzaldehyde (1.0 eq)

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq)

    • Anhydrous 1,2-Dichloroethane (DCE)

    • Acetic Acid (catalytic amount, optional)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Experimental Workflow:

G Setup 1. Imine Formation Mix amine & aldehyde in DCE Reduction 2. Reduction Add NaBH(OAc)3 Stir at RT Setup->Reduction Reaction 3. Reaction Stir 4-16h (Monitor by TLC/LC-MS) Reduction->Reaction Workup 4. Quench & Extract Add sat. NaHCO3 Extract with DCM/EtOAc Reaction->Workup Purify 5. Purification Dry, concentrate Column Chromatography Workup->Purify Characterize 6. Characterization NMR, MS Purify->Characterize

Caption: General workflow for Reductive Amination.

  • Step-by-Step Procedure:

    • To a stirred solution of this compound (1.65 g, 10 mmol) in anhydrous DCE (50 mL), add benzaldehyde (1.02 mL, 10 mmol).

    • Stir the mixture at room temperature for 30 minutes to facilitate imine formation. A catalytic amount of glacial acetic acid (1-2 drops) can be added to accelerate this step.

    • Add sodium triacetoxyborohydride (2.54 g, 12 mmol) portion-wise over 10 minutes. The reaction is typically exothermic.

    • Stir the reaction at room temperature for 4-16 hours, monitoring for the disappearance of the imine intermediate by TLC or LC-MS.

    • Carefully quench the reaction by slow addition of saturated NaHCO₃ solution (50 mL).

    • Separate the layers and extract the aqueous phase with DCM (2 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the resulting oil or solid via silica gel chromatography.

  • Characterization (Expected):

    • ¹H NMR (CDCl₃, 400 MHz): Look for two distinct benzylic singlets: one for the -CH₂- attached to the benzoate ring (~3.8 ppm) and another for the -CH₂- of the newly introduced benzyl group (~3.85 ppm). The aromatic protons will appear as a complex multiplet. The secondary amine N-H proton will likely be a broad singlet, often integrating to less than one proton due to exchange.

    • Mass Spectrometry (ESI+): Expect the [M+H]⁺ ion at m/z = 256.13.

Strategy 4: Urea Formation for Hydrogen-Bonding Moieties

Rationale: Urea and thiourea moieties are prevalent in medicinal chemistry due to their ability to act as rigid hydrogen bond donors and acceptors, facilitating strong interactions with biological targets like kinases and proteases.[3][6][7] They are readily synthesized by the reaction of a primary amine with an isocyanate or isothiocyanate.

Protocol 4.1: Synthesis of Methyl 3-(((phenylcarbamoyl)amino)methyl)benzoate

  • Materials:

    • This compound (1.0 eq)

    • Phenyl Isocyanate (1.0 eq)

    • Anhydrous Tetrahydrofuran (THF) or DCM

  • Step-by-Step Procedure:

    • Dissolve this compound (1.65 g, 10 mmol) in anhydrous THF (40 mL) in a round-bottom flask.

    • Add phenyl isocyanate (1.09 mL, 10 mmol) dropwise to the stirred solution at room temperature.

    • The reaction is often rapid, with a precipitate of the urea product forming within minutes to a few hours. Stir for 2-4 hours to ensure completion.

    • If a precipitate has formed, collect the solid by vacuum filtration and wash with a small amount of cold THF or diethyl ether to remove any unreacted starting materials.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting crude solid can be purified by trituration with ether or recrystallization.

  • Characterization (Expected):

    • ¹H NMR (DMSO-d₆, 400 MHz): Urea protons can be broad and their chemical shifts are solvent-dependent. Expect two distinct N-H signals, one for the benzylic N-H (likely a triplet) and one for the phenyl N-H (a singlet). The benzylic -CH₂- protons will appear as a doublet. The aromatic protons will show signals for both the monosubstituted and meta-disubstituted rings.

    • Mass Spectrometry (ESI+): Expect the [M+H]⁺ ion at m/z = 285.12.

Data Summary & Troubleshooting

Derivative ProductStrategyMol. WeightExpected [M+H]⁺ (m/z)Key ¹H NMR Signals (CDCl₃)
Methyl 3-(acetamidomethyl)benzoateN-Acylation207.23208.10~2.0 ppm (s, 3H, -COCH₃), ~4.4 ppm (d, 2H, -CH₂N-)
Methyl 3-((phenylsulfonamido)methyl)benzoateN-Sulfonylation305.35306.08~4.2 ppm (d, 2H, -CH₂N-), ~5.2 ppm (t, 1H, -NHSO₂-)
Methyl 3-((benzylamino)methyl)benzoateReductive Amination255.31256.13~3.8 ppm (s, 2H, Ar-CH₂-), ~3.85 ppm (s, 2H, Ph-CH₂-)
Methyl 3-(((phenylcarbamoyl)amino)methyl)benzoateUrea Formation284.31285.12Two distinct N-H signals, ~4.3 ppm (d, 2H, -CH₂N-) (in DMSO-d₆)

Common Troubleshooting:

  • Low Yield / Incomplete Reaction: Ensure reagents are pure and solvents are anhydrous. For sluggish reactions, gentle heating (40-50°C) may be applied, but monitor for potential ester hydrolysis by TLC.

  • Ester Hydrolysis: This is indicated by the appearance of a more polar spot on TLC (the carboxylic acid) and can be confirmed by LC-MS. Avoid strong bases (e.g., NaOH, KOH) and prolonged heating. Triethylamine is generally safe for transient use at room temperature.[2] Reductive amination with NaBH(OAc)₃ is well-known to be compatible with esters.[5]

  • Purification Difficulties: If the product and starting material have similar polarity, careful optimization of the solvent system for column chromatography is required. For basic products (e.g., from reductive amination), a small amount of triethylamine (0.1-1%) can be added to the eluent to prevent streaking on the silica column.

Conclusion

This compound is a highly valuable and adaptable building block for chemical synthesis. The derivatization strategies outlined in this guide—N-acylation, N-sulfonylation, reductive amination, and urea formation—provide reliable and efficient pathways to a wide range of functionalized molecules. By understanding the core reactivity of the starting material and employing the detailed, self-validating protocols provided, researchers can effectively leverage this scaffold to accelerate their discovery and development programs.

References

  • PrepChem. Synthesis of N-benzyl acetamide. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Scientific Reports.
  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface.
  • Role of Aryl Urea Containing Compounds in Medicinal Chemistry. (2015). Hilaris Publisher.
  • Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2021). Pharmaceuticals.
  • Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. (2014).
  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017). [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2003). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201–216). American Chemical Society.
  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

Sources

Application Note & Protocols: Methyl 3-(aminomethyl)benzoate as a Rigid Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Rigid Linkers in Bioconjugate Design

In the architecture of complex bioconjugates, such as antibody-drug conjugates (ADCs), the linker is not merely a passive connector but a critical component that dictates the stability, efficacy, and pharmacokinetic properties of the final molecule.[1][2][3] While flexible linkers like polyethylene glycol (PEG) are employed to enhance solubility and provide steric freedom, rigid linkers serve a distinct and equally important purpose.[4][5][6] They provide a fixed spatial separation between the conjugated moieties, which is crucial for applications requiring precise positioning to avoid steric hindrance and maintain the independent function of each component.[4][6][7]

Methyl 3-(aminomethyl)benzoate is an exemplary rigid linker. Its benzene ring core imposes a defined, inflexible distance between its two functional groups. This structural rigidity is advantageous in scenarios where maintaining the distance between a targeting antibody and a cytotoxic payload is critical for therapeutic efficacy.[7][8] This guide provides a comprehensive overview of the properties, reaction mechanisms, and detailed protocols for utilizing this compound in bioconjugation workflows.

Physicochemical Properties and Handling

Understanding the fundamental properties of this compound is essential for its effective use. The molecule possesses two key functional groups for conjugation: a primary amine (-NH₂) and a methyl ester (-COOCH₃). The primary amine serves as a nucleophile for reactions with electrophiles, while the methyl ester can be hydrolyzed to a carboxylic acid, which can then be activated for reaction with nucleophiles.

Table 1: Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₁NO₂PubChem[9]
Molecular Weight 165.19 g/mol PubChem[9]
Appearance Colorless to pale yellow liquidChemicalBook[10]
Key Functional Groups Primary Amine, Methyl EsterN/A
Storage (Hydrochloride Salt) Inert atmosphere, 2-8°CSigma-Aldrich[11]

Note: The linker is often supplied as a hydrochloride salt (C₉H₁₂ClNO₂) to improve stability and handling.[11][12][13] The protocols described herein are applicable to both the free base and the salt, though pH adjustments will be necessary when starting with the salt form.

Core Conjugation Strategy: A Two-Stage Approach

A common and controlled strategy for using this compound involves a two-stage process. This approach minimizes self-polymerization and allows for purification of the activated linker before its introduction to the target biomolecule.

  • Stage 1: Hydrolysis & Activation. The methyl ester is first hydrolyzed under basic conditions to yield the corresponding carboxylic acid, 3-(aminomethyl)benzoic acid.[14][15][16] This carboxyl group is then activated, typically using carbodiimide chemistry with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[17][18][19][20]

  • Stage 2: Conjugation. The resulting NHS-activated linker, which is now highly reactive towards primary amines, is then conjugated to the target biomolecule (e.g., an antibody) to form a stable amide bond.

This workflow is visualized in the diagram below.

G cluster_0 Stage 1: Linker Preparation cluster_1 Stage 2: Bioconjugation Linker_Start This compound Hydrolysis 1. Base Hydrolysis (e.g., NaOH) Linker_Start->Hydrolysis -COOCH₃ → -COOH Carboxylic_Acid 3-(aminomethyl)benzoic acid Hydrolysis->Carboxylic_Acid Activation 2. Activation (EDC, Sulfo-NHS) Carboxylic_Acid->Activation Activated_Linker NHS-activated Linker Activation->Activated_Linker Conjugation 3. Amine Coupling (pH 7.2-8.5) Activated_Linker->Conjugation Biomolecule Biomolecule (e.g., Antibody with Lysine -NH₂) Biomolecule->Conjugation Final_Conjugate Final Bioconjugate Conjugation->Final_Conjugate

Caption: Two-stage conjugation workflow using the linker.

Detailed Experimental Protocols

Scientist's Note: These protocols provide a general framework. Optimization of molar ratios, reaction times, and buffer conditions is critical for each specific application to achieve the desired drug-to-antibody ratio (DAR) and minimize side reactions.[2]

Protocol 1: Hydrolysis of Methyl Ester to Carboxylic Acid

This protocol converts the inactive methyl ester into a reactive carboxylic acid.

Rationale: The ester functional group is not reactive towards amines on a biomolecule. Basic hydrolysis, a saponification reaction, is a standard method to deprotect the carboxyl group, making it available for subsequent activation.[14][16]

Materials:

  • This compound hydrochloride

  • 1 M Sodium Hydroxide (NaOH)

  • 1 M Hydrochloric Acid (HCl)

  • Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Anhydrous solvent (e.g., Dioxane or THF) if solubility is an issue.

Procedure:

  • Dissolve this compound hydrochloride in water or a 1:1 mixture of water:dioxane to a final concentration of 100 mM.

  • Add 1.5 molar equivalents of 1 M NaOH.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Once the starting material is consumed, carefully neutralize the reaction mixture to pH ~7.0 by dropwise addition of 1 M HCl.

  • The resulting product, 3-(aminomethyl)benzoic acid, can be used directly in the next step or purified by crystallization or chromatography if necessary.

Protocol 2: EDC/Sulfo-NHS Activation and Conjugation to a Protein

This two-step protocol first activates the linker's carboxyl group and then couples it to primary amines (e.g., lysine residues) on a target protein.[18][20][21]

Rationale: EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis. The addition of Sulfo-NHS reacts with the intermediate to form a more stable, amine-reactive Sulfo-NHS ester, increasing the efficiency of the subsequent conjugation to the protein.[19]

Materials:

  • 3-(aminomethyl)benzoic acid solution (from Protocol 1)

  • Target Protein (e.g., Antibody at 5-10 mg/mL in PBS)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 1X PBS, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting Columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

Step A: Activation of the Linker

  • Dilute the 3-(aminomethyl)benzoic acid solution into ice-cold Activation Buffer. A 20-50 fold molar excess of linker to protein is a good starting point for optimization.

  • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.

  • Add Sulfo-NHS to the linker solution at a 1.2-fold molar excess relative to the linker.

  • Add EDC to the linker solution at a 1.2-fold molar excess relative to the linker.

  • Incubate on ice or at room temperature for 15 minutes.

Step B: Conjugation to Protein

  • Immediately add the activated linker solution to the target protein in Coupling Buffer. Alternatively, perform a buffer exchange on the protein into the Coupling Buffer prior to the reaction.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM and incubate for 15 minutes. This will hydrolyze any remaining active esters.

  • Purify the resulting bioconjugate from excess linker and reaction byproducts using a desalting column or size-exclusion chromatography (SEC).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-(aminomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-(aminomethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering robust troubleshooting guides and FAQs to enhance your yield, purity, and overall success.

Overview of Synthetic Strategies

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis typically involves the reduction of a nitrogen-containing functional group at the benzylic position while preserving the methyl ester. The most common and industrially relevant precursor is methyl 3-cyanobenzoate, due to the atom-efficient conversion of the nitrile group to a primary amine.

The primary methods for this transformation are:

  • Catalytic Hydrogenation: An economical and scalable method utilizing hydrogen gas and a metal catalyst.[1] This is often the preferred industrial route.

  • Stoichiometric Chemical Reduction: Employs metal hydrides like Lithium Aluminum Hydride (LiAlH₄) or various borane reagents.[2] These methods are highly effective, especially on a laboratory scale, but generate stoichiometric waste.[3]

This guide will focus primarily on the catalytic hydrogenation of methyl 3-cyanobenzoate, as it presents the most common challenges regarding yield and selectivity.

cluster_start Starting Material cluster_reaction Core Transformation cluster_workup Isolation & Purification cluster_product Final Product Start Methyl 3-cyanobenzoate Reaction Reduction of Nitrile Start->Reaction H₂, Catalyst or LiAlH₄, etc. Workup Catalyst Filtration Aqueous Work-up Reaction->Workup Purification Distillation or Crystallization Workup->Purification Product This compound Purification->Product start Low Yield Observed d1 Is Starting Material Consumed? (TLC/GC) start->d1 d2 Are Byproducts Detected? d1->d2 Yes s1 Increase H₂ Pressure, Temp, or Time d1->s1 No d3 Is pH of Aqueous Phase > 9 during Extraction? d2->d3 No s3 See Q2 on Byproduct Formation d2->s3 Yes s4 Adjust pH to 10-11. Perform Multiple Extractions. d3->s4 No s5 Product Lost During Work-up d3->s5 Yes s2 Check Catalyst Activity. Use Fresh Catalyst. s1->s2 Nitrile R-C≡N Imine [R-CH=NH] Imine Intermediate Nitrile->Imine + H₂/Catalyst PrimaryAmine R-CH₂NH₂ (Desired Product) Imine->PrimaryAmine + H₂/Catalyst (Fast, Desired) SecondaryAmine (R-CH₂)₂NH (Byproduct) Imine->SecondaryAmine + R-CH₂NH₂ (Slow, Undesired) - NH₃ + H₂/Catalyst

Sources

Troubleshooting guide for the purification of Methyl 3-(aminomethyl)benzoate.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of Methyl 3-(aminomethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful purification of this versatile compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience.

Troubleshooting Guide: Question & Answer Format

This section addresses specific issues that may arise during the purification of this compound.

Question 1: My final product has a low melting point and appears oily or discolored. What are the likely impurities?

Answer: A low melting point and undesirable appearance often indicate the presence of residual starting materials, byproducts, or degradation products. The most common impurities include:

  • Unreacted Starting Materials: Depending on the synthetic route, this could include 3-(aminomethyl)benzoic acid or methyl 3-(chloromethyl)benzoate.

  • Hydrolysis Product: The ester group of this compound can hydrolyze to form 3-(aminomethyl)benzoic acid, especially in the presence of water and acid or base catalysts.[1][2][3]

  • Oxidation Products: The primary amine of the aminomethyl group is susceptible to oxidation, which can lead to a variety of colored impurities.[4][5][6] This is often exacerbated by exposure to air and light over time.

  • Solvent Residues: Incomplete removal of solvents used during the reaction or purification can lead to a lower melting point.

To identify the specific impurity, we recommend using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Question 2: I am seeing poor recovery of my product after column chromatography. What are the potential causes and how can I improve the yield?

Answer: Poor recovery from column chromatography can be frustrating. Here are several factors to consider and optimize:

  • Incorrect Stationary Phase: For a basic compound like this compound, using standard silica gel can lead to strong adsorption and streaking, resulting in low recovery. It is often beneficial to use a stationary phase that has been deactivated, for example, by adding a small amount of a volatile amine like triethylamine to the eluent (e.g., 0.1-1%).

  • Inappropriate Eluent System: The polarity of the eluent is critical. If the eluent is not polar enough, the product will not move from the baseline. If it is too polar, the product will elute too quickly with impurities. A systematic approach to developing an eluent system using TLC is recommended. Start with a non-polar solvent like hexane and gradually increase the polarity with a more polar solvent like ethyl acetate.

  • Sample Loading: Overloading the column can lead to poor separation and co-elution of the product with impurities. Ensure the amount of crude product is appropriate for the size of the column.

  • Compound Instability on Silica: As mentioned, the basicity of the amine can cause issues on silica. If problems persist, consider switching to a different stationary phase like alumina (neutral or basic) or using reverse-phase chromatography.

Question 3: My product seems to be degrading during purification or storage. How can I minimize this?

Answer: this compound is susceptible to both hydrolysis and oxidation.[7] To ensure its stability:

  • pH Control: Avoid strongly acidic or basic conditions during workup and purification, as these can catalyze the hydrolysis of the methyl ester.[1][2][3] A neutral pH is generally preferred.

  • Inert Atmosphere: The aminomethyl group can be sensitive to air oxidation.[4][5][6] Whenever possible, perform purification steps and store the final product under an inert atmosphere, such as nitrogen or argon.

  • Light Protection: Aromatic amines can be light-sensitive. Store the compound in an amber vial or a container protected from light.

  • Low Temperature Storage: For long-term storage, keep the purified compound in a cool, dark place, ideally in a refrigerator or freezer.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying this compound?

A1: The choice of purification method depends on the nature and quantity of impurities. For small-scale purification, column chromatography on silica gel (with a deactivated mobile phase) or alumina is often effective. For larger quantities or to remove acidic or basic impurities, an acid-base extraction can be very efficient. Recrystallization is a good option if a suitable solvent system can be found and the crude product is relatively pure.

Q2: How do I perform an effective acid-base extraction for this compound?

A2: An acid-base extraction leverages the basicity of the amino group. A detailed protocol is provided in the "Experimental Protocols" section below. The general principle involves dissolving the crude product in an organic solvent, extracting with an acidic aqueous solution to protonate the amine and move it to the aqueous layer, washing the aqueous layer to remove neutral impurities, and then basifying the aqueous layer to deprotonate the amine and extract it back into an organic solvent.

Q3: What are the key differences between purifying the free base and the hydrochloride salt of this compound?

A3: The free base is a liquid or low-melting solid and is soluble in many organic solvents.[10] The hydrochloride salt is typically a white to off-white solid with a higher melting point and is more soluble in polar solvents like water and alcohols.[11][12] The purification method will differ accordingly. The hydrochloride salt is often easier to handle and purify by recrystallization due to its crystalline nature. The free base is more amenable to column chromatography.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate this compound from neutral and acidic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid. The basic this compound will be protonated and move into the aqueous layer. Repeat the extraction 2-3 times.

  • Wash: Combine the aqueous layers and wash with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 1M sodium hydroxide or a saturated sodium bicarbonate solution, until the pH is basic (pH > 9). This will deprotonate the amine.

  • Back Extraction: Extract the basified aqueous layer with fresh organic solvent (e.g., dichloromethane or ethyl acetate). The neutral this compound will move back into the organic layer. Repeat the extraction 2-3 times.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for removing impurities with different polarities.

  • Stationary Phase and Eluent Selection: Using TLC, determine a suitable eluent system. A common starting point is a mixture of hexane and ethyl acetate. If the compound streaks, add 0.5% triethylamine to the eluent mixture.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Start: Impure this compound issue Identify the Issue start->issue low_purity Low Purity / Oily Product issue->low_purity Appearance poor_recovery Poor Recovery issue->poor_recovery Yield degradation Product Degradation issue->degradation Stability check_impurities Analyze Impurities (TLC, NMR, HPLC) low_purity->check_impurities check_method Review Purification Method poor_recovery->check_method check_conditions Review Handling & Storage degradation->check_conditions hydrolysis Hydrolysis Product Detected? (3-(aminomethyl)benzoic acid) check_impurities->hydrolysis oxidation Oxidation Products Detected? (Colored Impurities) check_impurities->oxidation starting_material Residual Starting Material? check_impurities->starting_material hydrolysis->oxidation No solution_hydrolysis Solution: - Use Acid-Base Extraction - Avoid H2O and extreme pH hydrolysis->solution_hydrolysis Yes oxidation->starting_material No solution_oxidation Solution: - Use Inert Atmosphere - Protect from Light oxidation->solution_oxidation Yes solution_starting_material Solution: - Optimize Column Chromatography - Recrystallize starting_material->solution_starting_material Yes column_chrom Column Chromatography Issue? check_method->column_chrom extraction Extraction Issue? check_method->extraction column_chrom->extraction No solution_column Solution: - Deactivate Silica (add Et3N) - Optimize Eluent - Use Alumina column_chrom->solution_column Yes solution_extraction Solution: - Ensure complete pH change - Sufficient extractions extraction->solution_extraction Yes ph_issue Extreme pH Used? check_conditions->ph_issue air_light Exposure to Air/Light? check_conditions->air_light ph_issue->air_light No solution_ph Solution: - Maintain Neutral pH during workup ph_issue->solution_ph Yes solution_air_light Solution: - Store under Inert Gas - Use Amber Vials air_light->solution_air_light Yes end Purified Product solution_hydrolysis->end solution_oxidation->end solution_starting_material->end solution_column->end solution_extraction->end solution_ph->end solution_air_light->end

Caption: Troubleshooting workflow for the purification of this compound.

References

  • Massey, V. (2000). Oxidation of Amines by Flavoproteins. Biochemical Society Transactions, 28(4), 283-285. Retrieved from [Link]

  • Arctom Scientific. (n.d.). This compound | 93071-65-9. Retrieved from [Link]

  • Al-Niaman, K. Z., & Al-Juboori, M. A. (2021). Unveiling the chemical kinetics of aminomethanol (NH2CH2OH): insights into O H and O2 photo-oxidation reactions and formamide dominance. Frontiers in Chemistry, 9, 707634. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Green Chemistry. Retrieved from [Link]

  • ThinkIR. (n.d.). The oxidation of amino alcohols. Retrieved from [Link]

  • Google Patents. (n.d.). CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.
  • Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
  • Chemistry LibreTexts. (2021). 23.11: Oxidation of Amines. Retrieved from [Link]

  • Alemán, P. A., Boix, C., & Poliakoff, M. (1999). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 1, 65-68. Retrieved from [Link]

  • Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

  • Quora. (2021). Can methyl benzoate be hydrolyzed?. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Patsnap. (n.d.). Methyl 3-(cyanomethyl)benzoate synthetic method. Retrieved from [Link]

  • PubChem. (n.d.). This compound Hydrochloride. Retrieved from [Link]

  • YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Methyl benzoate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Retrieved from [Link]

  • Wikipedia. (n.d.). Citric acid cycle. Retrieved from [Link]

  • YouTube. (2020). EAS Nitration Experiment & Recrystallization. Retrieved from [Link]

  • Molbase. (n.d.). This compound HYDROCHLORIDE | CAS 17841-68-8. Retrieved from [Link]

  • Google Patents. (n.d.). CN101891649B - Novel 3-cyano methyl benzoate preparing method.
  • Amerigo Scientific. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). CN104592027A - Method for preparing methyl benzoate.

Sources

Technical Support Center: Optimizing Coupling Reactions with Methyl 3-(aminomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've designed this technical guide to move beyond simple protocols. Our goal is to empower you with the underlying principles for optimizing and troubleshooting coupling reactions involving Methyl 3-(aminomethyl)benzoate. This versatile building block, with its primary benzylic amine and methyl ester functionalities, is a staple in medicinal chemistry, but its successful application hinges on a nuanced understanding of reaction conditions.

This guide is structured as a dynamic resource, addressing the common hurdles and questions that arise in the lab.

Troubleshooting Guide: From Low Yields to Complex Purifications

This section addresses specific, practical problems encountered during coupling reactions. We will dissect the root causes and provide actionable, field-proven solutions.

Problem 1: Low Yield in Amide Coupling with a Carboxylic Acid

You've attempted to form an amide bond between this compound and your carboxylic acid of interest, but the yield is disappointingly low, or the reaction has stalled.

Root Cause Analysis

Low conversion in amide coupling is rarely due to a single factor. It's often an interplay between inefficient activation, premature hydrolysis of reactive intermediates, or undesirable side reactions.

  • Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted into a highly electrophilic species to be readily attacked by the amine. If the coupling reagent is suboptimal or used incorrectly, this activation step is the primary point of failure.

  • Hydrolysis of Activated Species: The activated intermediate (e.g., an O-acylisourea ester from EDC) is highly susceptible to hydrolysis by trace amounts of water in your solvent or on your glassware. This reverts the activated acid back to its unreactive carboxylate form.

  • Poor Nucleophilicity/Basicity: While the primary amine of this compound is a reasonably good nucleophile, its effective concentration can be lowered if it is protonated. A suitable non-nucleophilic base is crucial to scavenge acidic byproducts and maintain the amine in its free, reactive state.[1]

  • Self-Coupling/Polymerization: If your carboxylic acid partner also contains an amine, or if you are performing a self-condensation, controlling the order of addition is critical to prevent oligomerization.[1]

Strategic Solutions & Optimization

The choice of coupling reagent is the most critical parameter. Modern uronium/aminium or phosphonium-based reagents are often more efficient than classic carbodiimides for challenging substrates, as they generate more stable and reactive activated esters.[1][2]

Coupling Reagent Mechanism/Class Advantages Considerations Typical Equivalents
HATU Uronium/AminiumVery fast reaction times, high yields, low racemization. Effective for hindered substrates.[1][2]Higher cost. Byproducts can sometimes complicate purification.1.1 - 1.2
EDC / HOBt Carbodiimide / AdditiveCost-effective, robust, water-soluble urea byproduct is easily removed.[1][3]Slower than HATU. Can be less effective for sterically demanding partners.1.2 - 1.5
PyBOP PhosphoniumGenerates a stable activated ester, minimizing side reactions.[1]Byproducts can be challenging to remove.1.1 - 1.5

A non-nucleophilic organic base is required to neutralize acidic byproducts and deprotonate the amine hydrochloride salt if used.[1] Diisopropylethylamine (DIPEA) is a superior choice to triethylamine (TEA) as its steric bulk prevents it from acting as a competing nucleophile.[1]

  • Stoichiometry: Use 2-3 equivalents of DIPEA. If starting with this compound hydrochloride, use 3-4 equivalents.

To prevent unwanted side reactions and ensure the activated species is ready for the amine, pre-activation is a powerful technique.

  • Procedure: Dissolve the carboxylic acid, coupling reagent (e.g., HATU), and base (DIPEA) in an anhydrous solvent like DMF. Stir this mixture at 0 °C to room temperature for 15-30 minutes before the dropwise addition of this compound.[1]

Moisture is the enemy of efficient amide coupling.

  • Best Practices: Use anhydrous solvents (e.g., DMF, DCM) from a sealed bottle or dried over molecular sieves. Flame-dry your glassware under vacuum and cool it under an inert atmosphere (Nitrogen or Argon).[1]

Experimental Protocol: Optimized Amide Coupling via HATU
  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

  • Cool the mixture to 0 °C using an ice bath.

  • Add DIPEA (2.5 eq) dropwise and stir the mixture for 15 minutes for pre-activation.

  • In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.

  • Slowly add the amine solution to the activated carboxylic acid mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.[4]

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Workflow: Amide Coupling

G start Low Yield in Amide Coupling check_reagents Check Reagent Quality & Stoichiometry (Coupling agent, Base, Amine) start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_activation Is Activation Inefficient? check_conditions->check_activation check_moisture Is Moisture Present? check_conditions->check_moisture check_base Is Base Correct? check_conditions->check_base solution_reagent Switch to Stronger Reagent (e.g., HATU). Increase equivalents (1.1-1.2 eq). check_activation->solution_reagent solution_preactivate Implement Pre-activation Protocol (15-30 min before amine addition). check_activation->solution_preactivate solution_anhydrous Use Anhydrous Solvents. Flame-dry glassware. check_moisture->solution_anhydrous solution_base Use DIPEA (2-3 eq). Avoid TEA. check_base->solution_base

Caption: Workflow for diagnosing low-yield amide coupling reactions.

Problem 2: Low Yield or No Reaction in Palladium-Catalyzed C-N Cross-Coupling

Attempting a Buchwald-Hartwig amination between an aryl halide/triflate and this compound results in recovered starting materials or a complex mixture of side products.

Root Cause Analysis

Palladium-catalyzed C-N coupling reactions are highly sensitive systems. Failure typically points to issues with the catalyst's activity, which can be compromised by oxygen, inappropriate ligand/base choice, or substrate-specific challenges.

  • Catalyst Oxidation: The active Pd(0) species is readily oxidized by atmospheric oxygen, rendering it inactive. This is one of the most common modes of failure.[5]

  • Improper Ligand Choice: The ligand is not just a spectator; it dictates the catalyst's stability and reactivity. For C-N coupling, particularly with primary amines, bulky, electron-rich phosphine ligands are essential to promote the key steps of oxidative addition and reductive elimination.[6][7]

  • Incompatible Base: The base's role is to generate the amine anion for the coupling. However, a base that is too strong or too weak can be detrimental. Strong bases can degrade sensitive substrates, while weak bases may not facilitate the reaction efficiently.[8]

  • Steric Hindrance: While the primary amine in our substrate is not exceptionally bulky, coupling it to a sterically hindered aryl halide (e.g., one with ortho-substituents) can significantly slow down the reaction.[6][9]

Strategic Solutions & Optimization

This cannot be overstated. The entire reaction setup must be under an inert atmosphere.

  • Best Practices: Use Schlenk line techniques or a glovebox. Solvents must be thoroughly degassed by sparging with argon or nitrogen for at least 30 minutes or by using several freeze-pump-thaw cycles.[5]

Modern catalyst systems, often employing biarylphosphine ligands, have revolutionized C-N coupling.

  • Recommended Ligands: For primary amines, ligands like BrettPhos or XPhos are excellent starting points.[6] They possess the required bulk and electron-donating properties to facilitate the catalytic cycle.

  • Pre-catalysts: Using air-stable Pd pre-catalysts (e.g., XPhos Pd G3/G4) can simplify setup and improve reproducibility.

The choice of base depends on the specific substrates.

  • Common Bases: Sodium tert-butoxide (NaOtBu) is a strong, effective base for many systems. For more sensitive substrates where a strong base might cause decomposition, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred.[5][8]

General Protocol: Pd-Catalyzed C-N Coupling
  • To a flame-dried Schlenk flask, add the aryl halide (1.0 eq), the palladium pre-catalyst (e.g., XPhos Pd G4, 1-2 mol%), the phosphine ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.5 eq).

  • Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.

  • Under a positive pressure of argon, add this compound (1.2 eq).

  • Add the degassed solvent (e.g., toluene or dioxane, 0.1-0.5 M) via syringe.

  • Heat the reaction mixture (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction by LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify by flash column chromatography.

Catalytic Cycle: Buchwald-Hartwig Amination

G Pd0 Pd(0)L2 OA_Complex Ar-Pd(II)(L2)-X Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex Ar-Pd(II)(L2)-NHR' OA_Complex->Amine_Complex Ligand Exchange (R'NH2, Base) Amine_Complex->Pd0 Reductive Elimination Product_Complex Ar-NHR' Amine_Complex->Product_Complex

Caption: Simplified catalytic cycle for Buchwald-Hartwig C-N coupling.

Frequently Asked Questions (FAQs)

Q1: My starting material is this compound hydrochloride. How does this affect my reaction setup? A1: The hydrochloride salt means the amine is protonated and non-nucleophilic. To use it in a reaction, you must add one extra equivalent of a non-nucleophilic base to neutralize the HCl and liberate the free amine.[10] For amide couplings, if the protocol calls for 2.5 equivalents of DIPEA, you should use 3.5 equivalents. For C-N couplings, ensure your base stoichiometry accounts for this extra acid equivalent.

Q2: Is the methyl ester group stable under typical coupling conditions? A2: Under most amide and palladium-catalyzed coupling conditions using organic bases (DIPEA, TEA) or moderate inorganic bases (K₂CO₃, K₃PO₄), the methyl ester is generally stable. However, it is susceptible to saponification (hydrolysis) under strongly basic aqueous conditions (e.g., with NaOH or LiOH) or with prolonged heating in the presence of water and a strong base.[11] If you observe ester cleavage, consider using a milder base or ensuring strictly anhydrous conditions.

Q3: How can I best monitor the progress of my reaction? A3: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.[4][5]

  • TLC: Provides a quick, visual assessment of the consumption of starting materials and the formation of a new, typically more polar (for amide coupling) or less polar (for C-N coupling) product spot.

  • LC-MS: Gives unambiguous confirmation of product formation by providing the mass of the desired compound. It is the gold standard for monitoring complex reactions.[12]

Q4: I am seeing significant amounts of a homocoupled biaryl product in my C-N coupling reaction. What causes this and how can I prevent it? A4: Homocoupling of the aryl halide partner can occur as a side reaction in palladium catalysis. This is often exacerbated by the presence of oxygen or if the reductive elimination step to form the C-N bond is slow. To minimize this, ensure your reaction is rigorously deoxygenated. Sometimes, switching to a different ligand that accelerates the reductive elimination step can also suppress this side reaction.

Q5: What are the best practices for purifying the final product? A5: Purification strategy depends on the reaction type.

  • Amide Coupling: The byproducts from reagents like HATU or EDC/HOBt are often water-soluble or can be removed with an acidic wash (for basic byproducts) or a basic wash (for acidic byproducts like HOBt).[4][10] Subsequent flash column chromatography on silica gel is usually effective.

  • C-N Coupling: After filtering off the palladium catalyst through Celite, standard aqueous workups followed by column chromatography are typically sufficient. If the product is basic, an acid-base extraction can be a powerful purification tool.[13]

References

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis . Journal of the American Chemical Society. [Link]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines . PMC - NIH. [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners . PMC - NIH. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds . RSC Publishing. [Link]

  • Amine coupling through EDC/NHS: a practical approach . PubMed. [Link]

  • How can I solve my problem with Suzuki coupling? . ResearchGate. [Link]

  • Analytical Methods . RSC Publishing - The Royal Society of Chemistry. [Link]

  • Nitration of methyl benzoate | Resource . RSC Education - The Royal Society of Chemistry. [Link]

  • benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester - Organic Syntheses Procedure . Organic Syntheses. [Link]

Sources

How to prevent the formation of dimers during reactions.

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for troubleshooting and preventing dimer formation in chemical and biological reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, scientifically-grounded solutions to common dimerization issues encountered in the lab.

Understanding Dimer Formation: The "Why" Behind the Problem

Dimerization is the process where two identical or similar molecules, known as monomers, join together to form a single entity called a dimer.[1][2] This can occur through strong covalent bonds or weaker non-covalent interactions like hydrogen bonds and van der Waals forces.[1][3][4] While dimerization is a crucial process in many biological functions, such as the formation of functional proteins and signal transduction, unintended dimer formation can be a significant source of byproducts, leading to reduced yield of the desired product, purification challenges, and potentially misleading experimental results.[1][5][6]

The propensity for dimer formation is influenced by several factors, including the intrinsic properties of the reacting molecules, their concentration, and the specific reaction conditions. Understanding the underlying mechanism of dimerization in your specific system is the first and most critical step in developing an effective prevention strategy.

Troubleshooting Guide & FAQs: Addressing Dimerization Head-On

This section is structured in a question-and-answer format to directly address common issues you may encounter during your experiments.

FAQ 1: I'm seeing a persistent, unexpected peak in my HPLC/LC-MS that corresponds to double the mass of my starting material. Is this a dimer?

Answer: It is highly likely that you are observing a dimer. The first step is to confirm its identity. You can often induce further dimerization by increasing the concentration of your starting material and re-analyzing. If the peak area of the suspected dimer increases proportionally, it strengthens the evidence.

To understand the nature of the dimer, consider the functional groups present in your monomer. Are there complementary reactive sites that could lead to covalent bond formation? For instance, molecules with both nucleophilic and electrophilic centers are prone to self-reaction. Alternatively, if your molecule has hydrogen bond donors and acceptors, it might be forming a non-covalent dimer.[1]

FAQ 2: My PCR reaction is showing a strong band at a very low molecular weight, even in my no-template control. What is causing this?

Answer: This is a classic sign of primer-dimer formation.[7] Primer-dimers are unintended amplification products that occur when primers anneal to each other instead of the target DNA sequence.[8] This is often due to complementarity between the primer sequences, especially at the 3' ends.[7][9]

Troubleshooting Steps:

  • Primer Design: The most effective way to prevent primer-dimers is through careful primer design.[7][8][10] Use primer design software to check for self-complementarity and complementarity between the forward and reverse primers.[10]

  • Optimize Annealing Temperature: A low annealing temperature can promote non-specific binding, including primer-dimerization.[7][10] Try increasing the annealing temperature in increments of 2-3°C.[11] A gradient PCR can be very effective in quickly identifying the optimal temperature.[7]

  • Reduce Primer Concentration: High primer concentrations can increase the likelihood of primer-dimer formation.[7][12] Titrate your primer concentration to find the lowest effective concentration.

  • Hot-Start PCR: Use a hot-start DNA polymerase. These enzymes are inactive at lower temperatures, preventing primer extension and dimer formation during the reaction setup.[8][10]

FAQ 3: During solid-phase peptide synthesis (SPPS), I'm observing significant byproduct formation, especially with sequences containing Asp, Cys, or Gly. Could this be dimerization or a related side reaction?

Answer: Yes, these residues are particularly prone to side reactions that can lead to byproducts, including dimers or cyclic impurities.

  • Aspartimide Formation: Aspartic acid (Asp) residues are notorious for forming aspartimide, a cyclic byproduct that can lead to chain termination or the formation of iso-aspartyl peptides. This is a major hurdle in SPPS.[13]

  • Cysteine Dimerization: The thiol group of cysteine (Cys) is readily oxidized to form a disulfide bond, leading to the dimerization of the peptide.[14][15]

  • Aggregation: Peptides with stretches of hydrophobic amino acids or those capable of forming intra-chain hydrogen bonds can aggregate, which is a form of non-covalent oligomerization that hinders synthesis.

Preventative Strategies in SPPS:

  • For Aspartimide Formation: The addition of small amounts of organic acids to the piperidine solution used for Fmoc deprotection can effectively suppress aspartimide formation.[13] Using dipeptides like Fmoc-Asp(OtBu)-(Dmb)Gly-OH can also prevent this side reaction.

  • For Cysteine Dimerization: Maintain reducing conditions throughout the synthesis and purification process.[14] The use of protecting groups for the cysteine side chain is crucial.

  • To Prevent Aggregation: Incorporate secondary amino acid surrogates, which disrupt the formation of secondary structures that lead to aggregation.

Preventative Strategies: A Proactive Approach

Beyond troubleshooting specific issues, a proactive approach to experimental design can significantly minimize the risk of dimer formation.

Optimization of Reaction Conditions

The kinetics of dimerization are highly dependent on reaction conditions. By carefully controlling these parameters, you can shift the equilibrium away from dimer formation.

ParameterEffect on DimerizationRecommended Action
Concentration Higher concentrations generally increase the rate of dimerization.[16][17][18]Use the lowest practical concentration of reactants. For bimolecular reactions, consider adding one reactant slowly to a solution of the other.[19]
Temperature Can have a complex effect. Higher temperatures can sometimes favor the monomeric state by overcoming weak non-covalent interactions.[4]Empirically determine the optimal temperature for your reaction that maximizes the yield of the desired product while minimizing dimer formation.
pH and Buffer The charge state of molecules can influence their propensity to dimerize.Optimize the buffer composition and pH to maintain the desired charge state of your reactants.[14]
Stirring/Agitation In some cases, vigorous stirring can promote aggregation.Use gentle and consistent mixing.
The Strategic Use of Protecting Groups

Protecting groups are essential tools in organic synthesis to temporarily block reactive functional groups and prevent unwanted side reactions, including dimerization.[20][21][22]

  • Principle: By masking a reactive functional group, you prevent it from participating in a dimerization reaction.[20][23] The choice of protecting group is critical and must be "orthogonal," meaning it can be removed under conditions that do not affect other parts of the molecule.[22][24]

  • Workflow for Using Protecting Groups to Prevent Dimerization:

    G Start Monomer with Reactive Groups A & B Protect Protect Group A (e.g., with a silyl ether) Start->Protect Add Protecting Agent React Perform Desired Reaction at Group B Protect->React Dimerization Prevented Deprotect Deprotect Group A React->Deprotect Reaction Complete End Desired Product (No Dimer) Deprotect->End Final Product

    Workflow for using protecting groups to prevent dimerization.
Additives and Modifying Agents

In some cases, the addition of specific agents to the reaction mixture can inhibit dimerization.

  • Reducing Agents: For molecules prone to disulfide bond formation (e.g., proteins with free cysteines), maintaining a reducing environment with agents like dithiothreitol (DTT) or β-mercaptoethanol is crucial.[14]

  • Detergents: For proteins that dimerize due to exposed hydrophobic patches, adding a mild detergent can help to solubilize the protein and prevent aggregation.[14]

  • Molecular Glues: In the context of protein chemistry, "molecular glues" are small molecules that can induce dimerization.[25] While this might seem counterintuitive, understanding these mechanisms can provide insights into preventing unwanted dimerization.

Computational Modeling and Simulation

For complex systems, particularly in drug development and protein engineering, computational approaches can be invaluable for predicting and understanding dimerization.[26][27]

  • Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of molecules over time, providing insights into the pathways and energetics of dimer formation.[12][28]

  • Protein-Protein Docking: These computational methods can predict the most likely conformations of a protein dimer, helping to identify the key residues involved in the interaction.[26][29] This information can then be used to design mutations that disrupt the dimer interface.

Conclusion

The formation of dimers is a multifaceted challenge that requires a systematic and knowledge-based approach to overcome. By understanding the underlying chemical or biological principles driving dimerization in your specific system, you can select the most appropriate preventative strategies. This guide provides a framework for troubleshooting common dimerization issues and implementing proactive measures to ensure the success of your experiments.

References

  • Genetic Education. (2023, July 5). PCR Troubleshooting 103: How to Address Primer-Dimers. [Link]

  • Filizola, M., & Weinstein, H. (2014). Computational approaches for modeling GPCR dimerization. Current Pharmaceutical Biotechnology, 15(10), 996-1006. [Link]

  • Zhou, H. X. (2008). Confinement effects on the kinetics and thermodynamics of protein dimerization. Proceedings of the National Academy of Sciences, 105(44), 16933-16938. [Link]

  • Hwang, W., Zhang, S., Kamm, R. D., & Karplus, M. (2004). Molecular Dynamics Simulation of Amyloid β Dimer Formation. Biophysical Journal, 87(6), 3845-3858. [Link]

  • Stansfeld, P. J., & Sansom, M. S. P. (2011). Molecular Dynamics Simulations of the Dimerization of Transmembrane α-Helices. Accounts of Chemical Research, 44(2), 116-124. [Link]

  • Vader, D. L., et al. (2018). Rate of Dimer Formation in Stable Colloidal Solutions Quantified Using an Attractive Interparticle Force. Langmuir, 34(33), 9679-9686. [Link]

  • ResearchGate. (2019, January 10). How to study protein dimer formation by using molecular dynamics simulation (GROMACS)?. [Link]

  • Mount Sinai Scholars Portal. (2014). Computational approaches for modeling GPCR dimerization. [Link]

  • Wikipedia. Dimerization. [Link]

  • ResearchGate. (2025, October 20). What strategies can prevent dimer formation during protein purification?. [Link]

  • Study.com. Dimer | Definition, Types & Examples. [Link]

  • Coin, I., Dölling, R., & Beyermann, M. (2007). Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis. Journal of Peptide Science, 13(12), 749-755. [Link]

  • Kumar, S., et al. (2019). Effect of Protein Cryoconcentration and Processing Conditions on Kinetics of Dimer Formation for a Monoclonal Antibody: A Case Study on Bioprocessing. Biotechnology Progress, 35(4), e2836. [Link]

  • Genemod. (2024, January 23). PCR Optimization: Strategies To Minimize Primer Dimer. [Link]

  • MDPI. (2023, November 26). A Kinetic Transition Network Model Reveals the Diversity of Protein Dimer Formation Mechanisms. [Link]

  • Taylor & Francis. Dimerization – Knowledge and References. [Link]

  • PNAS. (2004). Kinetic control of dimer structure formation in amyloid fibrillogenesis. [Link]

  • ACS Publications. (2022, January 7). Exploration of the Mechanism of the Dimerization of Hydroxymethylsilanetriol Using Electronic Structure Methods. [Link]

  • Britannica. Dimer | chemistry. [Link]

  • Applied Biosystems. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • ResearchGate. (2013, October 11). How could we prevent dimerization of thienopyrimidinone in basic conditions?. [Link]

  • Google P
  • Wikipedia. Protecting group. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]

  • Faisal, F. A., & Hussain, T. (2024). GPCR dimerization: Drug discovery aspects and targets in renin-angiotensin systems. FASEB BioAdvances, 6(1), e1486. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • MDPI. (2021, April 17). Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules. [Link]

  • American Society for Microbiology. (2012). Effects of Dimerization on the Structure and Biological Activity of Antimicrobial Peptide Ctx-Ha. [Link]

  • The FASEB Journal. GPCR dimerization: Drug discovery aspects and targets in renin‐angiotensin systems. [Link]

  • WesTech Engineering. Strategies for Reducing Disinfection Byproducts. [Link]

  • Frontiers in Chemistry. (2022). Molecular Approaches to Protein Dimerization: Opportunities for Supramolecular Chemistry. [Link]

  • Google Patents.
  • Water Quality Products. (2014, May 23). Disinfection Byproducts Treatment Options And Challenges For Public Water Suppliers. [Link]

  • Proceedings of the National Academy of Sciences. (1970). Inhibition of Pyrimidine Dimer Formation in DNA by Cationic Molecules: Role of Energy Transfer. [Link]

  • ResearchGate. (2025, August 6). Disinfection by-product formation and mitigation strategies in point-of-use chlorination of turbid and non-turbid waters in western Kenya. [Link]

  • MDPI. Towards Zero-Waste Valorization of African Catfish By-Products Through Integrated Biotechnological Processing and Life Cycle Assessment. [Link]

  • United States Environmental Protection Agency. (1999, August). Microbial and Disinfection Byproduct Rules Simultaneous Compliance Guidance Manual. [Link]

Sources

Stability issues and proper storage of Methyl 3-(aminomethyl)benzoate.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for Methyl 3-(aminomethyl)benzoate. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and provide practical guidance for the proper storage and handling of this reagent. By understanding the chemical vulnerabilities of this compound, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound are the hydrolysis of the methyl ester and the oxidation of the primary aminomethyl group. These degradation pathways are primarily influenced by storage conditions such as temperature, moisture, air, and light exposure, as well as the pH of solutions.[1]

Q2: What is the recommended way to store neat this compound?

A2: To maintain its integrity, this compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen).[2] For long-term storage, it is recommended to keep it in a freezer at -20°C.[2] The container should be tightly sealed to prevent exposure to moisture and air.

Q3: How should I prepare and store stock solutions of this compound?

A3: Stock solutions should be prepared using high-purity, anhydrous solvents. For optimal stability, it is advisable to prepare fresh solutions before use. If short-term storage is necessary, store the solution in a tightly sealed vial with a PTFE-lined cap at 2-8°C and protected from light.[1] For longer-term storage of solutions, freezing at -20°C or -80°C may be considered, but it is crucial to use a solvent with a low freezing point and to minimize freeze-thaw cycles.

Q4: Can the hydrochloride salt form of this compound improve its stability?

A4: Yes, the hydrochloride salt form is generally more stable and less susceptible to oxidation than the free base.[3] The protonation of the amino group in the salt form reduces its nucleophilicity and susceptibility to oxidative degradation. However, proper storage conditions are still essential.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments and links them to the stability of this compound.

Observed Issue Potential Cause Troubleshooting Steps & Rationale
Inconsistent or lower-than-expected analytical results (e.g., in LC-MS or NMR) Degradation of the compound in solid form or in solution.1. Verify Storage Conditions: Ensure the neat compound is stored at the recommended temperature, under an inert atmosphere, and protected from light. Improper storage can lead to gradual degradation, reducing the purity of the starting material. 2. Prepare Fresh Solutions: Avoid using old stock solutions. Degradation can occur over time in solution, leading to a lower concentration of the active compound. 3. Check Solvent Quality: Use anhydrous, high-purity solvents for preparing solutions. The presence of water can lead to the hydrolysis of the ester group.[4][5]
Appearance of unexpected peaks in chromatograms or spectra Formation of degradation products.1. Identify Potential Degradants: The two primary degradation products are 3-(aminomethyl)benzoic acid (from ester hydrolysis) and the corresponding imine or aldehyde (from oxidation of the aminomethyl group).[6][7] 2. Control for pH: If working in aqueous solutions, maintain a neutral pH where possible, as both acidic and basic conditions can catalyze ester hydrolysis.[1][8] 3. Use Degassed Solvents: To minimize oxidation, use solvents that have been degassed by sparging with an inert gas like argon or nitrogen.
Poor reaction yield when using this compound as a reactant Loss of the active compound due to degradation.1. Assess Purity Before Use: If possible, run a quick purity check (e.g., TLC, LC-MS) on your starting material, especially if it has been stored for a long time. 2. Protect from Air and Light: Set up your reaction under an inert atmosphere and protect the reaction vessel from light, particularly if the reaction is run for an extended period or at elevated temperatures. Benzylamines can be susceptible to photo-oxidation.[9]
Color change of the solid compound or solution (e.g., yellowing) Oxidation of the aminomethyl group.1. Discard Discolored Reagent: A visible color change is a strong indicator of degradation. It is best to use a fresh, uncolored batch of the compound for your experiments. 2. Improve Storage Practices: This is a clear sign that the current storage conditions are not adequate to prevent oxidation. Ensure the container is properly sealed and purged with an inert gas before storage.

Best Practices for Storage and Handling

Adherence to the following guidelines will help preserve the stability and integrity of your this compound.

Summary of Storage Conditions
Form Temperature Atmosphere Light/Moisture Container
Neat Solid -20°C (long-term)[2]Inert (Argon or Nitrogen)[2]Protect from light and moisture[2]Tightly sealed, opaque container
Stock Solution 2-8°C (short-term)Inert (purged headspace)Protect from lightTightly sealed vial with PTFE-lined cap
Protocol for Preparing a Stabilized Stock Solution

Objective: To prepare a stock solution of this compound with minimal risk of immediate degradation.

Materials:

  • This compound

  • High-purity, anhydrous solvent (e.g., DMSO, DMF, or acetonitrile)

  • Inert gas (Argon or Nitrogen)

  • Sterile, amber glass vial with a PTFE-lined screw cap

  • Analytical balance

  • Syringes and needles

Procedure:

  • Prepare the Vial: Take a clean, dry amber glass vial and flush it with a gentle stream of inert gas for 1-2 minutes to displace any air and moisture. Immediately seal the vial.

  • Weigh the Compound: Accurately weigh the desired amount of this compound in a separate container.

  • Solvent Preparation: Use a fresh, unopened bottle of anhydrous solvent or a solvent that has been properly stored to prevent water absorption. If necessary, degas the solvent by sparging with an inert gas for 15-20 minutes.

  • Dissolution: Quickly add the weighed compound to the prepared vial. Using a syringe, add the desired volume of the anhydrous/degassed solvent to the vial.

  • Seal and Mix: Immediately cap the vial tightly. Gently swirl or vortex the vial until the compound is completely dissolved.

  • Storage: Before storing, briefly flush the headspace of the vial with inert gas. Store the solution at the appropriate temperature as outlined in the table above.

Potential Degradation Pathways

The following diagram illustrates the two primary degradation pathways for this compound under suboptimal conditions.

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation main This compound hydrolysis_product 3-(Aminomethyl)benzoic Acid main->hydrolysis_product H₂O (Acid/Base Catalyzed) oxidation_product 3-(Formyl)benzoate or Imine derivatives main->oxidation_product O₂ / Light

Caption: Potential degradation pathways for this compound.

References

  • What is the mechanism for the basic hydrolysis of methyl benzoate? - Homework.Study.com. (n.d.). Retrieved January 7, 2026, from [Link]

  • Write the detailed mechanism for the acid-catalyzed hydrolysis of methyl benzoate. a) Mechanism involves. (2024, January 4). Brainly.com. Retrieved January 7, 2026, from [Link]

  • Lewis acid-catalyzed oxidation of benzylamines to benzamides. (n.d.). RSC Publishing. Retrieved January 7, 2026, from [Link]

  • Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. (n.d.). Indian Academy of Sciences. Retrieved January 7, 2026, from [Link]

  • Can methyl benzoate be hydrolyzed? (2021, January 27). Quora. Retrieved January 7, 2026, from [Link]

  • Stereochemistry of benzylamine oxidation by copper amine oxidases. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]

  • Hydrolysis of Methyl Benzoate - Lab Demo. (2024, September 13). YouTube. Retrieved January 7, 2026, from [Link]

  • Mechanism of the Alkaline Hydrolysis of Methyl 2- Benzoylbenzoates. (n.d.). RSC Publishing. Retrieved January 7, 2026, from [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022, October 18). ACS Publications. Retrieved January 7, 2026, from [Link]

  • Amines. (n.d.). NCERT. Retrieved January 7, 2026, from [Link]

  • CHAPTER 21: AMINES. (n.d.). Retrieved January 7, 2026, from [Link]

  • Reactivity and orientation of the benzene ring with more than one substituent. (2023, March 23). Retrieved January 7, 2026, from [Link]

  • Aminobenzoates as building blocks for natural product assembly lines. (2025, August 6). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry). (n.d.). Study Mind. Retrieved January 7, 2026, from [Link]

  • How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital. (n.d.). SciSpace. Retrieved January 7, 2026, from [Link]

  • 3.4: Substituent Effects in the Reactivity of Aromatic Rings. (2025, January 29). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

  • Reactions of Substituent Groups. (2023, January 22). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

  • A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

  • This compound | C9H11NO2 | CID 2794826. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • Enamines. (2025, April 16). Master Organic Chemistry. Retrieved January 7, 2026, from [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. (n.d.). BYJU'S. Retrieved January 7, 2026, from [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (n.d.). PMC. Retrieved January 7, 2026, from [Link]

  • Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. (2023, May 30). ACS Central Science. Retrieved January 7, 2026, from [Link]

  • Agilent 2100 Bioanalyzer System Maintenance and Troubleshooting Guide. (n.d.). Retrieved January 7, 2026, from [Link]

  • The Kinetic Story of Tailor-made Additives in Polymorphic Systems: New Data and Molecular Insights for p-Aminobenzoic Acid. (2018, October 26). Crystal Growth & Design. Retrieved January 7, 2026, from [Link]

Sources

Identifying and removing common impurities in Methyl 3-(aminomethyl)benzoate.

Author: BenchChem Technical Support Team. Date: January 2026

Guide Objective: This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and removing common impurities in Methyl 3-(aminomethyl)benzoate. This document moves beyond simple protocols to explain the underlying chemical principles, enabling users to troubleshoot and adapt procedures effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

The impurity profile of this compound is heavily dependent on its synthetic route. Common impurities can be categorized as starting materials, side-products, or degradation products.

Impurity CategorySpecific ExampleSource / Cause
Unreacted Starting Materials 3-(Aminomethyl)benzoic acidIncomplete Fischer esterification.[1][2]
Methyl 3-nitrobenzoateIncomplete reduction of the nitro group.[3]
Methyl 3-cyanobenzoateIncomplete reduction of the nitrile.[4][5]
Reaction Side-Products Dimeric Amide (N-(3-(methoxycarbonyl)benzyl)-3-(aminomethyl)benzamide)Amide bond formation between two molecules of the product or starting material under harsh conditions.
Incompletely reduced intermediatese.g., nitroso or hydroxylamino species from nitro reduction.
Degradation Products 3-(Aminomethyl)benzoic acidHydrolysis of the methyl ester group, often catalyzed by residual acid/base or moisture.[6][7][8]
Oxidation ProductsOxidation of the benzylic amine, potentially leading to colored impurities (e.g., imines, N-oxides).[9][10]
MethanolBy-product of hydrolysis.[7][8]
Q2: My final product is a discolored oil or a low-melting solid, but the literature reports a crystalline solid. Why?

This is a common issue often pointing to the presence of impurities that disrupt the crystal lattice and depress the melting point. A viscous yellow liquid, for instance, has been reported in syntheses involving the reduction of methyl 3-nitrobenzoate and can indicate the presence of unreacted starting material or oxidized side-products.[3] The presence of residual solvents can also prevent solidification.

Q3: What are the best analytical methods for detecting these impurities?

A multi-technique approach is recommended for comprehensive analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Excellent for identifying and quantifying major impurities, especially unreacted starting materials and the hydrolysis product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Highly sensitive for detecting trace-level impurities, including side-products and degradation products. It provides both retention time and mass-to-charge ratio (m/z) for identification.[11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities and can be used to determine the purity of the final product.[13]

  • High-Performance Liquid Chromatography (HPLC) with UV detection: The primary tool for determining the percentage purity of the final product.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Useful for confirming the presence of key functional groups (ester C=O, N-H bends) and can indicate the presence of carboxylic acid (broad O-H stretch) from hydrolysis.

Troubleshooting and Purification Guide

This section addresses specific experimental issues with detailed explanations and protocols.

Issue 1: Significant amount of starting material is present in the crude product.
  • Scenario A: From Esterification of 3-(Aminomethyl)benzoic Acid

    • Causality: Fischer esterification is an equilibrium-driven reaction.[2] Insufficient reaction time, inadequate acid catalysis, or failure to effectively remove water will result in incomplete conversion. The starting material, being a zwitterionic amino acid, has very different solubility properties than the desired ester, which can complicate purification.

    • Solution: Acid-Base Extraction. This method leverages the basicity of the aminomethyl group to separate the desired product from non-basic impurities and the amphoteric starting material.

  • Scenario B: From Reduction of Methyl 3-Nitrobenzoate

    • Causality: Incomplete reduction, often due to deactivated catalyst (e.g., Pd/C), insufficient reducing agent (e.g., H₂ pressure, iron powder), or non-optimal reaction conditions.[3] The nitro-ester is significantly less polar than the amino-ester, making separation by chromatography straightforward.

    • Solution: Flash Column Chromatography. This is the most effective method for separating compounds with different polarities.

Workflow: General Purification Strategy

The following diagram outlines a logical workflow for purifying crude this compound.

PurificationWorkflow cluster_methods Purification Method Selection Crude Crude Product Analysis Analytical Assessment (TLC, ¹H NMR, LC-MS) Crude->Analysis Decision Impurity Profile? Analysis->Decision Recrystallization Recrystallization (High Purity Crude) Decision->Recrystallization Minor Impurities Chromatography Column Chromatography (Mixed Polarity Impurities) Decision->Chromatography Starting Material (e.g., Nitro-ester) Extraction Acid-Base Extraction (Non-Basic Impurities) Decision->Extraction Hydrolysis Product PurityCheck Final Purity Check (HPLC, NMR, MP) Recrystallization->PurityCheck Chromatography->PurityCheck Extraction->PurityCheck PureProduct Pure Product (>98%) PurityCheck->PureProduct Meets Spec

Caption: General workflow for purification of this compound.

Issue 2: The product hydrolyzes back to 3-(aminomethyl)benzoic acid during workup or purification.
  • Causality: The methyl ester is susceptible to hydrolysis, particularly under strongly acidic or basic conditions, and at elevated temperatures.[6][14] For example, using a strong base like NaOH for neutralization at room temperature can saponify the ester.[7] Similarly, prolonged exposure to acidic conditions during chromatography on silica gel can also promote hydrolysis.

  • Solution: Careful pH and Temperature Control & Appropriate Purification Choice.

    • Workup: When neutralizing an acidic reaction mixture, use a milder base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) and keep the temperature low (0-5 °C). A patent for a similar compound emphasizes controlling the pH to 10-11 at 5-10 °C during extraction to prevent hydrolysis.[14]

    • Chromatography: To mitigate hydrolysis on silica gel, deactivate the silica by adding a small percentage of a tertiary amine (e.g., 1% triethylamine) to the eluent.[15] This neutralizes the acidic silanol groups. Alternatively, using neutral alumina as the stationary phase can be beneficial.

Detailed Experimental Protocols

Protocol 1: Recrystallization

This method is ideal when the crude product is already of relatively high purity (>90%) and the impurities have different solubilities than the product.

  • Solvent Selection: Test solubility of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, water). An ideal solvent will dissolve the compound when hot but not when cold. Ethanol or methanol are often good starting points for related compounds.[16][17]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored due to minor, highly conjugated impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration (Hot): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography (Normal Phase)

This is the preferred method for separating the product from less polar impurities, such as unreacted Methyl 3-nitrobenzoate.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent) Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A common system for amines is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes.

    • Pro-Tip: To prevent the amine from streaking on the acidic silica, add 0.5-1% triethylamine (TEA) to your eluent system.[15][18] For example, start with 100% DCM and gradually increase the proportion of a 99:1 Methanol:TEA mixture.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of DCM. Pre-adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the column.

  • Elution: Run the column, starting with the low-polarity eluent and gradually increasing the polarity. Collect fractions and monitor them by TLC.

  • Fraction Pooling & Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common purification challenges.

TroubleshootingTree Start Problem with Final Product Problem_Oil Oily / Low-Melting Solid Start->Problem_Oil Problem_Peak Extra Peak in NMR/LCMS Start->Problem_Peak Problem_Yield Low Yield Start->Problem_Yield Cause_Oil_Imp Cause: Impurities Disrupting Crystal Lattice Problem_Oil->Cause_Oil_Imp Cause_Oil_Solv Cause: Residual Solvent Problem_Oil->Cause_Oil_Solv Cause_Peak_SM Cause: Unreacted Starting Material Problem_Peak->Cause_Peak_SM Cause_Peak_Hyd Cause: Hydrolysis Product Problem_Peak->Cause_Peak_Hyd Cause_Yield_Loss Cause: Product Loss During Workup/Purification Problem_Yield->Cause_Yield_Loss Solution_Oil_Purify Solution: Purify via Chromatography or Recrystallization Cause_Oil_Imp->Solution_Oil_Purify Solution_Oil_Dry Solution: Dry Thoroughly Under High Vacuum Cause_Oil_Solv->Solution_Oil_Dry Solution_Peak_Chrom Solution: Column Chromatography Cause_Peak_SM->Solution_Peak_Chrom Solution_Peak_Extract Solution: Acid-Base Extraction Cause_Peak_Hyd->Solution_Peak_Extract Solution_Yield_Opt Solution: Optimize pH, Temp, and Solvent Volumes in Extractions Cause_Yield_Loss->Solution_Yield_Opt

Caption: Troubleshooting decision tree for common purification issues.

References

  • Paladini, E., & D'Ambrosio, A. (2018). Oxidation of Amines by Flavoproteins. PMC, NIH. Available at: [Link]

  • Kumar, A., et al. (2023). Unveiling the chemical kinetics of aminomethanol (NH2CH2OH): insights into O.H and O2 photo-oxidation reactions and formamide dominance. Frontiers. Available at: [Link]

  • Sciencemadness.org. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Available at: [Link]

  • Wang, H., et al. (2018). Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. Journal of Chemical Engineering of Chinese Universities. Available at: [Link]

  • Google Patents. (2003). Process for the purification of aromatic amines. US8455691B2.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]

  • University of Louisville. (1938). The oxidation of amino alcohols. ThinkIR. Available at: [Link]

  • Google Patents. (2007). Process for preparing methyl 4-(aminomethyl)benzoate. US20070149802A1.
  • Chemistry LibreTexts. (2021). Oxidation of Amines. Available at: [Link]

  • Alemán, P. A., Boix, C., & Poliakoff, M. (1999). Hydrolysis and saponification of methyl benzoates. Green Chemistry. Available at: [Link]

  • Wang, S., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC, NIH. Available at: [Link]

  • Homework.Study.com. What is the mechanism for the basic hydrolysis of methyl benzoate?. Available at: [Link]

  • ResearchGate. (2012). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Available at: [Link]

  • PubChem - NIH. Methyl Benzoate. Available at: [Link]

  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Available at: [Link]

  • RSC Publishing. (2015). Analytical Methods. Available at: [Link]

  • Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Available at: [Link]

  • Quora. (2021). Can methyl benzoate be hydrolyzed?. Available at: [Link]

  • PubChem - NIH. This compound. Available at: [Link]

  • PubChem - NIH. This compound Hydrochloride. Available at: [Link]

  • Wikipedia. Citric acid cycle. Available at: [Link]

  • PubChem - NIH. 3-(Aminomethyl)benzoic acid. Available at: [Link]

  • ResearchGate. (2013). Synthesis of methyl 3-cyanobenzoate by a green process. Available at: [Link]

  • Chemistry Stack Exchange. (2018). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Available at: [Link]

  • Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Available at: [Link]

  • YouTube. (2020). EAS Nitration Experiment & Recrystallization. Available at: [Link]

  • Chemistry LibreTexts. (2021). Esterification (Experiment). Available at: [Link]

  • World Journal of Pharmaceutical Research. (2022). Development and validation of gc-ms method for the trace level determination of potential genotoxic impurities in anti cancer drug substance lenalidomide. Available at: [Link]

  • YouTube. (2022). Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. Available at: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of Methyl 3-(aminomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Methyl 3-(aminomethyl)benzoate. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during the scale-up of this important chemical intermediate. We will delve into the causality behind experimental choices, offering field-proven insights to ensure your synthesis is robust, safe, and reproducible.

Frequently Asked Questions (FAQs)

Q1: What are the most common and industrially viable routes for synthesizing this compound?

The most prevalent synthetic strategies on a larger scale typically begin from either methyl 3-cyanobenzoate or methyl 3-nitrobenzoate.

  • Reduction of Methyl 3-cyanobenzoate: This is a widely used method. It can be achieved either through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel under hydrogen pressure, or via chemical reduction with reagents such as sodium borohydride in the presence of a cobalt salt.[1][2] The choice between these depends on available equipment (high-pressure reactors) and cost.

  • Reduction of Methyl 3-nitrobenzoate: This route is also common, involving the reduction of a nitro group to a primary amine. This is often accomplished with catalytic hydrogenation or using classical methods like iron powder in acetic acid.[3][4] While effective, the work-up to remove iron salts can be cumbersome at scale.

Other methods, such as starting from methyl 3-(bromomethyl)benzoate, are also possible but may involve more expensive or hazardous starting materials.[5][6]

Q2: Why is the final product often isolated as a hydrochloride salt?

This compound free base is a liquid or low-melting solid that can be challenging to purify by crystallization. Converting it to its hydrochloride salt serves several critical purposes:

  • Ease of Isolation: The hydrochloride salt is typically a stable, crystalline solid with a distinct melting point, making it easy to isolate and purify by recrystallization.[7][8]

  • Improved Stability: Amine compounds can be susceptible to oxidation and degradation over time. The salt form is generally more stable for long-term storage.[7]

  • Handling Characteristics: Crystalline solids are often easier to handle, weigh, and transfer in a manufacturing environment compared to oils or low-melting solids.

Q3: What are the primary safety concerns when scaling up the synthesis of this compound?

The primary hazards are associated with the reduction step:

  • Exothermic Reaction: The reduction of a nitrile or nitro group is highly exothermic.[9] Without proper thermal management, a runaway reaction can occur. On scale-up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Controlled addition rates and robust cooling systems are paramount.

  • Hydrogen Gas Evolution: Chemical reductions with agents like sodium borohydride release flammable hydrogen gas, especially during the reaction and quenching steps.[10] Catalytic hydrogenation, by its nature, involves handling large quantities of flammable hydrogen gas under pressure.

  • Hazardous Reagents: Handling pyrophoric catalysts (e.g., Raney Nickel) or water-reactive reducing agents (e.g., sodium borohydride) requires strict safety protocols and an inert atmosphere.[11]

Q4: How can I effectively monitor the reaction progress during the synthesis?

In-process controls (IPCs) are crucial for a successful and safe scale-up. The most common methods include:

  • Thin-Layer Chromatography (TLC): A quick and effective way to qualitatively track the disappearance of the starting material (e.g., methyl 3-cyanobenzoate) and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. It allows you to precisely measure the conversion of starting material and monitor the formation of any impurities in real-time. This data is essential for determining the reaction endpoint and ensuring batch-to-batch consistency.

  • Gas Uptake (for Catalytic Hydrogenation): In a hydrogenation reaction, monitoring the consumption of hydrogen gas provides a direct measure of reaction progress.

Troubleshooting Guide: Reduction of Methyl 3-cyanobenzoate

This section focuses on the common route from methyl 3-cyanobenzoate, addressing specific issues you may encounter.

Problem Area 1: Low or Incomplete Conversion

Symptom: HPLC or TLC analysis shows a significant amount of methyl 3-cyanobenzoate remaining after the expected reaction time.

Possible CauseRecommended Action & Explanation
Catalyst Inactivity (Hydrogenation) The catalyst may be poisoned or deactivated. Ensure all solvents and the starting material are free from potential poisons like sulfur or halogenated compounds. For pyrophoric catalysts like Raney Ni, ensure they were not exposed to air during charging. Consider using a fresh batch of catalyst or increasing the catalyst loading (e.g., from 1 mol% to 3 mol%).
Insufficient Reducing Agent For chemical reductions (e.g., with NaBH₄), ensure the stoichiometry is correct. On a large scale, losses during transfer can be significant. It is common practice to use a slight excess (e.g., 1.1-1.5 equivalents) of the hydride reagent.
Low Temperature or Pressure Reductions are often temperature and pressure-dependent. Verify that the internal reaction temperature (not just the jacket temperature) is within the optimal range. For hydrogenation, ensure the vessel is maintaining the target hydrogen pressure. Leaks in the system can lead to stalled reactions.
Poor Mass Transfer/Agitation In heterogeneous reactions (catalytic hydrogenation) or reactions with slurries (NaBH₄), inefficient stirring can limit the contact between reactants. Ensure the agitation speed is sufficient to maintain a uniform suspension of the catalyst or reagent.
Problem Area 2: Formation of Key Impurities

Symptom: HPLC analysis reveals the presence of significant side products, complicating purification and reducing yield.

Impurity Profile & Mitigation

Impurity NameStructureFormation Mechanism & Mitigation
Bis(3-(methoxycarbonyl)benzyl)amine (Dimer) C₁₈H₁₉NO₄Mechanism: The partially reduced imine intermediate can react with the desired product (a primary amine) before it is fully reduced. This is a common issue in nitrile reductions.[1] Mitigation: This side reaction can often be suppressed by adding ammonia to the reaction mixture, which competes for the imine intermediate. Alternatively, using specific catalytic systems (e.g., Rh/C) has been shown to improve selectivity for the primary amine.[1]
3-(Aminomethyl)benzoic acid C₈H₉NO₂Mechanism: The methyl ester group is susceptible to hydrolysis under either strongly acidic or basic conditions, particularly if water is present and the temperature is elevated.[2] Mitigation: Ensure anhydrous conditions during the reaction. During aqueous work-up, maintain a controlled pH and low temperature (e.g., 5-10°C) to minimize hydrolysis.[2]
Methyl 3-(hydroxymethyl)benzoate C₉H₁₀O₃Mechanism: If the starting material contains residual methyl 3-formylbenzoate, this will be reduced to the corresponding benzyl alcohol. Mitigation: Ensure the purity of the starting methyl 3-cyanobenzoate. Use a purification method like recrystallization if necessary.

Diagram: Dimer Impurity Formation Pathway

cluster_main Main Reaction Path cluster_side Side Reaction SM Methyl 3-cyanobenzoate IM Intermediate Imine SM->IM + [H] P Product: Methyl 3-(aminomethyl)benzoate IM->P + [H] Dimer Dimer Impurity IM->Dimer + Product (P) P->Dimer

Caption: Formation of the secondary amine (dimer) impurity.

Problem Area 3: Difficult Work-up and Isolation

Symptom: Persistent emulsions form during aqueous extraction, or the product hydrochloride fails to crystallize.

  • Emulsion Formation: This is common when dealing with amines.

    • Solution 1 (Filtration): If the emulsion is caused by fine solid particulates (e.g., catalyst residues, inorganic salts), filtering the entire biphasic mixture through a pad of diatomaceous earth (Celite) can break the emulsion.

    • Solution 2 (Salting Out): Adding a saturated brine solution instead of deionized water for the washes increases the polarity of the aqueous phase, which often helps to force the separation of the organic layer.

  • Failure to Crystallize:

    • Solution 1 (Purity Check): An oily product often indicates impurities are present that inhibit crystallization. Re-check the HPLC purity. If significant impurities are found, an additional purification step (e.g., a silica gel plug or distillation of the free base) may be necessary before salt formation.

    • Solution 2 (Solvent System): The choice of solvent for crystallization is critical. A common procedure is to dissolve the free base in a solvent like isopropanol (IPA) or ethyl acetate, then add a solution of HCl in the same solvent or bubble dry HCl gas through it. If it still fails to crystallize, try adding a non-polar anti-solvent (e.g., heptane or MTBE) dropwise to induce precipitation.

    • Solution 3 (Seeding): If available, adding a small seed crystal of the desired product hydrochloride can initiate crystallization.

Protocol: NaBH₄/CoCl₂ Reduction of Methyl 3-cyanobenzoate

This protocol is a representative lab-scale procedure that highlights key control parameters.

  • Reactor Setup: Equip a jacketed reactor with a mechanical stirrer, temperature probe, nitrogen inlet, and a pressure-equalizing dropping funnel. Purge the reactor thoroughly with nitrogen.

  • Charge Reagents: Charge methyl 3-cyanobenzoate (1.0 eq) and anhydrous methanol (10 vol) to the reactor. Begin stirring to dissolve.

  • Cooling: Cool the reactor contents to 0-5°C using the jacket.

  • Catalyst Addition: In a separate flask under nitrogen, dissolve cobalt(II) chloride hexahydrate (0.1 eq) in anhydrous methanol (2 vol). Add this solution to the reactor.

  • Controlled Borohydride Addition: In small portions, add sodium borohydride (1.5 eq) to the reaction mixture over 2-3 hours, ensuring the internal temperature does not exceed 15°C. Caution: Hydrogen gas evolution will occur.[10][11] Ensure adequate ventilation and maintain a nitrogen blanket.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 10-15°C for an additional 1-2 hours. Take a sample for HPLC analysis to confirm the disappearance of the starting material.

  • Quenching: Slowly and carefully add 3M hydrochloric acid via the dropping funnel to quench the excess borohydride and adjust the pH to ~2. Caution: This step is highly exothermic and produces a large volume of hydrogen gas. Maintain cooling at 0-5°C and add the acid very slowly.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol.

  • Aqueous Work-up: Add water (10 vol) and dichloromethane (DCM, 10 vol) to the residue. Adjust the pH of the aqueous layer to 10-11 with 2M NaOH solution, keeping the temperature below 15°C.[2]

  • Extraction: Separate the layers. Extract the aqueous phase two more times with DCM (2 x 5 vol).

  • Drying and Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base as an oil.

  • Salt Formation: Dissolve the crude oil in isopropanol (5 vol). Slowly add a 4M solution of HCl in isopropanol until the pH is ~1 (checked with wet pH paper). Stir for 1-2 hours at room temperature, then cool to 0-5°C to complete crystallization.

  • Filtration and Drying: Filter the solid product, wash with cold isopropanol, and dry under vacuum at 40-50°C to yield this compound hydrochloride.

Scale-Up Safety Considerations

Scaling up chemical reactions introduces hazards that may not be apparent at the lab scale. A thorough process safety review is mandatory.

Diagram: Decision Workflow for Thermal Excursion

start Temperature Rises Above Set Point (>5°C) action1 STOP ADDITION of Reagent Immediately start->action1 action2 Ensure Full Cooling on Reactor Jacket action1->action2 check1 Is Temperature Still Rising? action2->check1 action3 Prepare Emergency Quench Solution (e.g., Acetic Acid for NaBH₄) check1->action3 Yes resolve1 Temperature Stabilizes and Decreases check1->resolve1 No action4 Inject Quench Solution if Temp Approaches Critical Limit action3->action4 action5 Investigate Cause: - Cooling Failure? - Addition Rate Too Fast? - Wrong Concentration? resolve1->action5 end Resume Process with Corrective Actions action5->end

Caption: Emergency response plan for a temperature excursion.

References

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • University of California. (2012). Sodium borohydride - Standard Operating Procedure.
  • Chemistry LibreTexts. (2020). 20.5: Synthesis of Primary Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Primary, secondary, and tertiary amine synthesis by nitrile hydrogenation. Retrieved from [Link]

  • Google Patents. (2007). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Ding, M., et al. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry, 87(23), 16230–16235. [Link]

  • Steardo, A. (2022). Ammines Synthetized From Nitrile A New Synthetic Pathways.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • Rio Mais Seguro. (n.d.).
  • IChemE. (n.d.).
  • ResearchGate. (2025).
  • Organic Chemistry Tutor. (2020, May 7). 09.10 Reductive Amination. YouTube. Retrieved from [Link]

  • Sciencemadness.org. (2016).
  • MDPI. (n.d.).
  • BenchChem. (2025). An In-depth Technical Guide to Methyl 3-(bromomethyl)

Sources

How to monitor the progress of reactions involving Methyl 3-(aminomethyl)benzoate.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Monitoring Reactions of Methyl 3-(aminomethyl)benzoate

Welcome to the technical support guide for monitoring chemical reactions involving this compound. This resource is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice and troubleshooting solutions. The guidance herein is structured to enhance your experimental success by explaining the causality behind methodological choices, ensuring scientifically sound and reproducible results.

Section 1: General Monitoring Strategies (FAQs)

Q1: What are the primary methods for monitoring reactions involving this compound?

A1: Reactions with this compound involve transformations of its primary amine or methyl ester groups. Monitoring these changes is crucial for determining reaction completion, optimizing conditions, and identifying byproducts. The principal analytical techniques suited for this purpose are:

  • Thin-Layer Chromatography (TLC): A rapid, qualitative technique ideal for real-time reaction tracking. It separates compounds based on polarity, allowing for the visualization of the consumption of starting material and the formation of products.[1][2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful hyphenated technique that separates compounds chromatographically and detects them by their mass-to-charge ratio.[3][4] It is highly sensitive and provides both qualitative and quantitative data, confirming product identity and purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable derivatives of this compound. It offers high-resolution separation and mass detection.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Provides detailed structural information about molecules in solution.[5] ¹H NMR is particularly useful for quantitative analysis by comparing the integration of signals unique to the reactant and product to determine conversion rates.[6][7][8]

Q2: How do I choose the best monitoring technique for my specific reaction?

A2: The optimal technique depends on the specific reaction, the information required, and available instrumentation.[9][10][11] Consider the following factors:

  • For Speed and Simplicity (Qualitative): TLC is the go-to method for a quick check of reaction progress at the bench.[2] It requires minimal sample preparation and provides an immediate visual assessment.

  • For Confirmation and Purity (Qualitative & Quantitative): LC-MS is ideal when you need to confirm the molecular weight of your product and assess the purity of the reaction mixture.[3][12] It is invaluable for identifying byproducts.

  • For Structural Elucidation and Quantitation: NMR spectroscopy is unparalleled for gaining detailed structural insights and for accurately quantifying the conversion of starting material to product without the need for response factor calibration, provided distinct signals exist for each species.[5][8]

Technique Principle Quantitative Analysis Speed (per sample) Structural Information Instrumentation Cost
TLC Separation by polaritySemi-quantitative at bestFast (minutes)Limited (R_f value)Low
LC-MS Separation by polarity, detection by m/zYes, with calibrationSlower (minutes)High (retention time, mass)High
GC-MS Separation by volatility, detection by m/zYes, with calibrationSlower (minutes)High (retention time, mass)High
¹H NMR Nuclear spin in a magnetic fieldYes, direct integrationModerateVery High (chemical shifts, coupling)Very High

Section 2: Thin-Layer Chromatography (TLC) - Protocols & Troubleshooting

Q3: How do I set up a TLC system to monitor the N-acylation of this compound?

A3: N-acylation increases the molecular weight and typically decreases the polarity of the starting amine. The resulting amide is less basic and will interact less strongly with the silica gel stationary phase.

Step-by-Step Protocol:

  • Prepare the TLC Chamber: Line a beaker or TLC tank with filter paper and add a suitable mobile phase (eluent), for instance, a 7:3 mixture of Hexane:Ethyl Acetate. The solvent level should be below the origin line of the TLC plate.[13] Cover the chamber to allow the atmosphere to saturate with solvent vapors.

  • Prepare the Sample: Dissolve a tiny amount of your reaction mixture in a volatile solvent like dichloromethane (DCM) or ethyl acetate.

  • Spot the Plate: Using a capillary tube, spot the diluted reaction mixture on the pencil-drawn origin line of a silica gel TLC plate. It is good practice to also spot the pure starting material and a "co-spot" (starting material and reaction mixture in the same spot) for comparison.

  • Develop the Plate: Place the TLC plate in the saturated chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.[13]

  • Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm).[13] If the compounds are not UV-active, use a chemical stain such as potassium permanganate or ninhydrin (for the starting amine).

Expected Result: The product spot should appear at a higher R_f (retardation factor) value than the more polar starting material, this compound. The disappearance of the starting material spot indicates the reaction is progressing.

Q4: My TLC plate shows streaking from the baseline. What's causing this?

A4: Streaking on a TLC plate can be caused by several factors:

  • Sample Overload: The most common cause is applying too much sample to the plate.[14][15][16][17] Try diluting your sample further before spotting.

  • High Polarity: this compound is a primary amine and can be quite polar, leading to strong interactions with the acidic silica gel. This can cause the spot to streak.[14][15] To mitigate this, add a small amount of a competitive base, like triethylamine (0.1–2.0%), to your mobile phase.[15]

  • Inappropriate Spotting Solvent: If the sample is spotted in a solvent that is too polar and does not evaporate quickly, the initial spot can be too large, leading to poor separation and streaking.

Q5: I see multiple spots on my TLC, but I only expect one product. What do they mean?

A5: Multiple spots indicate a mixture of compounds. These could be:

  • Unreacted Starting Material: Compare the R_f value to your starting material standard.

  • Desired Product: This should be a new spot, typically with a different R_f from the starting material.

  • Byproducts or Intermediates: The reaction may be producing side products or stable intermediates.

  • Decomposition: One of the components might be unstable on the silica gel plate.[18]

Q6: My product and starting material have very similar R_f values. How can I improve separation?

A6: Poor separation occurs when the components have similar polarities in the chosen solvent system.

  • Change Mobile Phase Polarity: If the spots are too high on the plate (high R_f), the eluent is too polar; decrease the proportion of the polar solvent.[15] If the spots are too low (low R_f), the eluent is not polar enough; increase the proportion of the polar solvent.[15]

  • Try a Different Solvent System: Sometimes a simple binary mixture is not sufficient. Experiment with different solvent systems. For example, switching from Hexane:Ethyl Acetate to Dichloromethane:Methanol might provide different selectivity.

  • Use a Different Stationary Phase: For very polar compounds, a reversed-phase TLC plate (e.g., C18 silica) with a polar mobile phase (like acetonitrile/water) could provide better separation.[19]

Section 3: Liquid Chromatography-Mass Spectrometry (LC-MS) - Protocols & Troubleshooting

Q7: What is a standard LC-MS method for analyzing the purity and conversion of a reaction with this compound?

A7: LC-MS is a highly sensitive method for monitoring reactions and is a staple in drug development.[3][4]

Step-by-Step Protocol:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture (e.g., 10 µL) in a suitable solvent (e.g., 1 mL of acetonitrile/water). The final concentration should be in the low µg/mL to ng/mL range.

  • LC Conditions:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes, hold, and then return to initial conditions to re-equilibrate.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is suitable for the amine functionality of this compound and its derivatives.

    • Scan Range: Set a mass range that includes the molecular weights of your starting material and expected product (e.g., m/z 100-500).

  • Data Analysis: Monitor the extracted ion chromatograms (EICs) for the [M+H]⁺ ions of your starting material and product to track their relative abundance over time.

Q8: I can't find the mass of my expected product in the MS spectrum. What should I check?

A8: Several factors could lead to a missing product peak.[20][21]

  • Incorrect Ionization Mode: While positive mode is likely correct, some molecules ionize better in negative mode. It is worth checking both.

  • Low Analyte Concentration: The product may be present at a concentration below the instrument's detection limit.[20] Try injecting a more concentrated sample.

  • Product Instability: The product might be degrading in the ion source. Try adjusting source parameters like temperature.

  • Suboptimal Mobile Phase: The pH of the mobile phase can significantly affect ionization efficiency. Ensure the 0.1% formic acid is present to promote protonation.

Q9: My LC chromatogram shows broad peaks. How can I improve the peak shape?

A9: Broad peaks can compromise resolution and quantification.[22]

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.[23] Dilute the sample.

  • Column Contamination or Degradation: The column may be contaminated or worn out. Try flushing the column according to the manufacturer's instructions or replace it.[23]

  • Mobile Phase Mismatch: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.[23]

Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy - Interpretation & Troubleshooting

Q10: Which characteristic ¹H NMR signals should I track to monitor the conversion of this compound to its N-acetylated product?

A10: ¹H NMR provides a direct view of the structural changes during the reaction. For the N-acetylation of this compound, you would observe the following key changes:

  • Disappearance of Starting Material Signals:

    • The benzylic protons (-CH₂-NH₂) of the starting material will have a specific chemical shift.

    • The primary amine protons (-NH₂) themselves may appear as a broad singlet, which will disappear.

  • Appearance of Product Signals:

    • A new singlet for the acetyl methyl group (-C(O)CH₃) will appear, typically around 2.0 ppm.

    • The benzylic protons (-CH₂-NH-) will shift, often downfield, due to the adjacent amide bond.

    • A new amide proton (-NH-C(O)) signal will appear, typically as a triplet between 7-9 ppm.[24]

Q11: My ¹H NMR spectrum is very complex and contains signals from my starting material and product. How can I determine the reaction conversion?

A11: You can calculate the percent conversion by comparing the integration of a signal unique to the product with a signal from either the starting material or a stable part of the molecule.[7][8][25][26]

Calculation Method:

  • Identify a clean, well-resolved signal for the product (e.g., the acetyl methyl singlet at ~2.0 ppm, which integrates to 3H). Let its integral be I_product.

  • Identify a clean signal from the starting material that does not overlap with product signals (e.g., the benzylic protons). Let its integral be I_reactant.

  • Normalize the integrals based on the number of protons they represent. For the acetyl methyl, the normalized integral is I_product / 3. For the benzylic protons, the normalized integral is I_reactant / 2.

  • Calculate the conversion: % Conversion = [Normalized I_product / (Normalized I_product + Normalized I_reactant)] * 100

Alternatively, if a signal in the aromatic region remains unchanged, it can be used as an internal reference.

Q12: I see unexpected signals in my NMR spectrum. What could they be?

A12: Extraneous peaks can arise from several sources:

  • Solvent Impurities: Residual protons in deuterated solvents (e.g., CHCl₃ in CDCl₃) are common.

  • Reagents: Signals from unreacted reagents (e.g., acetic anhydride) or catalysts may be present.

  • Side Products: Unexpected reactions can lead to byproducts with their own NMR signals.

  • Water: A broad peak from water is often present unless the sample is scrupulously dry.

Section 5: Summary and Workflows

The selection of a monitoring technique is a critical decision in experimental design.[27][28][29] A logical workflow ensures that reactions are tracked efficiently and accurately.

Caption: General workflow for monitoring a chemical reaction.

Caption: Troubleshooting guide for common analytical issues.

References

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 13: Kinetic Methods. Retrieved from [Link]

  • Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • Medium. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • YouTube. (2025). How To Improve Thin Layer Chromatography Experiment?. Chemistry For Everyone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. Retrieved from [Link]

  • ResearchGate. (2015). How can I calculate %yield from 1H-NMR analysis using some reference standard?. Retrieved from [Link]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • ResearchGate. (2024). Why not seeing the chromatogram peak on LCMS?. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 4 Monitoring the amide coupling reaction by 1 H NMR (in THF-d 6.... Retrieved from [Link]

  • ResearchGate. (2021). Calculating percentage conversion of reactant to the product using 1H NMR spectra?. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 4 Monitoring the amide coupling reaction by 1 H NMR (in THF-d 6.... Retrieved from [Link]

  • Quora. (2019). How to separate compounds almost with similar polarity (polar compounds) on thin layer chromatography. Retrieved from [Link]

  • Quora. (2021). How to calculate the percent conversion from NMR. Retrieved from [Link]

  • Technology Networks. (2015). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]

  • Clinical Tree. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2013). No peaks in LC/MS/MS analysis (Quattro micro, ESI pos, Masslynx). Retrieved from [Link]

  • ResearchGate. (2025). How Can I Improve TLC Separation?. Retrieved from [Link]

  • Western University. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Selecting an Analytical Method. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved from [Link]

  • Reddit. (2017). Calculating conversion of reactant to product using H-NMR spectra?. Retrieved from [Link]

  • Reddit. (2016). Chromatography tips for separating extremely close compounds?. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]

  • PubMed. (2013). Direct monitoring of chemical transformations by combining thin layer chromatography with nanoparticle-assisted laser desorption/ionization mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2015). How do I improve amide bond intensity in 1H NMR spectra activated by EDC and NHS?. Retrieved from [Link]

  • Wikipedia. (n.d.). Chemical kinetics. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 4.2: Chemical Kinetics. Retrieved from [Link]

  • IUPAC. (n.d.). KINETIC METHODS OF ANALYSIS. Retrieved from [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 1.4: Selecting an Analytical Method. Retrieved from [Link]

  • Biotage. (2023). Troubleshooting Loss of Signal: Where did my peaks go?. Retrieved from [Link]

  • Restek. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Retrieved from [Link]

  • ACS Publications. (n.d.). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 3.4: Selecting an Analytical Method. Retrieved from [Link]

  • YouTube. (2024). Conversion of Product calculation by NMR. MH Chem. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Virtual Amrita Laboratories. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (2020). Thin Layer Chromatography. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectra of Methyl 3-(aminomethyl)benzoate and Its Structural Analogues

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide offers a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 3-(aminomethyl)benzoate. Designed for researchers, scientists, and professionals in drug development, this document provides a comparative study with structurally related molecules, offering insights into the subtle electronic and structural effects that influence NMR chemical shifts. The guide includes detailed experimental protocols, data interpretation, and visual aids to facilitate a deeper understanding of NMR spectroscopy in the structural elucidation of aromatic compounds.

Introduction: The Significance of this compound

This compound is a valuable building block in medicinal chemistry and organic synthesis. Its bifunctional nature, possessing both a primary amine and a methyl ester, allows for diverse chemical modifications, making it a key intermediate in the synthesis of various pharmaceutical agents and functional materials. Accurate structural characterization is paramount, and NMR spectroscopy stands as the most powerful tool for the unambiguous determination of its chemical structure in solution. This guide will delve into the nuances of its NMR spectrum and how it compares to its structural isomers and analogues.

¹H and ¹³C NMR Spectral Data of this compound

The chemical structure of this compound dictates a unique set of signals in both its proton (¹H) and carbon-13 (¹³C) NMR spectra. The data presented here is referenced from established literature, providing a reliable benchmark for researchers.

Caption: Chemical Structure of this compound.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound

¹H NMR (CDCl₃) Chemical Shift (δ) ppmMultiplicityAssignment
Aromatic Protons8.15sH-2
7.98mH-6
7.68d (J = 8.0 Hz)H-4
7.30-7.37mH-5
Methoxy Protons3.91s-OCH₃
Aminomethyl ProtonsNot available in source--CH₂NH₂
Amine ProtonsNot available in source--NH₂
¹³C NMR (CDCl₃) Chemical Shift (δ) ppmAssignment
Carbonyl Carbon165.5C=O
Aromatic Carbons135.7C-1
132.4C-3
132.1C-5
129.8C-6
128.0C-4
122.3C-2
Methoxy Carbon52.2-OCH₃
Aminomethyl CarbonNot available in source-CH₂NH₂

Note: The provided literature source did not specify the chemical shifts for the aminomethyl and amine protons, nor the aminomethyl carbon. These values can be predicted to be around 3.8-4.0 ppm for the -CH₂- protons, a broad singlet for the -NH₂ protons, and around 45 ppm for the -CH₂- carbon.

Comparative NMR Analysis with Structural Analogues

To better understand the spectral features of this compound, a comparison with its structural isomers and analogues is highly instructive. The selected compounds for this comparison are:

  • Methyl 4-(aminomethyl)benzoate: A positional isomer to understand the effect of substituent placement.

  • Methyl 3-aminobenzoate: An analogue where the amino group is directly attached to the aromatic ring.

  • Methyl 3-methylbenzoate: An analogue replacing the aminomethyl group with a methyl group to observe the electronic difference.

Table 2: Comparative ¹H and ¹³C NMR Data of this compound and its Analogues

CompoundAromatic Protons (δ ppm)Other Protons (δ ppm)Aromatic Carbons (δ ppm)Other Carbons (δ ppm)
This compound 8.15 (s), 7.98 (m), 7.68 (d), 7.30-7.37 (m)3.91 (s, -OCH₃)135.7, 132.4, 132.1, 129.8, 128.0, 122.3165.5 (C=O), 52.2 (-OCH₃)
Methyl 4-(aminomethyl)benzoate 7.94 (d), 7.37 (d)3.87 (s, -OCH₃)166.1, 139.3, 130.9, 128.6166.1 (C=O), 52.1 (-OCH₃)
Methyl 3-aminobenzoate 7.41 (t), 7.35 (s), 7.20 (t), 6.84 (d)3.88 (s, -OCH₃), 3.8 (br s, -NH₂)168.6, 150.5, 131.2, 116.7, 116.2, 110.751.5 (-OCH₃)
Methyl 3-methylbenzoate 7.82 (s), 7.80 (d), 7.32 (d), 7.30 (t)3.91 (s, -OCH₃), 2.41 (s, -CH₃)167.2, 138.1, 133.6, 130.2, 129.9, 128.3, 126.952.0 (-OCH₃), 21.3 (-CH₃)
Analysis of Aromatic Region (¹H NMR)

The substitution pattern on the benzene ring significantly influences the chemical shifts and splitting patterns of the aromatic protons.

  • This compound: Exhibits a complex multiplet pattern characteristic of a 1,3-disubstituted benzene ring where the two substituents have different electronic effects. The proton at the 2-position (H-2), being deshielded by the adjacent ester group, appears at the lowest field (8.15 ppm).

  • Methyl 4-(aminomethyl)benzoate: The para-substitution leads to a more symmetrical molecule, resulting in a simpler spectrum with two doublets. This is a classic AA'BB' system.

  • Methyl 3-aminobenzoate: The strongly electron-donating amino group directly attached to the ring causes a noticeable upfield shift of the aromatic protons compared to the other compounds.

  • Methyl 3-methylbenzoate: The methyl group is weakly electron-donating, resulting in aromatic proton shifts that are generally upfield compared to the ester-only substituted regions but downfield compared to the amino-substituted analogue.

Analysis of Aliphatic Region (¹H NMR)

The protons of the methyl ester group (-OCH₃) in all compounds appear as sharp singlets around 3.9 ppm. The benzylic protons of the aminomethyl group in Methyl 3- and 4-(aminomethyl)benzoate are expected to be singlets as well, typically in the range of 3.8-4.2 ppm. The amine protons (-NH₂) usually appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Analysis of Aromatic Region (¹³C NMR)

The chemical shifts of the aromatic carbons are sensitive to the electronic nature of the substituents.

  • Electron-withdrawing groups (like the methyl ester) deshield the attached carbon (ipso-carbon) and other carbons in the ring, shifting their signals downfield.

  • Electron-donating groups (like amino and methyl groups) shield the aromatic carbons, causing an upfield shift, particularly for the ortho and para positions.

This trend is evident when comparing the aromatic carbon shifts across the four compounds in Table 2.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR data is crucial for accurate structural elucidation. Below is a standard protocol for obtaining ¹H and ¹³C NMR spectra.

cluster_workflow NMR Experimental Workflow prep 1. Sample Preparation (10-20 mg in 0.6-0.7 mL CDCl₃) transfer 2. Transfer to NMR Tube prep->transfer insert 3. Insert into Spectrometer transfer->insert lock 4. Locking (Field/frequency stabilization) insert->lock tune 5. Tuning and Matching (Optimize probe for nucleus) lock->tune shim 6. Shimming (Optimize magnetic field homogeneity) tune->shim acquire 7. Data Acquisition (Set parameters and run experiment) shim->acquire process 8. Data Processing (Fourier transform, phasing, baseline correction) acquire->process analyze 9. Spectral Analysis (Integration, peak picking, interpretation) process->analyze

Caption: A typical workflow for acquiring and processing NMR data.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10-20 mg of the sample for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Ensure the sample is fully dissolved.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. The sample height should be approximately 4-5 cm.

  • Spectrometer Setup: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Locking, Tuning, and Shimming: The instrument's software is used to lock onto the deuterium signal of the solvent, tune the probe to the desired nucleus (¹H or ¹³C), and shim the magnetic field to achieve high resolution and symmetrical peak shapes.

  • Data Acquisition: Set the appropriate experimental parameters, such as the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: After data acquisition, the raw data (Free Induction Decay or FID) is processed using a Fourier transform. The resulting spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a unique fingerprint that is invaluable for its structural confirmation. By comparing its spectral data with those of its structural analogues, a deeper understanding of the influence of substituent position and electronic effects on chemical shifts can be achieved. This guide provides researchers with the necessary data and protocols to confidently identify and characterize this important synthetic building block.

References

  • Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved from [Link]

  • Royal Society of Chemistry. (2009). Supporting Information for Chemical Communications. Retrieved from [Link]

  • SpectraBase. (n.d.). Methyl 3-aminobenzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Supporting Information: Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Retrieved from [Link]

  • Goldenberg, D. P. (2016).
  • Health, Safety and Environment Office. (n.d.). STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. Retrieved from [Link]

  • Günther, H. (2013).
  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Koniotou, R. (2005). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry, 43(8), 611–624.
  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • Wikipedia. (n.d.). Proton nuclear magnetic resonance. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift - ppm, Upfield, Downfield. Retrieved from [Link]

  • Lumen Learning. (n.d.). Chemical Shifts in Proton NMR Spectroscopy. Retrieved from [Link]

Mass spectrometry analysis and fragmentation pattern of Methyl 3-(aminomethyl)benzoate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis and Fragmentation Pattern of Methyl 3-(aminomethyl)benzoate

A Comparative Guide for Researchers and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth analysis of the mass spectrometric behavior of this compound (C₉H₁₁NO₂), a key building block and potential impurity in pharmaceutical synthesis. Understanding its fragmentation pattern is not merely an academic exercise; it is fundamental to developing robust analytical methods for identity confirmation, purity assessment, and impurity profiling in regulated drug development environments.[1][2] Mass spectrometry (MS), prized for its unparalleled sensitivity and specificity, serves as a cornerstone technique for this purpose, offering precise structural elucidation from minute sample quantities.[3][4][5]

This guide will dissect the electron ionization (EI) mass spectrum of this compound, compare its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with an orthogonal liquid chromatography approach, and provide the causal logic behind the observed fragmentation, grounding the interpretation in established chemical principles.

Physicochemical Characteristics

A foundational understanding of the analyte's properties is critical for method development and spectral interpretation.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂[6]
Molecular Weight 165.19 g/mol [6]
Monoisotopic Mass 165.078979 Da[6]
Structure
This compound

The odd number of nitrogen atoms in the molecule dictates that its molecular ion will have an odd nominal mass, a principle known as the "Nitrogen Rule," which is a primary checkpoint in spectral interpretation.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of semi-volatile and thermally stable compounds like this compound. The following protocol outlines a robust method for acquiring a reproducible electron ionization (EI) mass spectrum.

Objective: To separate this compound from potential process-related impurities and obtain a characteristic, high-quality mass spectrum for structural confirmation.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • Rationale: EI is a "hard" ionization technique that imparts significant energy into the molecule, inducing extensive and reproducible fragmentation.[7] This creates a detailed "fingerprint" of the molecule, which is invaluable for unambiguous library matching and structural elucidation.

Method Parameters:

ParameterSettingRationale
GC Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)A low-polarity 5% phenyl-methylpolysiloxane column provides excellent resolving power for a wide range of aromatic compounds.
Carrier Gas Helium, constant flow at 1.0 mL/minHelium is an inert carrier gas that provides good chromatographic efficiency.
Injector Temp. 250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp chromatographic peaks.
Oven Program 100 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 minThis temperature program allows for the elution of any residual solvent at a low temperature before ramping up to elute the target analyte in a reasonable timeframe.
MS Source Temp. 230 °CStandard source temperature to maintain analyte in the gas phase.
Ionization Energy 70 eVThe industry standard for EI, ensuring fragmentation patterns are consistent and comparable to established spectral libraries.
Mass Range m/z 40-250A scan range that covers the molecular ion and all significant fragment ions.

Sample Preparation: Prepare a ~1 mg/mL solution of this compound in a suitable volatile solvent such as methanol or dichloromethane.

Decoding the Mass Spectrum: The Fragmentation Pathway

Under 70 eV electron ionization, the this compound molecular ion (M•⁺) is formed at m/z 165 . The stability of the aromatic ring ensures that this molecular ion peak is typically prominent.[8][9] The subsequent fragmentation is driven by the molecule's functional groups—the aminomethyl substituent and the methyl ester—leading to the formation of stable carbocations.

Key Fragmentation Pathways:

  • α-Cleavage (Benzylic Cleavage): The most favorable fragmentation pathway for compounds with an aminomethyl group on a benzene ring is the cleavage of the C-C bond between the ring and the aminomethyl carbon (benzylic position).[9][10] This results in the loss of an amino radical (•NH₂) to form a highly stable, resonance-delocalized cation at m/z 149 .

  • Loss of Methoxy Radical: A characteristic fragmentation of methyl esters is the cleavage of the O-CH₃ bond, resulting in the loss of a methoxy radical (•OCH₃, 31 Da).[8][11] This pathway generates the 3-(aminomethyl)benzoyl cation at m/z 134 .

  • Formation of Tropylium Ion: Alkyl-substituted aromatic rings are known to rearrange to form the highly stable tropylium cation (C₇H₇⁺) at m/z 91 .[8][12] This occurs via the loss of the entire ester and amino functionalities from the ring.

  • Formation of Benzoyl Cation: Further fragmentation of the m/z 134 ion can occur through the loss of the aminomethyl group, leading to a fragment that could rearrange to the benzoyl cation at m/z 105 . This is a very common fragment for aromatic esters.[11][13]

G M This compound [M]•+ m/z 165 F149 [M - NH₂]⁺ m/z 149 M->F149 - •NH₂ (16 Da) α-Cleavage F134 [M - •OCH₃]⁺ m/z 134 M->F134 - •OCH₃ (31 Da) F91 Tropylium Ion [C₇H₇]⁺ m/z 91 M->F91 Rearrangement & Loss F105 Benzoyl Cation [C₇H₅O]⁺ m/z 105 F134->F105 - CH₂NH (29 Da)

Summary of Key Fragment Ions:

m/zProposed Structure/FormulaNeutral LossFragmentation Pathway
165[C₉H₁₁NO₂]•⁺-Molecular Ion
149[C₉H₉O₂]⁺•NH₂α-Cleavage (Benzylic)
134[C₈H₈NO]⁺•OCH₃Loss of Methoxy Radical
105[C₇H₅O]⁺•OCH₃, CH₂NHLoss from m/z 134 / Rearrangement
91[C₇H₇]⁺C₂H₄NO₂Rearrangement to Tropylium Ion
77[C₆H₅]⁺CO from m/z 105Loss of Carbon Monoxide

Comparative Analysis: GC-MS vs. HPLC

While GC-MS provides definitive structural information, High-Performance Liquid Chromatography (HPLC) is a powerful orthogonal technique, particularly for purity analysis and quantification.[2][14]

Alternative Protocol: HPLC-UV Analysis

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: Gradient of Acetonitrile and 0.1% Formic Acid in Water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Rationale: HPLC separates compounds based on their polarity and is performed at ambient temperature, making it ideal for analyzing thermally labile or non-volatile impurities that would not be amenable to GC analysis. It is the gold standard for purity determination by area percent.

Method Selection Guide:

The choice between GC-MS and HPLC depends on the analytical objective.

DecisionTree Start Analytical Goal for This compound Objective1 Identity Confirmation & Structural Elucidation of Volatile Impurities Start->Objective1 Objective2 Quantitative Purity Assay & Analysis of Non-Volatile or Thermally Labile Impurities Start->Objective2 Technique1 Use GC-MS Objective1->Technique1 Technique2 Use HPLC-UV/MS Objective2->Technique2

Performance Comparison:

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase.Separation of soluble compounds in the liquid phase.
Structural Info Excellent; provides detailed fragmentation patterns.Limited with UV; requires MS detector for structural data.
Quantitation Good, but can require derivatization for some analytes.Excellent; the standard for purity and assay determination.
Analyte Scope Limited to thermally stable and volatile compounds.Broad scope, including non-volatile and thermally labile compounds.
Primary Use Case Unambiguous identification, analysis of volatile impurities.Purity testing, stability studies, quantitative assays.

Conclusion

The mass spectrometric fragmentation of this compound is a predictable process governed by the fundamental principles of ion stability. The dominant fragmentation pathways, including α-cleavage and the loss of the methoxy radical, provide a characteristic fingerprint that allows for its confident identification.

For comprehensive characterization in a pharmaceutical development setting, a dual-pronged approach is superior. GC-MS should be employed for definitive structural confirmation and the analysis of volatile related substances, while HPLC remains the indispensable tool for accurate purity assessment and quantitative analysis. By leveraging the strengths of both techniques, researchers can ensure a thorough and robust understanding of the chemical entity, satisfying the stringent requirements of scientific integrity and regulatory compliance.

References

  • Quantitative mass spectrometry methods for pharmaceutical analysis. PMC, NIH.
  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America.
  • (PDF) Mass Spectrometry in Pharmaceutical Analysis.
  • Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. Longdom Publishing.
  • Applying mass spectrometry in pharmaceutical analysis. Drug Discovery News.
  • A Comparative Guide to Analytical Standards of Methyl 3-amino-4-methylbenzoate for Researchers and Drug Development Professional. Benchchem.
  • CHAPTER 2 Fragmentation and Interpret
  • Methyl 3-(aminomethyl)
  • Mass Spectrometry - Fragmentation P
  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucid
  • Purity Assessment of Synthesized Methyl 3-(2-aminophenoxy)
  • Look at the mass spectrum of methyl benzo
  • Fragment
  • A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)
  • Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube.
  • Fragmentation Processes - Structure Determination of Organic Compounds. Pharmacy 180.

Sources

A Comparative Guide to Functional Group Identification in Methyl 3-(aminomethyl)benzoate using Infrared (IR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and unambiguous identification of functional groups within a molecule is a cornerstone of chemical analysis. Infrared (IR) spectroscopy stands as a powerful and accessible technique for this purpose, providing a unique vibrational fingerprint of a molecule. This guide provides an in-depth analysis of the IR spectrum of Methyl 3-(aminomethyl)benzoate, offering a comparative perspective against its structural isomers and detailing the experimental protocol for data acquisition.

The Vibrational Signature of this compound

This compound is a trifunctional molecule, incorporating a primary amine, an ester, and a meta-substituted aromatic ring. Each of these functional groups exhibits characteristic absorption bands in the mid-infrared region, allowing for its definitive identification. The expected IR absorption frequencies are a composite of the vibrational modes of these individual groups, with subtle shifts influenced by their electronic interplay within the molecule.

Predicted IR Absorption Data for this compound

The following table summarizes the anticipated key IR absorption bands for this compound. These predictions are based on established group frequency correlations from authoritative spectroscopic literature.

Wavenumber Range (cm⁻¹)Functional Group & Vibrational ModeExpected IntensityNotes
3400-3250-NH₂ (Amine) Asymmetric & Symmetric StretchMedium, Two BandsThe presence of two distinct bands is a hallmark of a primary amine.[1][2]
3100-3000C-H (Aromatic) StretchWeak to MediumCharacteristic of C-H bonds on the benzene ring.[3][4]
2955-2850C-H (Aliphatic) StretchMediumArising from the -CH₂- and -CH₃ groups.
~1720C=O (Ester) StretchStrong, SharpThe position is influenced by conjugation with the aromatic ring.[5][6]
1650-1580N-H (Amine) Bend (Scissoring)MediumConfirms the presence of a primary amine.[1][7]
1600-1450C=C (Aromatic) Ring StretchMedium to Weak, Multiple BandsThese bands are characteristic of the benzene ring.[3][4]
1300-1000C-O (Ester) StretchStrong, Two BandsEsters typically show two C-O stretching bands (asymmetric and symmetric).[6][8]
900-675C-H (Aromatic) Out-of-Plane BendStrongThe pattern of these bands can provide information about the substitution pattern of the aromatic ring. For meta-substitution, characteristic bands are expected.[3]

Experimental Workflow: Acquiring the IR Spectrum

A reliable IR spectrum is contingent upon a well-defined experimental protocol. Attenuated Total Reflectance (ATR) FTIR spectroscopy is a common and convenient method for liquid samples.[9]

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Start background Collect Background Spectrum (Clean ATR Crystal) start->background 1. sample Place a drop of Methyl 3-(aminomethyl)benzoate on the ATR crystal acquire Acquire Sample Spectrum (Typically 32-64 scans) sample->acquire 3. background->sample 2. process Background Correction & ATR Correction acquire->process 4. identify Identify Peak Frequencies and Intensities process->identify 5. end End identify->end 6.

Caption: A generalized workflow for obtaining an ATR-FTIR spectrum of a liquid sample.

Detailed Experimental Protocol
  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are properly aligned and have been purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum: Before introducing the sample, collect a background spectrum with the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any instrument and environmental absorptions.

  • Sample Application: Place a small drop of neat this compound directly onto the center of the ATR crystal. Ensure the crystal surface is completely covered.

  • Data Acquisition: Acquire the sample spectrum. Co-adding multiple scans (e.g., 32 or 64) is recommended to improve the signal-to-noise ratio.[10] A typical spectral range is 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically perform a background subtraction. An ATR correction may also be applied to account for the wavelength-dependent depth of penetration of the evanescent wave.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft, lint-free tissue to prevent cross-contamination between samples.[11]

Comparative Analysis: Distinguishing Isomers with IR Spectroscopy

While the primary functional groups are the same, the ortho, meta, and para isomers of methyl (aminomethyl)benzoate are expected to exhibit distinct IR spectra, particularly in the "fingerprint region" (below 1500 cm⁻¹). The substitution pattern on the benzene ring influences the C-H out-of-plane bending vibrations, providing a powerful diagnostic tool.

isomer_comparison cluster_input Input Spectrum cluster_analysis Spectral Analysis cluster_identification Isomer Identification spectrum Unknown Isomer IR Spectrum oop_bend Analyze C-H Out-of-Plane Bending Region (900-675 cm⁻¹) spectrum->oop_bend fingerprint Examine Fingerprint Region (1500-900 cm⁻¹) for subtle shifts spectrum->fingerprint ortho Ortho Isomer oop_bend->ortho Characteristic Ortho Pattern meta Meta Isomer (this compound) oop_bend->meta Characteristic Meta Pattern para Para Isomer oop_bend->para Characteristic Para Pattern fingerprint->ortho fingerprint->meta fingerprint->para

Sources

A Comparative Guide to the Biological Activity of Methyl 3-(aminomethyl)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the benzoate scaffold remains a cornerstone for the development of novel therapeutic agents. Its synthetic tractability and versatile biological activities have led to its incorporation into a wide array of drug candidates. Among these, methyl aminomethylbenzoate isomers and their derivatives have garnered significant interest. This guide provides a comprehensive comparison of the biological activities of methyl 3-(aminomethyl)benzoate derivatives, placed in the context of their ortho and para counterparts to elucidate critical structure-activity relationships (SAR).

While extensive research has been conducted on the 4-aminobenzoate and 4-(aminomethyl)benzoate isomers, direct biological data for the 3-(aminomethyl)benzoate scaffold is less abundant in publicly available literature. Therefore, this guide will synthesize the available experimental data for closely related analogs and isomers to provide a predictive and comparative framework for researchers exploring this chemical space. We will delve into their anticancer, enzyme inhibitory, and antimicrobial properties, supported by experimental data and detailed protocols to empower your research endeavors.

The Isomeric Landscape: How Substituent Position Dictates Biological Activity

The positioning of the aminomethyl group on the methyl benzoate ring profoundly influences the molecule's interaction with biological targets. The electronic and steric properties conferred by the ortho, meta, and para substitutions dictate the binding affinity and efficacy of these compounds.

A key principle in structure-activity relationship (SAR) studies is that even minor positional changes of a functional group can lead to significant differences in biological activity. This is due to altered electronic effects (mesomeric and inductive effects) and steric hindrance, which affect how the molecule fits into the active site of a protein or interacts with other biological molecules.

Logical Relationship of Isomeric Substitution and Biological Activity

SAR_Isomers cluster_0 Methyl Aminomethylbenzoate Isomers cluster_1 Influencing Factors cluster_2 Resulting Biological Activity Ortho (2-) Ortho (2-) Steric Hindrance Steric Hindrance Ortho (2-)->Steric Hindrance High H-Bonding Potential H-Bonding Potential Ortho (2-)->H-Bonding Potential Intramolecular Meta (3-) Meta (3-) Electronic Effects Electronic Effects Meta (3-)->Electronic Effects Inductive Meta (3-)->H-Bonding Potential Intermolecular Para (4-) Para (4-) Para (4-)->Electronic Effects Mesomeric Para (4-)->H-Bonding Potential Intermolecular Target Specificity Target Specificity Steric Hindrance->Target Specificity Potency (IC50, Ki) Potency (IC50, Ki) Electronic Effects->Potency (IC50, Ki) Pharmacokinetics Pharmacokinetics H-Bonding Potential->Pharmacokinetics

Caption: Isomeric position of the aminomethyl group influences biological activity.

Anticancer and Cytotoxic Activity: A Comparative Analysis

Derivatives of aminobenzoic acid have shown considerable promise as anticancer agents. Their mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in cancer metabolism to the induction of apoptosis.

Cytotoxicity against Cancer Cell Lines

The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.

Comparative Cytotoxicity of Aminobenzoate Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Methyl 3-aminobenzoate derivative (16c) HCT116 (Colon)Not specified as IC50, but showed in vivo efficacy[1]
Aminothiazole-benzazole-based amide (6b) MCF-7 (Breast)17.2 ± 1.9[2]
A549 (Lung)19.0 ± 3.2[2]
β-nitrostyrene derivative (CYT-Rx20) MCF-7 (Breast)0.81 ± 0.04 µg/mL[3]
MDA-MB-231 (Breast)1.82 ± 0.05 µg/mL[3]
2-(4-aminophenyl)benzothiazole (5a) MCF-7 (Breast)In nanomolar range[4]
2-(4-amino-3-methylphenyl)benzothiazole (9a) MCF-7 (Breast)Potent, specific values not provided[4]
Insights into the Mechanism of Action

One notable study identified a methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)benzoate derivative (compound 16c) as a potent dual inhibitor of both cytosolic (MDH1) and mitochondrial (MDH2) malate dehydrogenases.[1] These enzymes are crucial for cancer cell metabolism, and their inhibition represents a promising therapeutic strategy. This finding is particularly significant as it provides a concrete biological target for a derivative of the methyl 3-aminobenzoate scaffold. The study demonstrated that this dual inhibition leads to the suppression of mitochondrial respiration and hypoxia-inducible factor-1α (HIF-1α) accumulation, ultimately resulting in significant antitumor efficacy in vivo.[1]

Proposed Signaling Pathway for MDH Inhibition in Cancer

MDH_Inhibition Derivative_16c Methyl 3-aminobenzoate Derivative (16c) MDH1 MDH1 (Cytosolic) Derivative_16c->MDH1 Inhibits MDH2 MDH2 (Mitochondrial) Derivative_16c->MDH2 Inhibits Tumor_Growth Tumor Growth MDH1->Tumor_Growth Supports Mito_Resp Mitochondrial Respiration MDH2->Mito_Resp Supports HIF1a HIF-1α Accumulation Mito_Resp->HIF1a Reduces HIF1a->Tumor_Growth Promotes

Caption: Inhibition of MDH1 and MDH2 by a methyl 3-aminobenzoate derivative.

Enzyme Inhibition: Targeting Key Pathological Pathways

Methyl aminobenzoate derivatives have been explored as inhibitors of various enzymes implicated in disease, including those involved in oxidative stress and neurological disorders.

Inhibition of Glutathione-Related Enzymes

Glutathione reductase (GR) and glutathione S-transferase (GST) are critical enzymes in the cellular antioxidant defense system. Their inhibition can be a strategy in certain therapeutic contexts. A study on methyl 4-aminobenzoate derivatives revealed potent inhibitory activity against these enzymes.

Inhibition of Glutathione Reductase (GR) and Glutathione S-Transferase (GST)

CompoundTarget EnzymeKi (µM)
Methyl 4-amino-3-bromo-5-fluorobenzoate GR0.325 ± 0.012
Methyl 4-amino-2-nitrobenzoate GST92.41 ± 22.26

Data for 3-(aminomethyl)benzoate derivatives as GR or GST inhibitors is not available in the searched literature. The data for the 4-amino isomers suggests that this scaffold is a promising starting point for designing inhibitors of these enzymes.

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the regulation of cholinergic neurotransmission. Their inhibition is a primary therapeutic strategy for Alzheimer's disease. Several studies have reported on aminomethyl and alkoxymethyl derivatives as potent cholinesterase inhibitors.

Cholinesterase Inhibition by Aminomethyl Derivatives

Compound ClassTarget EnzymeKi Range (nM)Reference
Aminomethyl/Alkoxymethyl Derivatives AChE18 - 78
BChE23 - 88

While this data is for a broader class of aminomethyl derivatives, it highlights the potential of the aminomethyl moiety to target cholinesterases. The specific activity of this compound derivatives would need to be experimentally determined.

Experimental Protocols

To facilitate further research in this area, detailed protocols for the key assays discussed are provided below.

Protocol for MTT Cytotoxicity Assay

This protocol is a standard method for assessing the in vitro cytotoxic effects of compounds on cultured cell lines.[2][3][5][6]

Experimental Workflow for MTT Assay

MTT_Workflow Start Start Cell_Seeding Seed cells in a 96-well plate (e.g., 5x10^3 cells/well) Start->Cell_Seeding Incubation1 Incubate for 24h (37°C, 5% CO2) Cell_Seeding->Incubation1 Compound_Treatment Add serial dilutions of test compounds Incubation1->Compound_Treatment Incubation2 Incubate for 48-72h Compound_Treatment->Incubation2 MTT_Addition Add MTT solution (e.g., 10 µL of 5 mg/mL) Incubation2->MTT_Addition Incubation3 Incubate for 4h MTT_Addition->Incubation3 Solubilization Add solubilizing agent (e.g., 100 µL DMSO) Incubation3->Solubilization Abs_Reading Read absorbance at 570 nm Solubilization->Abs_Reading Data_Analysis Calculate IC50 values Abs_Reading->Data_Analysis End End Data_Analysis->End

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation with Compound: Incubate the cells with the compounds for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a standard method for measuring AChE activity and screening for its inhibitors.[1][7][8][9][10]

Step-by-Step Methodology:

  • Reagent Preparation:

    • 50 mM Tris-HCl buffer, pH 8.0.

    • 10 mM DTNB (5,5'-dithio-bis-[2-nitrobenzoic acid]) in Tris-HCl buffer.

    • 10 mM Acetylthiocholine iodide (ATCI) in Tris-HCl buffer.

    • AChE enzyme solution (e.g., 0.1 U/mL in Tris-HCl buffer).

    • Test compounds dissolved in a suitable solvent (e.g., DMSO) and diluted in Tris-HCl buffer.

  • Assay Procedure (in a 96-well plate):

    • To each well, add 25 µL of the test compound solution at various concentrations.

    • Add 50 µL of Tris-HCl buffer.

    • Add 25 µL of the AChE solution.

    • Incubate for 15 minutes at 25°C.

    • Add 50 µL of the DTNB solution.

    • Initiate the reaction by adding 25 µL of the ATCI solution.

  • Measurement and Analysis:

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader in kinetic mode.

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each compound concentration relative to the control (without inhibitor).

    • Calculate the IC50 value.

Protocol for Glutathione Reductase Inhibition Assay

This assay measures the activity of GR by monitoring the oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm.[11][12][13][14][15]

Step-by-Step Methodology:

  • Reagent Preparation:

    • 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA.

    • 20 mM Oxidized glutathione (GSSG) in water.

    • 2 mM NADPH in 10 mM Tris-HCl, pH 7.0.

    • GR enzyme solution.

    • Test compounds dissolved in a suitable solvent and diluted in the assay buffer.

  • Assay Procedure (in a UV-transparent 96-well plate or cuvettes):

    • To each well/cuvette, add the assay buffer.

    • Add the test compound at various concentrations.

    • Add the GSSG solution.

    • Add the GR enzyme solution.

    • Pre-incubate the mixture for 5 minutes at 25°C.

  • Measurement and Analysis:

    • Initiate the reaction by adding the NADPH solution.

    • Immediately measure the decrease in absorbance at 340 nm for 5-10 minutes in kinetic mode.

    • Calculate the rate of NADPH oxidation.

    • Determine the percentage of inhibition and calculate the IC50 or Ki value.

Conclusion and Future Directions

The available evidence suggests that the methyl aminomethylbenzoate scaffold is a promising starting point for the development of novel therapeutic agents with diverse biological activities. While data for the 4-amino and 4-(aminomethyl) isomers is more prevalent, the demonstrated activity of a methyl 3-aminobenzoate derivative as a dual MDH1/2 inhibitor highlights the significant potential of the meta-substituted scaffold, particularly in the realm of anticancer drug discovery.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives. This would enable a direct comparison of their activity with the ortho and para isomers and provide a clearer understanding of the structure-activity relationships. Such studies should explore a range of biological targets, including but not limited to, the enzymes and cancer cell lines discussed in this guide. The detailed experimental protocols provided herein offer a robust framework for conducting these essential investigations. By filling the current knowledge gap, the full therapeutic potential of this versatile chemical scaffold can be unlocked.

References

  • Cytotoxicity of compounds toward various cell lines. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. (2021). Future Journal of Pharmaceutical Sciences, 7(1). [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 7, 2026, from [Link]

  • Synthesis and biological evaluation of aminomethyl and alkoxymethyl derivatives as carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase inhibitors. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1174–1182. [Link]

  • Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. (2017). Journal of Medicinal Chemistry, 60(20), 8631–8646. [Link]

  • In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. (2015). Journal of Applied Pharmaceutical Science, 5(2), 029-033. [Link]

  • Glutathione Reductase Assay Kit. (n.d.). Interchim. Retrieved January 7, 2026, from [Link]

  • Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. (2011). Molecules, 16(4), 3290–3301. [Link]

  • Glutathione reductase assay. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Glutathione Reductase Protocol. (2013). MMPC. Retrieved January 7, 2026, from [Link]

  • Cytotoxicity MTT Assay is a colorimetric assay which measures cell viability, proliferation and cytotoxicity. (n.d.). Springer Nature Experiments. Retrieved January 7, 2026, from [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Ellman Esterase Assay Protocol. (n.d.). Scribd. Retrieved January 7, 2026, from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved January 7, 2026, from [Link]

  • Evaluating cytotoxicity of methyl benzoate in vitro. (2020). PLoS ONE, 15(2), e0228338. [Link]

  • Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. (1998). Journal of Medicinal Chemistry, 41(25), 5037–5054. [Link]

Sources

A Guide to the Validation of a Synthetic Route Through Literature Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous validation of a synthetic route is a critical exercise in ensuring reproducibility, efficiency, and scalability.[1][2] This guide provides a comprehensive framework for comparing a newly developed or optimized synthetic pathway against established literature data. By systematically evaluating key performance indicators and analytical data, researchers can confidently ascertain the validity and potential advantages of their synthetic approach.

The process of bringing a new molecule from discovery to market is fraught with challenges, and the chosen synthetic route can significantly influence the project's timeline and cost-effectiveness.[3][4] Therefore, a rigorous comparison with previously published methods is not merely an academic exercise but a cornerstone of robust chemical development.[]

Foundational Pillars of Synthetic Route Validation

A successful validation hinges on a multi-faceted comparison of critical parameters. These include not only the overall yield and purity of the final product but also a detailed analysis of each step in the synthetic sequence. Key aspects to consider are:

  • Yield and Efficiency: The overall yield is a primary metric for assessing the efficiency of a synthetic route.[6] However, a deeper analysis should include the yield of each individual step, atom economy, and reaction mass efficiency to provide a more holistic view of the process's sustainability and cost-effectiveness.[7]

  • Purity and Impurity Profile: The purity of the final active pharmaceutical ingredient (API) is paramount. A comparative analysis should focus on the levels of known and unknown impurities, as a different synthetic route may introduce a new impurity profile that requires careful characterization and control.[1]

  • Spectroscopic and Analytical Data: Unambiguous structural confirmation is non-negotiable. A thorough comparison of spectroscopic data, such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, with literature values is essential for verifying the identity of the synthesized compound.[8][9] High-resolution mass spectrometry (HRMS) or elemental analysis should also be employed to confirm the molecular formula.[10]

  • Reaction Conditions and Scalability: The practicality and scalability of a synthetic route are critical considerations for industrial applications.[2] A comparison should be made of reaction times, temperatures, pressures, and the use of hazardous or expensive reagents. A route that appears efficient on a lab scale may not be viable for large-scale production.[1]

  • Step Count and Convergence: The number of linear steps in a synthesis is a common metric for comparison.[11] Shorter and more convergent routes are generally preferred as they often lead to higher overall yields and reduced production time.[12]

Workflow for Synthetic Route Validation

The process of validating a synthetic route against literature data can be broken down into a systematic workflow. This ensures that all critical aspects are thoroughly evaluated and documented.

G cluster_0 Phase 1: Literature Review & Data Extraction cluster_1 Phase 2: Experimental Execution & Data Generation cluster_2 Phase 3: Comparative Analysis & Conclusion lit_review Comprehensive Literature Search data_extraction Extract Key Performance Metrics & Spectroscopic Data lit_review->data_extraction comparison Compare Experimental Data with Literature data_extraction->comparison synthesis Execute the Novel Synthetic Route purification Purify Intermediates & Final Product synthesis->purification analysis Acquire Spectroscopic & Purity Data purification->analysis analysis->comparison conclusion Draw Conclusions on Route Viability comparison->conclusion

Sources

A Comparative Guide to the Purity Assessment of Methyl 3-(aminomethyl)benzoate: HPLC vs. GC Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-(aminomethyl)benzoate is a key building block in the synthesis of various pharmaceutical compounds and fine chemicals. Its purity is a critical determinant of the quality, safety, and efficacy of the final products. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of this compound. We will explore the theoretical basis for method selection, provide detailed experimental protocols, and present a head-to-head comparison of their performance characteristics. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust and reliable analytical methods for quality control.

Introduction: The Analytical Imperative

The chemical structure of this compound, featuring a primary amine, a methyl ester, and an aromatic ring, presents unique analytical challenges and opportunities.[1][2] The primary amine is basic and polar, the ester group is susceptible to hydrolysis, and the benzene ring provides a useful chromophore for UV detection. An effective purity assessment method must be able to quantify the main component accurately while separating it from potential process-related impurities and degradation products. The two primary chromatographic techniques for this purpose, HPLC and GC, operate on fundamentally different principles, making the choice between them a critical decision based on the specific analytical goals.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

HPLC is arguably the most direct and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this moderately polar molecule.

Causality Behind Experimental Choices in HPLC
  • Stationary Phase Selection: A C18 (octadecylsilyl) or C8 (octylsilyl) column is the logical choice. The non-polar stationary phase retains the analyte primarily through hydrophobic interactions with its benzene ring. This mechanism is highly reproducible and provides excellent resolving power for structurally similar impurities.

  • Mobile Phase Strategy: The presence of the basic aminomethyl group (pKa ~9-10) necessitates pH control of the mobile phase. An acidic mobile phase (e.g., pH 2.5-4.0) ensures the amine is protonated (-NH3+), which prevents peak tailing caused by interaction with residual silanols on the silica support and ensures consistent retention. A typical mobile phase would consist of an aqueous buffer (e.g., phosphate or formate) and an organic modifier like acetonitrile or methanol.[3][4]

  • Detection Method: The aromatic ring in this compound exhibits strong UV absorbance. UV detection at a wavelength around 254 nm or the compound's specific lambda max provides high sensitivity and linearity, making it ideal for quantifying both the main peak and any UV-active impurities.

Validated HPLC Experimental Protocol

This protocol is designed as a self-validating system, incorporating system suitability checks as mandated by pharmacopeial guidelines like USP <621>.[5][6][7][8][9]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.02 M Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 70% B over 20 minutes, followed by a 5-minute hold and 5-minute re-equilibration.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent).

  • Sample Preparation: Prepare the test sample in the same manner as the standard.

  • System Suitability: Before sample analysis, inject the standard solution six times. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is ≤ 1.0%, and the tailing factor for the main peak is between 0.8 and 1.5.[8]

  • Analysis: Inject the standard and sample solutions. Calculate the purity by area percent normalization or against the reference standard.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing P1 Weigh Sample/ Standard P2 Dissolve & Dilute (50:50 ACN:H2O) P1->P2 A1 Inject Sample (10 µL) P2->A1 A2 Isocratic/Gradient Elution (C18 Column) A1->A2 A3 UV Detection (254 nm) A2->A3 D1 Integrate Peaks A3->D1 D2 System Suitability Check (SST) D1->D2 D3 Calculate Purity (Area % Report) D2->D3 GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing P1 Weigh Sample P2 Add Solvent & Derivatizing Agent (e.g., BSTFA) P1->P2 P3 Heat (70°C, 30 min) & Cool P2->P3 A1 Inject Derivatized Sample (1 µL) P3->A1 A2 Temperature Programmed Separation (DB-5ms) A1->A2 A3 FID or MS Detection A2->A3 D1 Integrate Peaks A3->D1 D2 Identify Impurities (MS Library) D1->D2 D3 Calculate Purity (Area % Report) D2->D3

Sources

A Comparative Guide to Methyl 3-(aminomethyl)benzoate and Isomeric Aminobenzoate Esters

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of Methyl 3-(aminomethyl)benzoate against its structural and positional isomers. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the critical impact of substituent placement and structure on the physicochemical properties, reactivity, and potential applications of this important class of molecules. We will dissect the causality behind their differing behaviors, supported by experimental data and validated protocols, to provide a comprehensive resource for informed molecular design and application.

Introduction: The Nuanced World of Aminobenzoate Esters

Aminobenzoic acid esters are a cornerstone class of compounds in pharmacology and materials science. The archetypal structure, characterized by an amino group and an ester on a benzene ring, is a versatile scaffold that has given rise to a multitude of functional molecules, from local anesthetics to UV-absorbing agents.[1][2] The pharmacological activity of these molecules is profoundly dictated by their structure—specifically, the positional relationship of the functional groups and the nature of the ester and amine substituents.[2][3]

This guide focuses on This compound , a unique variant where the amino group is separated from the aromatic ring by a methylene (-CH2-) bridge. This seemingly minor modification fundamentally alters its electronic properties and steric profile compared to its more common aniline-type isomers, such as Methyl 2-aminobenzoate (Methyl Anthranilate) and Methyl 4-aminobenzoate. We will explore these differences through a detailed comparison of their properties, synthesis, and stability, providing both theoretical grounding and practical experimental frameworks.

Structural and Physicochemical Properties: A Tale of Three Positions

The location of the amino group—whether directly on the ring or attached via a linker, and its position (ortho, meta, or para)—dramatically influences the molecule's physical and chemical characteristics. These properties, in turn, govern solubility, membrane permeability, and receptor-binding interactions.

The key distinction for this compound is that its primary amine is aliphatic, not aromatic. The lone pair of electrons on the nitrogen is localized and not delocalized into the benzene ring's π-system. This makes the aminomethyl group significantly more basic than the amino groups of its aniline-type isomers.

G cluster_isomers Structural Comparison of Aminobenzoate Ester Isomers M3AB This compound (Aliphatic Amine) M2AB Methyl 2-aminobenzoate (ortho, Aromatic Amine) M3AB->M2AB Different Amine Type & Position M3AB_direct Methyl 3-aminobenzoate (meta, Aromatic Amine) M3AB->M3AB_direct Different Amine Type (Same Position) M3AB_direct->M2AB Positional Isomers M4AB Methyl 4-aminobenzoate (para, Aromatic Amine) M3AB_direct->M4AB Positional Isomers G cluster_synthesis Generalized Synthetic Workflows PABA p-Aminobenzoic Acid Reflux Heat under Reflux PABA->Reflux MeOH Methanol (CH3OH) MeOH->Reflux Acid Acid Catalyst (e.g., H2SO4) Acid->Reflux catalyzes M4AB Methyl 4-aminobenzoate Reflux->M4AB Fischer Esterification Precursor 3-(Bromomethyl) benzoic acid Substitution Nucleophilic Substitution Precursor->Substitution AmineSrc Amine Source (e.g., NH3) AmineSrc->Substitution Intermediate 3-(Aminomethyl) benzoic acid Substitution->Intermediate Esterification Esterification (as above) Intermediate->Esterification M3AMB Methyl 3-(aminomethyl)benzoate Esterification->M3AMB

Caption: Contrasting synthesis workflows for aromatic vs. aliphatic aminobenzoate esters.

Reactivity: The primary difference in reactivity lies in the amine group.

  • Nucleophilicity: The aliphatic amine of this compound is a much stronger nucleophile than the aromatic amines of its isomers. It will readily participate in reactions like acylation, alkylation, and Schiff base formation under milder conditions.

  • Diazotization: Aromatic amines can be converted to diazonium salts, which are versatile intermediates for introducing a wide range of functional groups. This chemistry is not accessible to the aliphatic amine of this compound.

Comparative Biological Profile and Stability

The structural variations directly translate to different biological activities and metabolic fates.

Pharmacological Activity:

  • Local Anesthetics: Esters of para-aminobenzoic acid are renowned for their local anesthetic properties, acting by blocking voltage-gated sodium channels. [1]The specific geometry and electronic distribution of the para isomer are crucial for this activity. While less common, meta isomers are also explored, but their efficacy is generally lower. The activity of this compound in this context is not well-documented, but its increased basicity and different shape would likely lead to a significantly different pharmacological profile.

  • Enzyme Interactions: PABA is a key intermediate in the folate synthesis pathway in bacteria, making its derivatives, like sulfonamides, effective antibacterial agents. [2][3]The structural mimicry is precise, and isomers like this compound would not fit the active site of dihydropteroate synthase.

Metabolic Stability: The ester functional group is a primary site of metabolism, undergoing hydrolysis by carboxylesterases (CES) in the plasma and liver. [4]This is a critical parameter in drug design, as it determines the compound's half-life.

  • Alkyl Chain Length: Studies comparing homologous series of esters have shown that metabolic stability is dependent on the size of the alkyl group. [4]Generally, methyl esters are more stable towards hydrolysis than their corresponding ethyl or n-butyl esters. [4][5]For example, the methyl homolog of benzocaine (ethyl 4-aminobenzoate) was found to be twice as stable in plasma. [4]* Positional Isomerism: The position of the amino group can also influence the rate of hydrolysis, likely due to electronic effects on the ester carbonyl.

This metabolic liability can be exploited in the design of "soft drugs," which are active compounds designed to be rapidly metabolized into inactive forms after exerting their therapeutic effect. [4]

Experimental Protocols for Comparative Assessment

To provide a tangible framework for comparison, we outline two key experimental protocols. These protocols are designed as self-validating systems, with clear steps and endpoints for objective comparison.

Protocol 1: Comparative Hydrolytic Stability in Rat Plasma

Objective: To quantify and compare the rate of hydrolysis of this compound and its isomers in a biologically relevant matrix.

Rationale: Rat plasma is rich in carboxylesterases and serves as a standard in vitro model for predicting in vivo metabolic stability of ester-containing compounds. [4]An HPLC-based method provides robust and quantitative data.

Methodology:

  • Preparation of Stock Solutions: Prepare 10 mM stock solutions of each test compound (this compound, Methyl 3-aminobenzoate, Methyl 4-aminobenzoate) in DMSO.

  • Reaction Mixture: In a microcentrifuge tube, pre-warm 495 µL of rat plasma to 37°C.

  • Initiation of Reaction: Add 5 µL of the 10 mM stock solution to the plasma to achieve a final concentration of 100 µM. Vortex briefly.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 50 µL aliquot of the reaction mixture.

  • Quenching: Immediately add the 50 µL aliquot to a tube containing 150 µL of ice-cold acetonitrile to precipitate plasma proteins and stop the enzymatic reaction.

  • Sample Processing: Vortex the quenched sample vigorously for 1 minute, then centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an HPLC vial. Analyze the concentration of the remaining parent compound using a validated reverse-phase HPLC method with UV detection.

  • Data Analysis: Plot the natural logarithm of the compound concentration versus time. The slope of the line ('a') is used to calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / a. [4]

G start Start: Prepare Stocks & Rat Plasma prewarm Pre-warm Plasma to 37°C start->prewarm initiate Initiate Reaction: Add Compound (t=0) prewarm->initiate sample Sample at Time Points (0, 5, 15, 30, 60, 120 min) initiate->sample quench Quench with Cold Acetonitrile sample->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge analyze Analyze Supernatant by HPLC centrifuge->analyze calculate Calculate Half-Life (t½) analyze->calculate

Caption: Workflow for the in vitro plasma stability assay.

Protocol 2: Determination of Apparent Solubility (Shake-Flask Method)

Objective: To compare the thermodynamic aqueous solubility of the aminobenzoate esters at a physiological pH.

Rationale: Aqueous solubility is a critical determinant of oral bioavailability and formulation feasibility. The shake-flask method, while low-throughput, is the gold standard for determining thermodynamic solubility.

Methodology:

  • Buffer Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Sample Preparation: Add an excess amount of each solid compound to separate vials containing a known volume (e.g., 1 mL) of the PBS buffer. Ensure enough solid is added so that it remains undissolved.

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour. Alternatively, centrifuge the samples at a low speed to separate the solid from the supernatant.

  • Sampling and Dilution: Carefully remove an aliquot of the clear supernatant, ensuring no solid particles are transferred. Dilute the aliquot with an appropriate solvent (e.g., acetonitrile or mobile phase) to a concentration within the linear range of the analytical method.

  • Quantification: Determine the concentration of the dissolved compound in the diluted sample using a calibrated HPLC-UV or LC-MS method.

  • Calculation: Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the aqueous solubility of the compound under the tested conditions.

Conclusion and Future Perspectives

This comparative guide demonstrates that this compound is a structurally and chemically distinct entity compared to its aniline-type aminobenzoate isomers. The presence of an aliphatic aminomethyl group, as opposed to a ring-bound amino group, fundamentally increases basicity and nucleophilicity while altering its synthetic accessibility.

Key Takeaways:

  • Structure Determines Basicity: The insulating methylene linker in this compound preserves the aliphatic nature of the amine, making it a significantly stronger base than its aromatic isomers.

  • Positional Isomerism Influences Properties: The ortho, meta, and para positioning of functional groups in the aromatic series leads to distinct electronic effects, impacting everything from melting point to acidity and metabolic stability.

  • Synthesis Reflects Structure: The synthetic routes to these compounds are not interchangeable and must be tailored to the target structure.

  • Function Follows Form: The well-established applications of para and ortho aminobenzoate esters in local anesthesia and flavorings, respectively, are a direct consequence of their precise molecular architecture. The unique properties of this compound suggest its utility lies in different areas, likely as a versatile building block for more complex molecules where a nucleophilic amine handle is required.

Future research should focus on leveraging the unique reactivity of this compound as a scaffold in medicinal chemistry. Its potential as a linker in bioconjugation, a key component in the synthesis of novel heterocyclic systems, or as a precursor to new classes of pharmacologically active agents warrants significant exploration.

References

  • This compound. (2026). PubChem. Retrieved January 7, 2026, from [Link]

  • de Oliveira, M. F., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 749-758. Retrieved January 7, 2026, from [Link]

  • This compound Hydrochloride. (2026). PubChem. Retrieved January 7, 2026, from [Link]

  • Seydel, J. K., & Butte, W. (1977). P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). Journal of Medicinal Chemistry, 20(3), 439-447. Retrieved January 7, 2026, from [Link]

  • Klug, J. T., et al. (2016). Aggregate Elasticity, Crystal Structure, and Tableting Performance for p-Aminobenzoic Acid and a Series of Its Benzoate Esters. Molecular Pharmaceutics, 13(12), 4078-4086. Retrieved January 7, 2026, from [Link]

  • Two-mode analysis by high-performance liquid chromatography of p-amino benzoic acid ethyl ester-labeled monosaccharides. (2021). NCBI. Retrieved January 7, 2026, from [Link]

  • Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. (2014). RSC Publishing. Retrieved January 7, 2026, from [Link]

  • Process for preparing aminobenzoate esters. (2009). Google Patents.
  • Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study. (2017). PMC - NIH. Retrieved January 7, 2026, from [Link]

  • Use of the derivatizing agent, 4-aminobenzoic acid 2-(diethylamino)ethyl ester, for high-sensitivity detection of oligosaccharides by electrospray ionization mass spectrometry. (2002). ACS Publications. Retrieved January 7, 2026, from [Link]

  • Process for preparing aminobenzoate esters. (2009). Google Patents.
  • Methyl anthranilate. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

Sources

The Cornerstone of Structural Biology: X-ray Crystallography (XRC)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Solid-State Structure Determination for Drug Development

As a Senior Application Scientist, the path to elucidating the three-dimensional atomic structure of a molecule is both a rigorous and rewarding journey. This guide provides an in-depth, objective comparison of X-ray Crystallography—the long-standing gold standard—with its principal alternatives. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to empower researchers, scientists, and drug development professionals in selecting the most effective technique for their specific challenges.

X-ray Crystallography (XRC) is a powerful, non-destructive technique that has been foundational in revealing the structure of countless molecules, from simple minerals to complex biological machinery like proteins and viruses.[1][2] Its preeminence in drug discovery is undisputed, providing the atomic-level blueprints necessary for structure-based drug design, understanding protein-ligand interactions, and optimizing lead compounds.[1][3][4]

The fundamental principle relies on the interaction of a focused beam of X-rays with a highly ordered, single crystal. The electrons within the crystal's atoms scatter the X-rays, and due to the periodic arrangement of the atoms in the crystal lattice, these scattered waves interfere constructively in specific directions. This phenomenon, governed by Bragg's Law, produces a unique diffraction pattern of spots.[5][6] By measuring the position and intensity of these spots, a three-dimensional map of the electron density within the crystal can be calculated, and from this, an atomic model of the molecule is built and refined.[1][7]

The X-ray Crystallography Workflow: From Gene to Structure

The journey from a target molecule to a refined 3D structure is a multi-step process, where the quality of the outcome at each stage is critically dependent on the success of the preceding one. The initial and often most significant hurdle is obtaining a high-quality, diffraction-ready crystal.[1][8]

XRC_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_solve Structure Solution & Refinement p1 Gene Cloning & Protein Expression p2 Purification & Homogeneity Check p1->p2 p3 Crystallization Screening p2->p3 p4 Crystal Optimization & Harvesting p3->p4 d1 Crystal Mounting & Cryo-cooling p4->d1 d2 X-ray Diffraction (Synchrotron) d1->d2 d3 Data Processing (Integration & Scaling) d2->d3 s1 Solving the 'Phase Problem' d3->s1 s2 Model Building s1->s2 s3 Refinement & Validation s2->s3 s4 Deposition (PDB) s3->s4

Caption: General workflow for single-crystal X-ray crystallography.

Experimental Protocol: Protein Crystallization via Hanging-Drop Vapor Diffusion

This protocol outlines a standard method for crystallizing a purified protein sample, a critical prerequisite for X-ray diffraction analysis.[9]

Objective: To achieve a supersaturated state of the protein solution under controlled conditions to promote the growth of well-ordered single crystals.

Materials:

  • Purified protein sample (>95% homogeneity) at a concentration of 5-25 mg/mL.[10][11]

  • Crystallization screening kit (various buffered solutions of precipitants).

  • 24-well crystallization plates and siliconized glass cover slips.

  • Micropipettes and tips.

Methodology:

  • Preparation: Ensure the protein sample is monodisperse and free of aggregates by centrifuging at 14,000 xg for 10 minutes at 4°C.[9] All solutions and plates should be equilibrated to the desired incubation temperature (e.g., 4°C or 20°C).

  • Plate Setup: Pipette 500 µL of the precipitant solution from the screening kit into each well of the 24-well plate. This serves as the reservoir.

  • Drop Preparation: On a clean cover slip, pipette 1 µL of the purified protein solution.

  • Mixing: Carefully add 1 µL of the reservoir solution from the corresponding well to the protein drop.[9]

    • Causality Note: The drop now contains the protein and precipitant at half the initial reservoir concentration. Over time, water will evaporate from the drop to the more concentrated reservoir, slowly increasing the concentration of both protein and precipitant in the drop, thereby inducing supersaturation and nucleation.

  • Sealing: Invert the cover slip and place it over the well, using vacuum grease to create an airtight seal. The drop will be "hanging" above the reservoir.

  • Incubation: Store the plate in a vibration-free incubator at a constant temperature.

  • Monitoring: Regularly inspect the drops under a microscope over several days to weeks for the appearance of crystals.

The Alternatives: When Crystallography Isn't Enough

While XRC is the premier technique for high-resolution structures, its primary limitation is the absolute need for a well-diffracting crystal.[1][12] Many important biological targets, such as large macromolecular complexes, membrane proteins, and molecules with significant conformational flexibility, are notoriously difficult to crystallize.[8][13] This has driven the development and refinement of alternative and complementary techniques.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has undergone a "resolution revolution," emerging as a near-atomic resolution technique that rivals XRC for certain targets.[10][14] Instead of requiring a crystal, Cryo-EM involves flash-freezing a solution of the molecule in vitreous (non-crystalline) ice and imaging thousands of individual particles with an electron microscope.[15]

Why choose Cryo-EM? It bypasses the need for crystallization entirely, making it ideal for:

  • Large, complex assemblies that are hard to crystallize.[15]

  • Membrane proteins, which can be studied in a near-native lipid environment.[14]

  • Capturing different conformational states of a molecule within the same sample.[13]

CryoEM_Workflow p1 Sample Prep & Grid Vitrification p2 Microscope Screening & Data Collection p1->p2 p3 Image Processing (Particle Picking) p2->p3 p4 2D/3D Classification & Reconstruction p3->p4 p5 Model Building & Refinement p4->p5

Caption: Simplified workflow for single-particle Cryo-EM.

Neutron Diffraction

Neutron diffraction operates on a similar principle to XRC but uses a beam of neutrons instead of X-rays. The key difference lies in the scattering mechanism: X-rays are scattered by electrons, while neutrons are scattered by atomic nuclei.[16]

Why choose Neutron Diffraction? This technique provides unique information that is inaccessible to X-rays:

  • Locating Hydrogen Atoms: X-rays are poor at detecting hydrogen due to its single electron. Neutrons scatter very effectively from hydrogen (or its isotope, deuterium), making it the definitive method for determining protonation states of catalytic residues, mapping hydrogen-bonding networks, and visualizing water molecules.[17][18] It is often used in conjunction with a high-resolution X-ray structure to provide a more complete picture.[18]

Neutron_Workflow p1 Grow Large Crystal (Often Deuterated) p2 Data Collection (Neutron Source) p1->p2 p3 Joint Refinement with X-ray Data p2->p3 p4 H/D Atom Localization p3->p4

Caption: Workflow highlighting the use of Neutron Diffraction.

Solid-State NMR (ssNMR)

Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful technique that probes the local chemical environment of atomic nuclei. Unlike diffraction methods that require long-range order, ssNMR can derive structural information from non-crystalline or poorly ordered materials.

Why choose ssNMR? It is the method of choice for systems that cannot be studied by diffraction:

  • Amorphous Materials: Provides structural insights into amorphous drug formulations, which is critical for stability and bioavailability studies.[19]

  • Polymorph Characterization: Can distinguish between different crystalline polymorphs in a bulk sample and quantify their ratios.[20]

  • Molecular Dynamics: Gives information on the motion and dynamics of molecules in the solid state.

ssNMR_Workflow p1 Sample Packing (Crystalline or Amorphous) p2 Magic Angle Spinning (MAS) Experiment p1->p2 p3 Spectral Analysis (Chemical Shifts) p2->p3 p4 Derive Local Structure & Dynamics p3->p4 PXRD_Workflow p1 Prepare Powder Sample p2 Data Collection (Diffractometer) p1->p2 p3 Pattern Analysis (Peak Positions/Intensity) p2->p3 p4 Phase ID & Purity Assessment p3->p4

Caption: Standard workflow for Powder X-ray Diffraction.

Head-to-Head: A Quantitative Comparison

The choice of technique is dictated by the specific scientific question and the nature of the sample. The following table provides a direct comparison of the key attributes of each method.

FeatureSingle-Crystal XRCCryo-EMNeutron DiffractionSolid-State NMRPowder XRD
Sample Type Single Crystal [5]Particles in solution [15]Large Single Crystal [18]Crystalline or Amorphous Solid Polycrystalline Powder [21]
Sample Amount µg to mg [10]µg (low concentration) [10][13]mg (large volume) [18]mg [20]mg [22]
Typical Resolution <1.0 - 3.5 Å1.8 - 10 Å [13][14]1.5 - 2.5 Å [18]N/A (provides local contacts)N/A (provides fingerprint)
Key Information Atomic coordinates [1]3D density map, conformations [13]H-atom positions, protonation states [17]Local structure, dynamics, polymorphs [19]Crystalline phase, purity, polymorph ID [23]
Primary Advantage Highest resolution, "gold standard" No crystallization needed, large complexes [15]Unambiguous H-atom location [18]Works on amorphous/disordered solids Fast, routine, bulk analysis [21]
Primary Limitation Requires well-diffracting crystals [8]Lower resolution for small proteins Requires very large crystals & neutron source [18]Indirect structure determinationNo detailed atomic coordinates [24]

Conclusion: An Integrated, Synergistic Approach

While X-ray crystallography remains a central and powerful tool for obtaining high-resolution structural data, it does not stand alone. [4]The landscape of structural biology is increasingly defined by an integrated approach where techniques are chosen to complement one another. [15][25]A complete understanding of a biological system may require a high-resolution XRC structure of a core domain, a Cryo-EM map of the entire complex in action, neutron diffraction to elucidate the catalytic mechanism, and ssNMR to characterize its formulation as a stable amorphous solid. By understanding the fundamental strengths and causal logic behind each technique, researchers can strategically navigate the path to structural elucidation, accelerating discovery in materials science and the development of novel therapeutics.

References

  • X-ray crystallography - Wikipedia. (n.d.). Wikipedia. [Link]

  • Cheng, Y., Glaeser, R. M., & Nogales, E. (2015). How cryo‐electron microscopy and X‐ray crystallography complement each other. eLife, 4, e07019. [Link]

  • Critchley, L. (2019, December 2). The Applications & Principles of X-Ray Crystallography. AZoM. [Link]

  • Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. [Link]

  • Goud, N. R. (2011, September 1). X-ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review. [Link]

  • Glaeser, R. M., & Nogales, E. (2012). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. Journal of visualized experiments : JoVE, (66), 4022. [Link]

  • Kálmán, A., & Párkányi, L. (2012). X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. Molecules, 17(12), 14358–14380. [Link]

  • Davis, A. M., Teague, S. J., & Kleywegt, G. J. (2003). Limitations and lessons in the use of X-ray structural information in drug design. Drug discovery today, 8(18), 841–847. [Link]

  • Oreate AI Blog. (2025, December 16). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. [Link]

  • NanoTemper Technologies. (n.d.). X-Ray Crystallography or Cryo-EM: Which Solution Should You Choose? [Link]

  • Stout, G. H., & Jensen, L. H. (2016, August 8). Single Crystal Diffraction: The Definitive Structural Technique. ORNL Neutron Sciences. [Link]

  • Bruker. (2025, January 7). X-Ray Powder Diffraction: Pharmaceutical Solid-State Characterization. YouTube. [Link]

  • Jordan, L. (2024). Quantitative Solid-State NMR Analysis of Crystalline Polymorphs and Amorphous Phases. Journal of Chemical and Pharmaceutical Research, 16(2), 106. [Link]

  • Fiveable. (n.d.). Comparison of X-ray, electron, and neutron diffraction. [Link]

  • Deacon, A. M., & Ealick, S. E. (1999). x Ray crystallography. Journal of clinical pathology, 52(10), 729–734. [Link]

  • Alshennawi, A. E., et al. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 20(S8), 1071-1082. [Link]

  • Bitesize Bio. (2025, January 22). 5 Protein Crystallization Seeding Methods for Bigger Crystals. [Link]

  • Miron, G. M., & Brgoch, J. (2019). Tutorial on Powder X-ray Diffraction for Characterizing Nanoscale Materials. ACS Nano, 13(7), 7326–7338. [Link]

  • Royal Society of Chemistry. (2025, March 31). Chapter 3: Basics of X-ray and Neutron Diffraction. [Link]

  • Biocompare. (2019, October 8). Exposing the Limitations of X-Ray Crystallography. [Link]

  • Wlodawer, A., Dauter, Z., & Jaskolski, M. (2017). X-ray crystallography over the past decade for novel drug discovery – where are we heading next? Expert opinion on drug discovery, 12(7), 681–692. [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. [Link]

  • Bruker. (n.d.). Solid-State NMR | Characterizing Polymorphs and Amorphous Form. [Link]

  • Ladd, M. F. C., & Palmer, R. A. (2013). Structure Determination by X-ray Crystallography. Springer. [Link]

  • Zanotti, G. (2016, August 12). Cryo-EM and X-Ray Crystallography: Complementary or Alternative Techniques? NanoWorld Journal. [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. [Link]

  • Chemistry LibreTexts. (2023, August 29). Powder X-ray Diffraction. [Link]

  • Google Sites. (n.d.).
  • Acadechem. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

  • Helix BioStructures. (n.d.). White Paper: Advances in X-ray Diffraction for Protein Crystals: Emerging Technologies. [Link]

  • Shuimu BioSciences. (n.d.). Cryo-EM vs. X-Ray: Which Structural Method Is Best? [Link]

  • Creative Biostructure. (n.d.). Common Problems in Protein X-ray Crystallography and How to Solve Them. [Link]

  • Adachi, M., et al. (2021). Re-evaluation of protein neutron crystallography with and without X-ray/neutron joint refinement. Acta crystallographica. Section D, Structural biology, 77(Pt 1), 65–74. [Link]

  • Mettler Toledo. (n.d.). Protein Crystallization | Create Lattices. [Link]

  • Owen, R. L. (2021, May 28). A beginner's guide to X-ray data processing. The Biochemist. [Link]

  • Munson, E. J. (2012, October 2). Solid-State Nuclear Magnetic Resonance Spectroscopy for Analyzing Polymorphic Drug Forms and Formulations. Pharmaceutical Technology. [Link]

  • Creative Biostructure. (n.d.). X-ray Crystallography vs Cryo-EM: Which is Best for Your Research? [Link]

  • ResearchGate. (n.d.). Application and Limitations of X-Ray Crystallographic Data in Structure-Based Ligand and Drug Design. [Link]

  • Li, H., et al. (2018). Quantification of solid-state impurity with powder X-ray diffraction using laboratory source. Journal of Pharmaceutical and Biomedical Analysis, 155, 337-343. [Link]

  • Deringer, V. L., et al. (2021). Modelling amorphous materials via a joint solid-state NMR and X-ray absorption spectroscopy and DFT approach: application to alumina. Chemical Science, 12(3), 1136-1147. [Link]

  • Helliwell, J. R. (2017). New developments in crystallography: exploring its technology, methods and scope in the molecular biosciences. Biochemical Society transactions, 45(2), 291–298. [Link]

  • Chemistry For Everyone. (2025, August 9). What Is Solid-state NMR? YouTube. [Link]

Sources

A Senior Application Scientist's Guide to Product Identity Confirmation: A Comparative Analysis of Derivatization and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the unambiguous confirmation of a molecule's identity is a cornerstone of safety, efficacy, and regulatory compliance. While direct spectroscopic analysis is often sufficient, many compounds possess characteristics—such as high polarity, low volatility, or poor ionization efficiency—that hinder robust analysis. Chemical derivatization addresses these challenges by modifying the analyte's structure to enhance its analytical properties.

This guide provides an in-depth comparison of common derivatization strategies, focusing on their application in conjunction with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for definitive structural confirmation. We will move beyond simple procedural lists to explore the chemical rationale behind methodological choices, ensuring that the protocols described are not merely sets of instructions, but self-validating systems for generating trustworthy, reproducible data.

The "Why": Foundational Principles of Derivatization

The primary objective of derivatization is to convert a target analyte into a product with more favorable properties for a given analytical technique.[1][2] This strategic chemical modification is not a mere sample preparation step but a fundamental enhancement of the analytical process.

Core Objectives of Derivatization:

  • Enhance Volatility for Gas Chromatography (GC): Many polar compounds, such as steroids, sugars, and amino acids, have low volatility due to strong intermolecular hydrogen bonding from -OH, -NH, and -SH groups. Derivatization replaces these active hydrogens with non-polar groups, dramatically increasing vapor pressure and enabling GC analysis.[3][4]

  • Improve Thermal Stability: By masking polar functional groups, derivatization can prevent thermal degradation of the analyte in the hot GC injection port.[4][5]

  • Increase Detection Sensitivity and Selectivity: For techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection, derivatization can introduce a chromophore or fluorophore to a molecule that otherwise lacks one.[6][7] For mass spectrometry, certain derivatives can improve ionization efficiency or direct fragmentation in a predictable way.[8]

  • Enhance Chromatographic Separation: Modifying the polarity and structure of an analyte can improve peak shape and enhance resolution from matrix components or isomers.[1][9]

The following diagram illustrates the central role of derivatization in the overall analytical workflow for product identity confirmation.

Derivatization_Workflow cluster_Prep Phase 1: Sample Preparation cluster_Deriv Phase 2: Chemical Modification cluster_Analysis Phase 3: Analysis & Confirmation Analyte Analyte in Matrix (e.g., biological fluid, reaction mixture) Extract Extraction / Purification (LLE, SPE) Analyte->Extract Deriv Derivatization (Silylation, Acylation, etc.) Extract->Deriv Product Derivatized Product Deriv->Product Separation Chromatographic Separation (GC or HPLC) Product->Separation Spectroscopy Spectroscopic Analysis (MS, NMR, FTIR) Separation->Spectroscopy Data Data Interpretation & Identity Confirmation Spectroscopy->Data

Caption: General workflow for product identity confirmation using derivatization.

The "What": A Comparative Guide to Derivatization Reagents

The choice of derivatization strategy is dictated by the analyte's functional groups and the intended analytical method. The three most common approaches are silylation, acylation, and alkylation.[1][10]

Silylation

Silylation is arguably the most prevalent derivatization technique for GC-MS, involving the replacement of active hydrogens with a trimethylsilyl (TMS) group, typically from reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5]

  • Mechanism & Target Groups: The reaction is a nucleophilic attack on the silicon atom of the silylating reagent.[3] It is highly effective for hydroxyls (-OH), carboxylic acids (-COOH), primary/secondary amines (-NH), and thiols (-SH).[11]

  • Advantages: Silylating reagents are highly versatile and reactive, often leading to complete derivatization under mild conditions.[9] The resulting TMS derivatives show excellent volatility and produce characteristic mass spectra.[5]

  • Limitations: The primary drawback is the moisture sensitivity of both the reagents and the resulting silyl derivatives, which can hydrolyze back to the original analyte.[9] This necessitates strictly anhydrous conditions. Silylation can sometimes produce multiple derivative products (artifacts), complicating analysis.[12]

Acylation & Alkylation

Acylation introduces an acyl group (e.g., acetyl, trifluoroacetyl), while alkylation adds an alkyl group (e.g., methyl, propyl). These methods are robust alternatives to silylation.

  • Mechanism & Target Groups: Acylation targets nucleophilic groups like amines, hydroxyls, and thiols using reagents such as trifluoroacetic anhydride (TFAA) or acyl chlorides.[3][11] Alkylation, often using alkyl chloroformates, is highly effective for amines and carboxylic acids.[13]

  • Advantages: Acyl and alkyl derivatives are generally much more stable than their silyl counterparts, particularly towards hydrolysis.[4][13] This robustness simplifies sample handling. Furthermore, using halogenated acylating agents (e.g., TFAA) can significantly enhance sensitivity for electron capture detection (ECD) in GC.[4] Alkylation with reagents like methyl chloroformate (MCF) can be performed in an aqueous medium, eliminating the need for a separate drying step.[9]

  • Limitations: Reaction conditions for acylation and alkylation can be more severe than for silylation.[3] Acylation often produces acidic by-products that may need to be removed prior to analysis.[3]

The following diagram provides a decision-making framework for selecting an appropriate derivatization strategy.

Decision_Tree Start Start: Analyte with -OH, -COOH, -NH2, or -SH groups Method Primary Analytical Method? Start->Method GC_MS GC-MS Method->GC_MS GC HPLC HPLC Method->HPLC LC Stability Is high derivative stability critical? GC_MS->Stability Reagent Primary Functional Group? HPLC->Reagent Yes_Stab Yes Stability->Yes_Stab Yes No_Stab No Stability->No_Stab No Acyl_Alkyl Acylation / Alkylation (e.g., TFAA, MCF) Yes_Stab->Acyl_Alkyl Silylation Silylation (e.g., MSTFA, BSTFA) No_Stab->Silylation OH_COOH -OH / -COOH Reagent->OH_COOH General NH2_only Primary/Secondary Amines Reagent->NH2_only Amines for Fluorescence OH_COOH->Acyl_Alkyl Dansyl Dansylation (Dansyl Chloride) NH2_only->Dansyl

Sources

A Comparative Guide to Elemental Analysis for Empirical Formula Confirmation: The Case of Methyl 3-(aminomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Foundational Importance of Empirical Formula Validation

In the landscape of chemical synthesis and drug development, the unambiguous confirmation of a molecule's identity is a cornerstone of scientific rigor. For a newly synthesized compound such as Methyl 3-(aminomethyl)benzoate, a versatile building block in medicinal chemistry, verifying its empirical formula is not merely a procedural formality; it is a critical checkpoint that validates the synthetic pathway and ensures the purity of the material for subsequent research. An incorrect elemental composition can lead to misinterpreted biological data, failed experiments, and significant loss of resources.

This guide provides an in-depth comparison of the two most authoritative techniques for this purpose: the classical, quantitative method of Combustion-Based Elemental Analysis (CHN Analysis) and the modern, high-precision technique of High-Resolution Mass Spectrometry (HRMS) . We will delve into the causality behind the experimental protocols, establish the self-validating nature of each method, and provide actionable data for this compound as a practical exemplar.

Theoretical Composition of this compound

Before any experimental analysis, the theoretical elemental composition must be calculated to establish a benchmark for comparison.

  • Molecular Formula: C₉H₁₁NO₂[1]

  • Molecular Weight: 165.19 g/mol [1]

Based on the atomic weights of Carbon (12.011 u), Hydrogen (1.008 u), Nitrogen (14.007 u), and Oxygen (15.999 u), the expected mass percentages are:

ElementCalculationTheoretical Mass %
Carbon (C)(9 * 12.011) / 165.19 * 10065.45%
Hydrogen (H)(11 * 1.008) / 165.19 * 1006.71%
Nitrogen (N)(1 * 14.007) / 165.19 * 1008.48%
Oxygen (O)(2 * 15.999) / 165.19 * 10019.37%

Method 1: Combustion-Based Elemental Analysis (CHN Analysis)

Combustion analysis is the gold-standard technique for directly quantifying the mass percentages of carbon, hydrogen, and nitrogen in a sample. It provides a direct measure of bulk purity and elemental composition.[2][3]

Principle of Operation

The methodology is rooted in the Pregl-Dumas method, where a small, precisely weighed sample is combusted at high temperatures (typically ~1000°C) in an oxygen-rich environment.[4] This process quantitatively converts all carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂). These combustion products are then separated, typically by gas chromatography, and measured by a thermal conductivity detector (TCD).[4][5]

Experimental Protocol for CHN Analysis

The trustworthiness of CHN analysis is built upon a meticulous and validated protocol.

  • Sample Preparation (The Purity Prerequisite):

    • Action: A sample of this compound (typically 1-3 mg) is finely ground and thoroughly dried under vacuum.[6][7]

    • Causality: The technique is highly sensitive to impurities and residual moisture. Water or solvents will artificially inflate the hydrogen and potentially the carbon content, leading to inaccurate results. A homogenous, powdered sample ensures complete and instantaneous combustion.[8]

  • Instrument Calibration (Establishing the Baseline):

    • Action: The CHN analyzer is calibrated using a high-purity, certified micro-analytical standard, such as acetanilide or sulfanilamide.[4][7]

    • Causality: Calibration creates a response curve that correlates the detector's signal intensity directly to a known mass percentage of C, H, and N. This step is non-negotiable for ensuring the accuracy and traceability of the results.

  • Sample Weighing and Encapsulation (Precision is Paramount):

    • Action: The dried sample is weighed into a small tin capsule using a calibrated ultra-microbalance with a resolution of ±0.1 μg.[7] The capsule is then sealed.

    • Causality: As the final results are reported as a percentage of the initial mass, the accuracy of this initial weight is critical.[8] The tin capsule facilitates complete combustion through a violent "flash combustion" reaction.

  • Combustion and Detection (The Analytical Core):

    • Action: The encapsulated sample is introduced into the combustion furnace of the analyzer. The resulting gases (CO₂, H₂O, N₂) are swept by a helium carrier gas through a reduction chamber (to convert nitrogen oxides to N₂) and then to the GC column for separation and TCD detection.[4]

    • Causality: The complete separation of the analyte gases is essential to prevent signal overlap at the detector, ensuring that each signal corresponds to only one element.

Data Interpretation and Trustworthiness

For a result to be considered valid and publishable, the experimental mass percentages for C, H, and N must typically be within ±0.4% of the theoretical values.[9][10] While this standard is subject to academic debate, it remains a widely enforced benchmark for demonstrating compound purity.[9][10] Performing the analysis in triplicate and reporting the average with standard deviation provides a higher level of confidence in the results.[7]

CHN_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep 1. Dry & Homogenize Synthesized Compound Weigh 2. Weigh 1-3 mg (Ultra-microbalance) Prep->Weigh Encapsulate 3. Seal in Tin Capsule Weigh->Encapsulate Combust 4. Flash Combustion (~1000°C in O₂) Encapsulate->Combust Introduce to Analyzer Reduce 5. Reduction (NOx → N₂) Combust->Reduce Separate 6. GC Separation (CO₂, H₂O, N₂) Reduce->Separate Detect 7. TCD Detection Separate->Detect Calculate 8. Calculate Mass % Detect->Calculate Detector Signal Compare 9. Compare to Theory (±0.4% Criterion) Calculate->Compare Calibrate Instrument Calibration Calibrate->Combust Standard Curve

Caption: Workflow for Empirical Formula Confirmation via CHN Combustion Analysis.

Method 2: High-Resolution Mass Spectrometry (HRMS)

HRMS offers a powerful, orthogonal approach to formula confirmation. Instead of measuring elemental ratios, it determines the molecular formula by measuring the mass of a molecule with extremely high precision.[11][12]

Principle of Operation

HRMS relies on the fundamental principle that the exact mass of an atom is not an integer.[12] For example, a proton (¹H) has a mass of 1.00783 u, while a neutron and proton in carbon (¹²C) average out to 12.00000 u by definition. This minute "mass defect" means that two molecules with the same nominal mass (e.g., 166) but different elemental compositions will have distinct and measurable exact masses.[12] HRMS instruments can measure mass to within parts-per-million (ppm) accuracy, allowing for the confident assignment of a single, unique molecular formula.[13][14]

Experimental Protocol for HRMS
  • Sample Preparation and Ionization:

    • Action: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol/water). This solution is infused into the mass spectrometer. A soft ionization technique, typically Electrospray Ionization (ESI), is used.

    • Causality: ESI is chosen because it gently transfers the intact molecule from the liquid phase into the gas phase as an ion, usually the protonated molecule, [M+H]⁺, without causing fragmentation. This preserves the molecular integrity needed for accurate mass measurement.

  • Mass Analysis:

    • Action: The [M+H]⁺ ion is guided into a high-resolution mass analyzer (e.g., Orbitrap or FT-ICR). The instrument measures the ion's mass-to-charge ratio (m/z) to at least four decimal places.

    • Causality: The high resolving power of these analyzers is what allows for the separation and detection of ions with very small mass differences, which is the entire basis of the technique.

  • Data Processing and Formula Determination:

    • Action: A sophisticated algorithm calculates all possible elemental combinations (C, H, N, O) that could correspond to the measured exact mass, within a specified mass tolerance (e.g., < 5 ppm).

    • Causality: The extremely precise experimental mass severely constrains the number of possible formulas. Often, only one chemically plausible formula fits the data, especially when combined with knowledge of the elements expected from the synthesis. The isotopic pattern can also be used to further validate the result.[15]

HRMS_Logic cluster_exp Experiment cluster_calc Calculation & Validation Sample Dilute Sample in Solution Ionize Generate [M+H]⁺ Ion (e.g., ESI) Sample->Ionize Measure Measure Exact m/z (e.g., Orbitrap, FT-ICR) Ionize->Measure Generate Generate All Possible Formulas for Measured Mass Measure->Generate Experimental Exact Mass Filter Filter by Plausibility (N-rule, DBE, Elements) Generate->Filter Compare Compare Isotopic Pattern Filter->Compare Result Confirmed Molecular Formula Compare->Result < 5 ppm error

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Methyl 3-(aminomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends beyond its final reaction. The proper disposal of every compound, including methyl 3-(aminomethyl)benzoate, is a critical final step that ensures the safety of laboratory personnel and the preservation of our environment. This guide moves beyond mere instruction, offering a detailed, scientifically-grounded protocol for the safe and compliant disposal of this aromatic amine and ester. Here, we will not only outline the necessary procedures but also explain the rationale behind them, empowering you to manage your chemical waste with confidence and precision.

Immediate Safety & Hazard Profile: Understanding the "Why"

Before any disposal protocol begins, a thorough understanding of the inherent hazards of this compound is paramount. This compound is classified as hazardous, and its safe handling is the first step in its proper disposal.[1]

Key Hazard Information Summary

Hazard ClassificationDescriptionPrimary Precaution
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]Avoid ingestion, direct skin contact, and inhalation of dust or vapors. Always handle this compound within a chemical fume hood.[1][2]
Skin Corrosion/Irritation Causes skin irritation.[1][2][3][4]Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3][4]Wear chemical safety goggles or a face shield.[1][2]
Specific Target Organ Toxicity May cause respiratory irritation.[2][3][4]Use only in a well-ventilated area or under a chemical fume hood.[1][2]

Aromatic amines as a class of compounds are noted for their potential for ready absorption through the skin.[5] Therefore, minimizing direct contact through appropriate personal protective equipment (PPE) is not just a recommendation but a critical safety requirement.

Step-by-Step Disposal Protocol: A Self-Validating System

The following protocol is designed to ensure that this compound waste is handled in a manner that is safe, compliant, and environmentally responsible.

Step 1: Waste Segregation at the Point of Generation

The moment a material is designated as waste, its proper handling begins. To prevent potentially hazardous reactions, do not mix this compound waste with other chemical waste streams.[1]

  • Rationale: this compound is incompatible with acids, bases, and reducing agents.[2] Mixing it with these substances could lead to violent reactions or the emission of flammable or poisonous gases. For instance, reaction with strong acids could protonate the amine group in an exothermic reaction, while reaction with strong bases could hydrolyze the ester.

Step 2: Container Management

All hazardous waste must be stored in compatible containers that prevent rupture or leakage.[6]

  • Container Selection: Use a container that is in good condition and compatible with the chemical. The original container of the main component of the waste is often a suitable choice.[7] For liquid waste, ensure the container is designed for liquids and has a screw cap made of similar material properties.[6][7]

  • Headroom: Do not fill containers to the brim. Leave at least one inch of headroom to allow for expansion.[6]

  • Closure: All waste containers must be securely capped during storage, except when adding or removing waste.[6] This prevents the release of vapors and protects the contents from contamination.

Step 3: Proper Labeling

Properly labeled waste containers are critical for managing hazardous waste safely and in compliance with regulatory requirements.[6]

  • Essential Information: Each waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the building and room number where the material was generated.[6][8]

  • Timing: The label must be affixed to the container as soon as the first drop of waste is added.[6]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish Satellite Accumulation Areas (SAAs). These are locations at or near the point of waste generation and under the control of the operator.[6][9]

  • Storage within the SAA:

    • Store the waste container in a designated SAA, such as a secondary containment bin within a fume hood or a designated cabinet.

    • Segregate the this compound waste from incompatible materials, particularly acids and strong oxidizing agents.[6]

  • Quantity Limits: An SAA may hold up to 55 gallons of hazardous waste or one quart of acutely hazardous waste.[8][9]

Step 5: Requesting Waste Pickup

Once the container is full or waste is no longer being generated, it must be removed from the SAA.

  • Procedure: Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to your Environmental Health & Safety (EH&S) department.

  • Timeline: A full container must be removed from the SAA within three days. Partially filled containers can remain in the SAA for up to one year.[6]

Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain. [1] This compound's aquatic toxicity and hazardous nature necessitate its disposal through a licensed waste disposal company.[10]

Disposal Workflow Visualization

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_lab In the Laboratory cluster_ehs EH&S / Waste Management A Generation of This compound Waste B Segregate into a Designated, Labeled, Compatible Container A->B Immediate Action C Store in Satellite Accumulation Area (SAA) B->C Secure Storage D Container Full or Waste Stream Complete C->D Accumulation Limit Reached E Request Waste Pickup D->E Initiate Disposal F Transport to Central Accumulation Area (CAA) E->F EH&S Responsibility G Arrange for Licensed Waste Disposal Vendor F->G H Final Disposal at an Approved Waste Disposal Plant G->H Compliant Removal

Caption: Disposal workflow for this compound.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your colleagues and supervisor.

  • Control Ignition Sources: If the material is a solid, prevent dust formation.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including gloves, goggles, and a lab coat. For significant spills, respiratory protection may be necessary.[2]

  • Containment and Cleanup: For a small spill, use an inert absorbent material to clean it up.[11] Sweep up the material and place it into a suitable, labeled container for disposal.[3] Avoid generating dust.[3]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Waste Disposal: The collected spill material and any contaminated cleaning materials should be disposed of as hazardous waste, following the protocol outlined above.[1]

By adhering to these scientifically sound and regulation-aligned procedures, you can ensure the safe and responsible disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.

References

  • Safety Data Sheet for Methyl 3-aminobenzoate. (2021, December 26).
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • TCI Chemicals. (2025, January 15). Safety Data Sheet.
  • PubChem. (n.d.). This compound Hydrochloride. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Safety Data Sheet. (2009, September 26).
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1. Retrieved from [https://www.osha.gov/otm/section-3-health-hazards/chapter-1]([Link] hazards/chapter-1)

  • U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • Sigma-Aldrich. (2024, August 14). Safety Data Sheet.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-(aminomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for the precise and safe handling of Methyl 3-(aminomethyl)benzoate. In the fast-paced world of drug discovery and chemical research, mastery over the substances we handle is paramount, not just for experimental success, but for our personal safety and the integrity of our work environment. This document moves beyond a simple checklist, offering a deep dive into the causality behind each procedural step and safety recommendation. Our goal is to empower you with the knowledge to work confidently and safely, transforming safety protocols from a mandate into an instinct.

Section 1: Hazard Assessment - The "Why" Behind the Protection

Understanding the intrinsic hazards of a chemical is the foundational step in building a robust safety protocol. This compound (CAS No. 4518-10-9), a primary aromatic amine, presents several potential risks that dictate our choice of personal protective equipment. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, its hazards are well-defined and demand our respect.[1][2][3]

The primary concerns are:

  • Skin Corrosion/Irritation (Category 2): Direct contact can cause skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation (Category 2): The compound can cause serious irritation if it comes into contact with the eyes.[1][2]

  • Acute Toxicity (Category 4): It is harmful if swallowed, if it comes in contact with the skin, or if inhaled as a dust or mist.[2][3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): It may cause respiratory irritation.[1][2]

These classifications are not merely regulatory labels; they are a scientific directive for the level of barrier protection we must employ.

Table 1: GHS Hazard Summary for this compound
Hazard ClassificationGHS CategoryNature of HazardSource
Acute Toxicity (Oral, Dermal, Inhalation)Category 4Harmful if swallowed, in contact with skin, or if inhaled.[2][3]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[1][2]
Specific target organ toxicity (single exposure)Category 3May cause respiratory irritation.[1][2]

Section 2: Selecting the Appropriate PPE Ensemble

The selection of PPE is a systematic process guided by a risk assessment of the procedures you will be performing. Engineering controls, such as a certified chemical fume hood, are the first and most critical line of defense and should be used whenever handling this compound, especially in its solid, powder form.[2][4] PPE is the essential final barrier between you and the chemical.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_selection PPE Selection cluster_verification Final Check Start Identify Task (e.g., Weighing, Dissolving) Hazards Review Chemical Hazards - Skin/Eye Irritant - Inhalation Hazard Start->Hazards Engineering Work in Fume Hood? Hazards->Engineering Body Body Protection: - Long-sleeved lab coat Engineering->Body Yes Proceed Proceed with Task Safely Engineering->Proceed No, re-evaluate task Hands Hand Protection: - Nitrile or Neoprene Gloves - Double-glove if needed Body->Hands Eyes Eye/Face Protection: - Chemical Splash Goggles - Face shield for large splashes Hands->Eyes Respiratory Respiratory Protection: - NIOSH-approved respirator (N95 minimum for solids) Eyes->Respiratory Inspect Inspect PPE for damage Respiratory->Inspect Inspect->Proceed

PPE Selection Workflow for this compound.
Hand Protection: Your Primary Contact Barrier

Because this compound is harmful in contact with skin, selecting the correct gloves is non-negotiable.[2] There is no universal glove; selection is based on factors like permeation rate and breakthrough time.[5]

  • Recommended Material: Nitrile or neoprene gloves provide good protection against a range of chemicals, including aromatic amines.[6][7] Nitrile is an excellent general-use choice, offering good resistance to solvents, acids, and bases.[8]

  • Protocol:

    • Always inspect gloves for rips or punctures before use.[8]

    • For tasks involving extended contact or significant splash risk, consider double-gloving.[5]

    • Remove and replace gloves immediately if they become contaminated.[8]

    • Never wash or reuse disposable gloves.[8]

Eye and Face Protection: Shielding Against Irritation

Given the chemical's classification as a serious eye irritant, robust eye protection is mandatory.[1][2]

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are required at all times. Standard safety glasses do not provide an adequate seal against splashes or airborne powder.[9]

  • Enhanced Protection: When handling larger quantities or when there is a significant risk of splashing (e.g., during dissolution in a volatile solvent), a face shield should be worn over chemical splash goggles.[9]

Respiratory Protection: Preventing Inhalation Hazards

The solid form of this compound can easily become airborne, posing an inhalation hazard that may cause respiratory irritation.[1][2]

  • For Handling Solids: When weighing or transferring the solid compound, a NIOSH-approved respirator is essential. A filtering facepiece respirator (dust mask) rated N95 is the minimum protection required to filter out hazardous dust particles.[10]

  • For Solutions/Vapors: If there is a potential for generating aerosols or vapors, particularly during heating or sonicating, an air-purifying respirator with organic vapor cartridges is recommended.[11][12]

  • Fit and Training: All respirator use requires proper fit testing and training to be effective.[9]

Body Protection: Minimizing Skin Exposure

Protective clothing prevents accidental skin contact from spills and splashes.

  • Standard Protocol: A clean, long-sleeved laboratory coat is required. Ensure it is fully buttoned to provide maximum coverage.[9]

  • Additional Protection: For tasks with a higher risk of significant splashes, consider a chemically resistant apron worn over the lab coat.

Section 3: Procedural Discipline - Donning and Doffing PPE

The order in which you put on and take off PPE is critical to prevent cross-contamination.

Step-by-Step Donning (Putting On) Protocol
  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respirator: If required, perform a seal check and don your respirator.

  • Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield if needed.

  • Gloves: Don your gloves, ensuring the cuffs go over the sleeves of your lab coat. If double-gloving, don the inner pair first, then the outer pair.

Step-by-Step Doffing (Taking Off) Protocol

This process is designed to move from most contaminated to least contaminated.

  • Gloves (Outer Pair): If double-gloved, remove the outer, most contaminated pair first.

  • Lab Coat and Gloves (Inner Pair): Remove your lab coat and inner gloves simultaneously. Peel off the lab coat by turning it inside out, and as you pull your arms out, peel the gloves off at the same time so they are contained within the sleeves of the inside-out coat.

  • Face Shield and Goggles: Remove face and eye protection from the back to the front.

  • Respirator: Remove your respirator without touching the front.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.

Section 4: End-of-Lifecycle Management: Disposal Protocols

Safe disposal of contaminated materials is the final step in a successful and safe laboratory procedure. All waste containing this compound should be classified as hazardous chemical waste.[4]

Waste_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal Start Task Complete PPE_Waste Contaminated PPE (Gloves, Wipes, etc.) Start->PPE_Waste Chem_Waste Chemical Waste (Solid, Liquid, Rinsate) Start->Chem_Waste Solid_Bag Place in labeled hazardous solid waste bag PPE_Waste->Solid_Bag Liquid_Container Collect in a dedicated, labeled, and sealed hazardous liquid waste container. Chem_Waste->Liquid_Container No_Drain Never dispose of down the drain Chem_Waste->No_Drain Store Store in Satellite Accumulation Area Solid_Bag->Store Liquid_Container->Store EHS Arrange for pickup by Environmental Health & Safety (EHS) Store->EHS

Waste Disposal Workflow for this compound.
Disposal of Contaminated PPE
  • Segregation: All disposable PPE that has come into contact with this compound must be considered hazardous waste.

  • Collection: Place contaminated gloves, wipes, and other solid materials into a designated, clearly labeled hazardous waste bag.

  • Disposal: Seal the bag and place it in the appropriate solid hazardous waste container for pickup by your institution's Environmental Health and Safety (EHS) department.[4][13]

Disposal of this compound Waste
  • Waste Identification: Characterize the waste as either solid or liquid. Do not mix with incompatible waste streams.

  • Containerization: Use a dedicated, chemically compatible, and clearly labeled waste container with a secure lid.[4][14] The label must read "Hazardous Waste" and list all chemical constituents, including solvents.[4]

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.[14]

  • Rinsate: The first rinse of any emptied container that held the chemical must be collected as hazardous waste.[4] Subsequent rinses may be permissible for sewer disposal depending on institutional policy, but it is best practice to collect all rinsate as hazardous waste.

  • Final Disposal: Contact your institution's EHS department to arrange for the pickup and proper disposal of the hazardous waste container.[13][14] Under no circumstances should this chemical or its waste be disposed of down the drain.[15]

By adhering to these detailed protocols, you not only ensure your own safety but also contribute to a culture of responsibility and excellence within your laboratory.

References

  • Vertex AI Search. Chemical Glove Selection Guide: Find the Perfect Protection.
  • Droppe. (2024, December 20). How To Choose The Right chemical resistant Gloves – A Buyer's Guide.
  • Environmental Health and Safety. OSHA Glove Selection Chart.
  • Safety & Risk Services. Glove Selection Guide.
  • UC Berkeley Office of Environment, Health & Safety. Glove Selection Guide.
  • Benchchem.
  • PubChem. Methyl 3-(aminomethyl)
  • Benchchem.
  • Sigma-Aldrich. Methyl 3-(aminomethyl)
  • Sigma-Aldrich. (2024, August 14).
  • TCI Chemicals. (2025, January 15).
  • Fisher Scientific. (2009, September 26).
  • uvex safety. Respirator for Chemicals | Protective Dust Mask.
  • Alfa Aesar. (2009, September 26).
  • American Chemistry Council.
  • CHEMM. Personal Protective Equipment (PPE).
  • US EPA. (2025, September 12). Personal Protective Equipment.
  • CDC/NIOSH. OSHA Respirator Requirements for Selected Chemicals.
  • Indiana University. In-Lab Disposal Methods: Waste Management Guide.
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
  • CPAchem. (2023, December 14).
  • Pittsburgh Spray Equipment. (2018, February 2).
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • Process Parameters. (2025, April 25). Respirator for Chemicals Usage and Top 10 Manufacturers.
  • FUJIFILM Wako Chemicals. (2025, August 6).
  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • NIH, National Center for Biotechnology Information.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-(aminomethyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(aminomethyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.